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  • Product: 2-(2-Phenylacetyl)hydrazinecarbothioamide
  • CAS: 29313-28-8

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 2-(2-Phenylacetyl)hydrazinecarbothioamide

The following technical guide details the chemical structure, synthesis, and molecular properties of 2-(2-Phenylacetyl)hydrazinecarbothioamide (commonly referred to as 1-(phenylacetyl)thiosemicarbazide). Structural Analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and molecular properties of 2-(2-Phenylacetyl)hydrazinecarbothioamide (commonly referred to as 1-(phenylacetyl)thiosemicarbazide).

Structural Analysis, Synthesis, and Pharmacological Applications[1][2][3]

Executive Summary

2-(2-Phenylacetyl)hydrazinecarbothioamide represents a critical scaffold in medicinal chemistry, serving as both a pharmacologically active agent and a versatile intermediate.[1] Belonging to the class of 1-acylthiosemicarbazides , this compound is characterized by a "hard-soft" donor system (Oxygen-Nitrogen-Sulfur) that makes it an exceptional ligand for transition metal coordination and a precursor for heterocyclic ring closure.[1]

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in the development of 1,2,4-triazole and 1,3,4-thiadiazole pharmacophores.[1][2]

Chemical Structure & Molecular Properties[1][2][4][5][6][7]
2.1 Structural Nomenclature
  • IUPAC Name: 2-(2-Phenylacetyl)hydrazine-1-carbothioamide[1]

  • Common Synonyms: 1-(Phenylacetyl)thiosemicarbazide, Phenylacetic acid thiosemicarbazide.[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 209.27 g/mol [1][2]

2.2 Physicochemical Profile

The molecule exhibits a flexible ethyl linker connecting a lipophilic phenyl ring to a polar thiosemicarbazide tail.[1][2] This amphiphilic nature dictates its solubility and bioavailability.[1][2]

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 192–195 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water, Diethyl Ether
LogP (Predicted) ~0.85 (Moderate Lipophilicity)
H-Bond Donors 3 (Hydrazine NH, Thioamide NH2)
H-Bond Acceptors 2 (Carbonyl O, Thione S)
pKa (Hydrazinic NH) ~10.5 (Weakly acidic due to delocalization)
2.3 Tautomerism

In the solid state, the compound exists predominantly in the Thione (I) form.[2] In solution (especially in polar solvents like DMSO) or upon metal coordination, it undergoes thione-thiol tautomerism, accessing the Thiol (II) form.[1][2] This equilibrium is critical for its reactivity as a nucleophile.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (Solid State) Ph-CH2-CO-NH-NH-C(=S)-NH2 Thiol Thiol Form (Solution/Complex) Ph-CH2-CO-NH-N=C(SH)-NH2 Thione->Thiol Solvent/pH Shift

Figure 1: Thione-Thiol tautomeric equilibrium driving chemical reactivity and ligand binding.[1]

Synthesis & Characterization
3.1 Retrosynthetic Analysis

The most robust synthetic route involves the nucleophilic addition of phenylacetic acid hydrazide to a thiocyanate salt under acidic conditions.[2] This avoids the use of unstable thiocarbamoyl chlorides.[1][2]

3.2 Experimental Protocol: Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide

Reagents:

  • Phenylacetic acid hydrazide (10 mmol)[1][2]

  • Ammonium thiocyanate (

    
    ) (15 mmol)[1][2]
    
  • Hydrochloric acid (conc.[1][2][3] HCl)

  • Ethanol (Absolute)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve phenylacetic acid hydrazide (1.50 g, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add ammonium thiocyanate (1.14 g, 15 mmol) to the solution.

  • Acidification: Add 1 mL of concentrated HCl dropwise. Mechanism: HCl protonates the hydrazine, but more importantly, it ensures the formation of thiocyanic acid in situ.[2]

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Precipitation: Cool the reaction mixture to room temperature. If no precipitate forms, pour the solution onto crushed ice (100 g) with vigorous stirring.

  • Purification: Filter the resulting white precipitate. Wash with cold water (

    
     mL) to remove excess 
    
    
    
    .[1][2]
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield pure needle-like crystals.[1][2]

Yield: 75–85%[1][2]

3.3 Spectroscopic Validation

To ensure "Trustworthiness" in your data, the following spectral peaks must be verified to confirm the structure:

  • IR Spectroscopy (

    
    ): 
    
    • 
      : 
      
      
      
      and
      
      
      stretching (Broad/Multiple bands).
    • 
      : 
      
      
      
      Amide I band (Strong).[1]
    • 
      : 
      
      
      
      Thione stretch (Distinctive for thiosemicarbazides).[1]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.0–9.8 ppm (s, 1H, -CO-NH -NH-).[1]
      
    • 
       9.2–9.0 ppm (s, 1H, -NH-NH -CS-).[1]
      
    • 
       7.5–7.1 ppm (s, 2H, -CS-NH
      
      
      
      , often broad).[1]
    • 
       7.3–7.2 ppm (m, 5H, Ar-H).[1][2]
      
    • 
       3.5 ppm (s, 2H, Ph-CH
      
      
      
      -).[1]
Reactivity & Synthetic Utility[1][4][9][10][11]

The core value of 2-(2-Phenylacetyl)hydrazinecarbothioamide lies in its ability to cyclize into distinct heterocyclic systems depending on the pH of the reaction medium.[1][2] This "bifurcated reactivity" is essential for diversity-oriented synthesis (DOS).[1]

Cyclization cluster_base Basic Conditions (NaOH) cluster_acid Acidic Conditions (H2SO4) Precursor 2-(2-Phenylacetyl) hydrazinecarbothioamide Triazole 1,2,4-Triazole-3-thione (5-Benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) Precursor->Triazole 4N NaOH, Reflux Dehydration (-H2O) Thiadiazole 1,3,4-Thiadiazole-2-amine (5-Benzyl-1,3,4-thiadiazol-2-amine) Precursor->Thiadiazole Conc. H2SO4, Cold Cyclodehydration

Figure 2: Divergent synthesis pathways yielding Triazole (Base) or Thiadiazole (Acid) heterocycles.[1][2]

  • Pathway A (Base-Catalyzed): Refluxing in 4N NaOH promotes the nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon, followed by water elimination to form the 1,2,4-triazole-3-thione .[1]

  • Pathway B (Acid-Catalyzed): Treatment with concentrated sulfuric acid promotes the attack of the sulfur atom onto the carbonyl carbon (which is activated by protonation), leading to the 1,3,4-thiadiazole .[1]

Coordination Chemistry & Biological Potential[1][2][4][7]
5.1 Ligand Behavior

The compound acts as a bidentate ligand (NS donor) through the carbonyl oxygen and the thione sulfur (or thiol sulfur in deprotonated form).[1][2]

  • Complexation: Forms stable complexes with

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .[1][2]
  • Geometry: Typically forms Octahedral or Square Planar geometries depending on the metal ion and stoichiometry (M:L 1:2).[1][2]

5.2 Pharmacological Applications[1][2]
  • Urease Inhibition: The thiourea moiety mimics the substrate urea, allowing the molecule to bind to the active site of urease enzymes (Nickel-dependent), making it a potent inhibitor for H. pylori treatment.[1][2]

  • Anticancer Activity: The ability to chelate iron and copper allows it to interfere with ribonucleotide reductase, an enzyme essential for DNA synthesis in rapidly dividing cancer cells.[1][2]

  • Antioxidant: The hydrazinic protons provide radical scavenging capability (DPPH assay).[1][2]

References
  • BenchChem. "N-(2-Phenylethyl)hydrazinecarbothioamide: A Comprehensive Technical Review." BenchChem Technical Library. Link[1][2]

  • El-Gammal, O.A., et al. (2014).[1][4][2] "Structural, Spectral, Ph-Metric and Biological Studies on Mercury (II), Cadmium (II) and Binuclear Zinc (II) Complexes." Polyhedron, 59, 58-68.[1][4][2] Link[1][2]

  • Organic Syntheses. "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Phenylthiourea and related thiosemicarbazide synthesis." Org.[1][4][2] Synth. Coll. Vol. 3, p.735.[1][2] Link
    
  • Isaeva, Z., et al. (2023).[1][2] "Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates." Russian Journal of General Chemistry, 93, Suppl 2.[1][2] Link

  • ChemicalBook. "1-Phenyl-3-thiosemicarbazide Spectral Data." ChemicalBook Database.[1][2] Link

Sources

Exploratory

A Technical Guide to the Biological Activity Profile of 2-(2-Phenylacetyl)hydrazinecarbothioamide Derivatives

Abstract Derivatives of 2-(2-phenylacetyl)hydrazinecarbothioamide represent a compelling class of compounds with a broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of 2-(2-phenylacetyl)hydrazinecarbothioamide represent a compelling class of compounds with a broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of their synthesis, characterization, and multifaceted pharmacological profile, with a particular focus on their anticancer, antimicrobial, antifungal, and antitubercular properties. By synthesizing data from closely related thiosemicarbazide and hydrazinecarbothioamide analogs, this document offers a comprehensive overview of structure-activity relationships and the mechanistic underpinnings of their therapeutic potential. Detailed experimental protocols for key biological assays are provided to enable researchers to further investigate this promising chemical scaffold.

Introduction: The Versatile Scaffold of Hydrazinecarbothioamides

The hydrazinecarbothioamide core, a derivative of thiosemicarbazide, is a key pharmacophore in medicinal chemistry.[1][2][3] These compounds, characterized by a hydrazine group linked to a thioamide, are known for their ability to chelate metal ions and interact with a variety of biological targets.[4][5] The incorporation of a 2-phenylacetyl moiety introduces a lipophilic and structurally versatile component, making 2-(2-phenylacetyl)hydrazinecarbothioamide and its derivatives intriguing candidates for drug discovery and development.[6][7] The unique structural features of this class of compounds allow for diverse chemical modifications, leading to a broad range of pharmacological effects.[1][3]

Synthesis and Characterization

The synthesis of 2-(2-phenylacetyl)hydrazinecarbothioamide derivatives is typically achieved through a straightforward condensation reaction. The general synthetic route involves the reaction of a corresponding acid hydrazide with an isothiocyanate.[7][8]

General Synthetic Pathway

The synthesis of the parent compound, 2-(2-phenylacetyl)hydrazinecarbothioamide, can be accomplished by reacting 2-phenylacetohydrazide with a source of thiocyanic acid or by treating 2-phenylethyl isothiocyanate with hydrazine hydrate.[6][7] Derivatives can be readily prepared by utilizing substituted phenylacetyl hydrazides or substituted isothiocyanates.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization Reactant_A 2-Phenylacetohydrazide or Substituted Analog Reaction_Step Condensation Reaction (e.g., in Ethanol, Reflux) Reactant_A->Reaction_Step Reactant_B Isothiocyanate (e.g., Ammonium Thiocyanate) Reactant_B->Reaction_Step Product 2-(2-Phenylacetyl)hydrazinecarbothioamide Derivative Reaction_Step->Product Purification Filtration, Washing, Recrystallization Product->Purification Characterization IR, NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization

Caption: General workflow for the synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide derivatives.

Detailed Synthetic Protocol

A representative protocol for the synthesis of a 2-(2-phenylacetyl)hydrazinecarbothioamide derivative is as follows:

  • Dissolution of Hydrazide: Dissolve 0.01 mol of 2-phenylacetohydrazide in 20 mL of absolute ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.[7]

  • Addition of Isothiocyanate: To this solution, add a stoichiometric equivalent (0.01 mol) of the desired isothiocyanate.

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.[6]

  • Purification: Collect the precipitate by filtration, wash with a small volume of cold ethanol, and dry under vacuum.[6]

  • Recrystallization: If necessary, recrystallize the crude product from a suitable solvent such as ethanol to obtain a pure compound.[6]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS), along with elemental analysis.[9][10]

Anticancer Activity

Thiosemicarbazides and their derivatives, thiosemicarbazones, have demonstrated significant potential as anticancer agents.[1][4][11] Their cytotoxic effects are often attributed to their ability to chelate essential metal ions, leading to the inhibition of key enzymes involved in cellular proliferation.[4][5]

Mechanism of Action

The anticancer activity of this class of compounds is believed to be multifactorial:

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair. Thiosemicarbazones can chelate iron, a necessary cofactor for ribonucleotide reductase, thereby inhibiting its activity and halting cell proliferation.[1]

  • Induction of Oxidative Stress: By interacting with intracellular iron and copper ions, these compounds can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[5]

  • Topoisomerase II Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and chromosome segregation.[1]

  • Signaling Pathway Modulation: There is evidence to suggest that these compounds can modulate critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6]

Anticancer_Mechanism cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences Compound 2-(2-Phenylacetyl)hydrazine- carbothioamide Derivative Chelation Metal Ion Chelation (Fe, Cu) Compound->Chelation Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition ROS Increased Reactive Oxygen Species (ROS) Chelation->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest e.g., Ribonucleotide Reductase, Topoisomerase II Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanisms of anticancer activity for hydrazinecarbothioamide derivatives.

Structure-Activity Relationship (SAR)
  • Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenylacetyl moiety can significantly influence the anticancer activity. Halogen substitutions, for instance, have been shown to enhance cytotoxicity in some analogs.[12][13]

  • Modifications at the N4-Position: Alterations at the N4-position of the thiosemicarbazide core can impact the biological activity, including in vitro anticancer effects.[1]

  • Metal Complexation: The formation of metal complexes with ions like copper(II) can substantially increase the biological activities of these compounds.[1][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 24-72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Antimicrobial and Antifungal Activity

Hydrazinecarbothioamide derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as notable antifungal properties.[2][10][14][15]

Spectrum of Activity

Studies on related compounds have shown efficacy against a range of pathogens, including:

  • Bacteria: Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.[2][10][14]

  • Fungi: Candida albicans, Candida parapsilosis, and various Trichophyton species.[14][16][17]

Structure-Activity Relationship (SAR)
  • Halogen Substitution: The presence of halogen atoms (e.g., fluorine, chlorine, bromine) on the aromatic rings often enhances antimicrobial and antifungal activity.[16]

  • Lipophilicity: Increased lipophilicity can lead to better membrane permeability and, consequently, improved activity.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,2,4-triazole or 1,3,4-thiadiazole, can significantly boost the antimicrobial potential.[10][15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[3]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[3]

  • Compound Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud for fungi).[14]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (no compound) and negative (no microbes) controls.[3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Compound Type Target Organism Activity Range (MIC) Reference
HydrazinecarbothioamidesS. aureus, B. cereus32-64 µg/mL[14]
Substituted HydrazinecarbothioamidesM. tuberculosis0.4-0.8 µg/mL[18]
Triazole-containing HydrazinecarbothioamidesS. aureus, P. aeruginosaLow micromolar range[10][16]
Oxadiazole-containing HydrazinecarbothioamidesC. parapsilosis32 µg/mL[14]

Table 1: Summary of Antimicrobial and Antitubercular Activities of Related Hydrazinecarbothioamide Derivatives.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[9] Hydrazinecarbothioamide derivatives have shown promising activity against Mycobacterium tuberculosis.[9][18]

Promising Antitubercular Agents

Several studies have reported potent in vitro activity of substituted hydrazinecarbothioamides against M. tuberculosis H37Rv strain, with some compounds exhibiting MIC values as low as 0.4 µg/mL.[18] The mechanism of action is thought to involve the inhibition of key mycobacterial enzymes.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to identify the key structural features required for antitubercular activity.[18] These studies can guide the rational design of more potent analogs.

Conclusion and Future Directions

The 2-(2-phenylacetyl)hydrazinecarbothioamide scaffold holds considerable promise for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, coupled with their potent anticancer, antimicrobial, antifungal, and antitubercular properties, makes them an attractive area for further investigation.

Future research should focus on:

  • Synthesis and screening of a focused library of 2-(2-phenylacetyl)hydrazinecarbothioamide derivatives to elucidate more detailed structure-activity relationships.

  • In-depth mechanistic studies to identify the specific molecular targets of the most potent compounds.

  • In vivo evaluation of lead compounds in relevant animal models to assess their efficacy and safety profiles.

  • Optimization of pharmacokinetic properties to enhance drug-like characteristics.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of new drugs based on this versatile and promising chemical framework.

References

  • Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (URL: [Link])

  • Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLOS ONE. (URL: [Link])

  • ANTIMICROBIAL ACTIVITY SCREENING OF SOME HYDRAZINECARBOTHIOAMIDES AND HETEROCYCLIC COMPOUNDS. Farmacia Journal. (URL: [Link])

  • Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules. (URL: [Link])

  • Preparation and Antitubercular Activities of Palindromic Hydrazinecarbothioamides and Carbonothioic Dihydrazides. Bentham Science. (URL: [Link])

  • The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget. (URL: [Link])

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Cureus. (URL: [Link])

  • Substituted hydrazinecarbothioamide as potent antitubercular agents: synthesis and quantitative structure-activity relationship (QSAR). Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. R Discovery. (URL: [Link])

  • Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. (URL: [Link])

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Pharmaceuticals. (URL: [Link])

  • Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes. Bioorganic & Medicinal Chemistry. (URL: [Link])

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC. (URL: [Link])

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. (URL: [Link])

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Semantic Scholar. (URL: [Link])

  • Structure–activity relationship summary of tested compounds. ResearchGate. (URL: [Link])

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules. (URL: [Link])

  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology. (URL: [Link])

  • Biological Activities of Hydrazone Derivatives. Molecules. (URL: [Link])

  • Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. ResearchGate. (URL: [Link])

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi. (URL: [Link])

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r. ResearchGate. (URL: [Link])

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Research Square. (URL: [Link])

  • Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide. Acta Crystallographica Section E. (URL: [Link])

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. (URL: [Link])

  • (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. (URL: [Link])

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Acta Pharmaceutica Sinica B. (URL: [Link])

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Foundational

2-(2-Phenylacetyl)hydrazinecarbothioamide: Synthetic Architectures and Mechanistic Insights

Topic: Literature Review on 2-(2-Phenylacetyl)hydrazinecarbothioamide Synthesis Pathways Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on 2-(2-Phenylacetyl)hydrazinecarbothioamide Synthesis Pathways Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

2-(2-Phenylacetyl)hydrazinecarbothioamide (CAS: 29313-28-8), often referred to in literature as 1-(phenylacetyl)thiosemicarbazide , represents a critical scaffold in medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including anticonvulsant, antimicrobial, and antioxidant receptors.

More importantly for the synthetic chemist, this compound acts as a divergent intermediate. Under basic conditions, it cyclizes to form 1,2,4-triazole-3-thiones ; under acidic dehydration, it yields 1,3,4-thiadiazoles . This guide deconstructs the synthesis of the linear carbothioamide, focusing on the critical control points required to prevent premature cyclization and maximize yield.

Chemical Identity
PropertyDetail
IUPAC Name 2-(2-Phenylacetyl)hydrazine-1-carbothioamide
Common Name 1-(Phenylacetyl)thiosemicarbazide
CAS Number 29313-28-8
Molecular Formula

Molecular Weight 209.27 g/mol
Key Functionality Hydrazide linker (

), Thioamide terminus (

)

Retrosynthetic Analysis & Pathway Logic

The synthesis of 2-(2-phenylacetyl)hydrazinecarbothioamide is fundamentally a construction of the thiosemicarbazide backbone (


) upon a phenylacetic acid skeleton.

The retrosynthetic disconnection reveals two primary precursors:

  • Phenylacetic Hydrazide: The nucleophilic core derived from phenylacetic acid.

  • The Thiocarbonyl Source: Either Potassium Thiocyanate (KSCN) for the unsubstituted thioamide or an Isothiocyanate (

    
    ) for substituted derivatives.
    
Visualization: Synthetic Logic Flow

G cluster_0 Critical Control Point PAA Phenylacetic Acid Ester Ethyl Phenylacetate PAA->Ester Esterification (EtOH/H2SO4) Hydrazide Phenylacetic Hydrazide (Key Intermediate) Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Target 2-(2-Phenylacetyl) hydrazinecarbothioamide Hydrazide->Target Path A: Nucleophilic Addition (Acidic pH) KSCN KSCN / HCl KSCN->Target Reagent A RNCS Isothiocyanates (R-NCS) RNCS->Target Reagent B (Substituted) Triazole 1,2,4-Triazoles (Cyclized Side-Product) Target->Triazole Basic pH / Heat

Figure 1: Retrosynthetic flow showing the central role of the hydrazide intermediate and the divergence toward the target linear product versus the cyclized byproduct.

Phase 1: Synthesis of Phenylacetic Hydrazide

The quality of the final thiosemicarbazide is strictly dependent on the purity of the hydrazide intermediate. Residual ester or acid will lead to complex mixtures.

Protocol 1: Hydrazinolysis of Ethyl Phenylacetate

This is the industry-standard approach due to the mild conditions and high purity of the crystalline product.

Reagents:

  • Ethyl phenylacetate (1.0 eq)

  • Hydrazine hydrate (99% or 80%, 2.0–2.5 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.05 mol of ethyl phenylacetate in 30 mL of absolute ethanol.

  • Addition: Add 0.125 mol (excess) of hydrazine hydrate dropwise with stirring.

    • Expert Insight: The excess hydrazine is crucial to prevent the formation of 1,2-bis(phenylacetyl)hydrazine , a symmetric byproduct formed if the hydrazide product reacts with unreacted ester.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath. The hydrazide typically crystallizes as white needles.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol if the melting point deviates from 115–117°C.

Phase 2: Synthesis of the Carbothioamide Scaffold

This phase introduces the thiocarbonyl moiety. The choice of method depends on whether the target is the unsubstituted amide (


) or a substituted derivative (

).
Method A: The KSCN/Acid Route (Primary Pathway)

This method synthesizes the exact title compound: 2-(2-Phenylacetyl)hydrazinecarbothioamide .

Mechanism: The reaction relies on the in-situ generation of thiocyanic acid (


) or the protonation of the hydrazide to facilitate nucleophilic attack.

Reagents:

  • Phenylacetic hydrazide (0.01 mol)

  • Potassium Thiocyanate (KSCN) (0.015 mol)

  • Concentrated HCl (approx. 1-2 mL)

  • Ethanol (30 mL)

Protocol:

  • Preparation: Dissolve 0.01 mol of phenylacetic hydrazide in 30 mL of ethanol.

  • Salt Formation: Add 0.015 mol of KSCN dissolved in a minimum amount of water.

  • Acidification: Add concentrated HCl dropwise.

    • Critical Control: The pH should be acidic (pH ~3-4). If the pH is too low (strongly acidic), the hydrazide amine becomes fully protonated (

      
      ) and loses nucleophilicity. If too high (basic), the reaction stalls or favors cyclization.
      
  • Reflux: Reflux the mixture for 3–5 hours. A precipitate often forms during the reaction.

  • Workup: Distill off the solvent to half volume, cool, and pour into crushed ice. The linear thiosemicarbazide precipitates.

  • Purification: Recrystallize from ethanol/water.

Method B: The Isothiocyanate Route (For Derivatives)

For researchers requiring N4-substituted analogs (e.g., 4-phenyl, 4-allyl), isothiocyanates are the reagent of choice.

Protocol:

  • Dissolve phenylacetic hydrazide (0.01 mol) in ethanol or dioxane.

  • Add the appropriate isothiocyanate (e.g., phenyl isothiocyanate) (0.01 mol).[1]

  • Reflux for 1–2 hours. The product usually precipitates quantitatively upon cooling.

    • Note: This reaction is faster and cleaner than Method A due to the high electrophilicity of the isothiocyanate carbon.

Mechanistic Validation & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting of low yields.

Visualization: Mechanism of Thiocyanate Addition

Mechanism Step1 1. Protonation KSCN + HCl -> HSCN + KCl Step2 2. Nucleophilic Attack R-CONHNH2 + S=C=NH -> Intermediate Step1->Step2 Generation of Electrophile Step3 3. Proton Transfer & Stabilization Formation of Thioamide (-CSNH2) Step2->Step3 Tautomerization Failure FAILURE MODE: Cyclization to Triazole (Occurs if Base present or excessive heat) Step3->Failure Dehydration (-H2O)

Figure 2: Step-wise mechanism. Note that the linear product (Step 3) is kinetically favored, while the cyclized product (Failure Mode) is thermodynamically favored under forcing conditions.

Table 1: Troubleshooting Common Synthetic Issues
ObservationRoot CauseCorrective Action
Low Yield (<40%) Protonation of hydrazide nitrogen due to excess HCl.Adjust pH to 3–4; do not use large excess of acid.
Oily Product Incomplete precipitation or solvent trapping.Triturate the oil with cold ether or hexane to induce crystallization.
Melting Point >230°C Cyclization to 1,2,4-triazole-3-thione occurred.Reaction temperature too high or reflux time too long. Reduce reflux time.
Symmetric Impurity Formation of 1,2-bis(phenylacetyl)hydrazine.Use excess hydrazine hydrate (2.5 eq) in Phase 1.

Characterization & Quality Control

The identity of 2-(2-Phenylacetyl)hydrazinecarbothioamide must be validated using multi-modal spectroscopy.

  • IR Spectroscopy (KBr pellet):

    • 3300–3100 cm⁻¹:

      
       stretching (multiple bands for 
      
      
      
      ,
      
      
      ).
    • 1680–1660 cm⁻¹:

      
       stretching (Amide I).
      
    • 1250–1200 cm⁻¹:

      
       stretching (Thioamide).[1] Absence of this band suggests cyclization to a thiadiazole.
      
  • ¹H NMR (DMSO-d₆):

    • δ 3.5–3.6 ppm (s, 2H): Methylene protons (

      
      ).
      
    • δ 7.2–7.4 ppm (m, 5H): Aromatic protons.

    • δ 9.0–10.0 ppm (bs, 1H): Hydrazide

      
       (exchangeable with 
      
      
      
      ).
    • δ 7.0–8.0 ppm (bs, 2H): Thioamide

      
       (broad, exchangeable).
      

References

  • BenchChem. (2025). 2-(2-Phenylacetyl)hydrazinecarbothioamide Structure and Properties. Retrieved from

  • PubChem. (2025).[2] Hydrazinecarbothioamide, 2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis- (Related Thiosemicarbazide Derivatives). Retrieved from

  • Sigma-Aldrich. (2025). Thiosemicarbazide Synthesis and Reactions. Retrieved from

  • ResearchGate. (2021). Synthesis, characterization, and screening of novel 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

Sources

Exploratory

Thermodynamic Stability of 2-(2-Phenylacetyl)hydrazinecarbothioamide in Solution: A Mechanistic Whitepaper

Executive Summary 2-(2-Phenylacetyl)hydrazinecarbothioamide—a prominent thiosemicarbazide derivative—serves as a critical pharmacophore in modern drug discovery, acting as a precursor for 1,2,4-triazoles and as a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Phenylacetyl)hydrazinecarbothioamide—a prominent thiosemicarbazide derivative—serves as a critical pharmacophore in modern drug discovery, acting as a precursor for 1,2,4-triazoles and as a potent transition metal chelator [3]. However, the successful translation of this compound from in vitro screening to formulated therapeutics is heavily dictated by its thermodynamic stability in solution. As a Senior Application Scientist, I frequently observe that the failure of thiosemicarbazide-derived drug candidates in late-stage development often stems from a fundamental misunderstanding of their solution-phase thermodynamics, specifically thione-thiol tautomerism and solvent-induced dipole shifts [2].

This whitepaper provides an authoritative, in-depth guide to profiling the thermodynamic stability of 2-(2-Phenylacetyl)hydrazinecarbothioamide, detailing the causality behind experimental design, self-validating analytical protocols, and the mechanistic pathways of its degradation and complexation.

Molecular Architecture and Tautomeric Equilibria

In solution, 2-(2-Phenylacetyl)hydrazinecarbothioamide exists in a dynamic equilibrium between its thione (-NH-C(=S)-NH2) and thiol (-N=C(-SH)-NH2) tautomers. Understanding this equilibrium is the cornerstone of stability profiling.

The Causality of Solvent Choice: The thione form is thermodynamically favored in the solid state and in highly polar, protic solvents due to extensive intermolecular hydrogen bonding. However, in alkaline solutions or in the presence of transition metal ions, the equilibrium shifts dramatically toward the deprotonated thiolate form. This shift is not merely an artifact of pH; it is driven by the thermodynamic stabilization afforded by the formation of highly conjugated, stable metal-ligand coordination spheres [1]. Furthermore, theoretical studies utilizing Natural Bond Orbital (NBO) analysis demonstrate that the molecule's dipole moment fluctuates based on the solvent environment. Lower dipole moments in non-polar solvents indicate higher theoretical stability in lipophilic environments, though DMSO remains the standard stock solvent to prevent premature aqueous hydrolysis [2].

Tautomerism Thione Thione Tautomer (Polar Solvents) Thiol Thiol Tautomer (Alkaline Media) Thione->Thiol Proton Shift Complex Metal Complex (Thermodynamically Stable) Thione->Complex + Metal Ions Thiol->Complex + Metal Ions

Figure 1: Thione-thiol tautomerism and transition metal coordination pathways.

Thermodynamic Parameters and Spontaneity

The stability and reactivity of hydrazinecarbothioamides are governed by the Gibbs free energy equation (


). When evaluating the degradation or complexation kinetics, the Arrhenius and Eyring equations are employed to extract activation energies and thermodynamic constants [5].

The formation of metal complexes (e.g., with Cu(II), Fe(III), Co(II)) is typically a spontaneous (


) and exothermic (

) process. This is driven by the strong affinity of the soft sulfur donor atom for borderline or soft transition metal centers, which drastically lowers the free energy of the system and prevents the thermal degradation of the ligand [1].
Quantitative Data Summary

The table below synthesizes representative thermodynamic parameters for the complexation and aqueous behavior of thiosemicarbazide derivatives at standard physiological temperatures (298.15 K).

Table 1: Representative Thermodynamic Parameters in Aqueous Media (298.15 K)

System / Metal IonLog K (Stability Constant)

(kJ/mol)

(kJ/mol)

(J/K·mol)
Reaction Spontaneity
Ligand (Aqueous Hydrolysis) N/A+79.87+60.11-65.86Non-spontaneous
Cu(II) Complexation 8.45-48.20-35.40+42.90Spontaneous
Co(II) Complexation 7.12-40.60-28.70+39.90Spontaneous
Ni(II) Complexation 6.89-39.30-25.10+47.60Spontaneous

(Note: Data synthesized from standardized thermodynamic profiling of hydrazinecarbothioamide derivatives and their 3d metal complexes [1], [5].)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the evaluation of 2-(2-Phenylacetyl)hydrazinecarbothioamide's stability must employ self-validating systems. Experimental artifacts are common; therefore, protocols must be designed to internally verify the absence of side reactions.

Protocol 1: UV-Vis Spectrophotometric Determination of Solution Stability

Purpose: To quantify the half-life and pH-dependent stability of the ligand in physiological buffers, ensuring no hidden degradation occurs during biological assays.

  • Anhydrous Stock Preparation: Dissolve 2-(2-Phenylacetyl)hydrazinecarbothioamide in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Water contamination in DMSO stocks initiates premature hydrolysis. Anhydrous conditions stabilize the thione tautomer [3].

  • Physiological Buffer Dilution: Dilute the stock 1:100 into 20 mM HEPES buffer (pH 7.4) to achieve a 100 µM working solution (1% DMSO final concentration).

  • Spectral Acquisition: Scan the UV-Vis spectrum from 200 nm to 500 nm using a dual-beam spectrophotometer equipped with a Peltier temperature controller set strictly to 25.0 ± 0.1 °C.

  • Time-Course Monitoring: Record spectra every 10 minutes for a duration of 24 hours.

  • Self-Validation Check (Crucial): Monitor the spectra for the presence of isosbestic points . If the baseline drifts or isosbestic points are lost during the time-course, it proves that parallel degradation pathways (e.g., oxidative cleavage) are occurring rather than a simple two-state equilibrium.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Purpose: To directly and simultaneously measure the enthalpy (


), entropy (

), and binding affinity (

) of the ligand with transition metals.
  • Cell Preparation: Load the ITC sample cell with 50 µM of the ligand in 20 mM HEPES (pH 7.4).

  • Syringe Preparation: Load the injection syringe with 500 µM of the target metal salt (e.g., CuCl2) dissolved in the exact same batch of buffer.

    • Causality: Rigorous buffer matching is critical to eliminate heats of dilution and pH mismatch artifacts, which would otherwise obscure the true heat of binding.

  • Titration Parameters: Perform 20 sequential injections of 2 µL each, utilizing a 150-second spacing between injections to allow the thermal baseline to fully re-equilibrate.

  • Data Extraction: Integrate the injection peaks to yield a binding isotherm. Fit the data to an independent binding model to extract

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ). Calculate
    
    
    and
    
    
    using the relations
    
    
    and
    
    
    .

Workflow Prep Sample Preparation (DMSO to Aqueous Buffer) UV UV-Vis Spectroscopy (Kinetic Stability & Isosbestic Points) Prep->UV Aliquot ITC Isothermal Titration Calorimetry (Enthalpy & Affinity) Prep->ITC Aliquot Data Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) UV->Data Van 't Hoff Analysis ITC->Data Binding Isotherm Fit

Figure 2: Standardized workflow for thermodynamic profiling and stability assessment.

Thermal Degradation Kinetics (Solid-State Context)

Beyond the solution phase, the thermal stability of the solid-state precursor dictates its shelf-life and formulation viability. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of thiosemicarbazides typically reveal a highly specific, multi-stage decomposition pathway. The initial mass loss (often occurring between 100–180 °C) corresponds to the endothermic elimination of ammonia (


). This is followed by the exothermic cleavage of the hydrazinecarbothioamide core, and finally, the complete degradation of the phenylacetyl moiety at temperatures exceeding 300 °C [4]. Understanding this thermal ceiling is mandatory before subjecting the compound to high-temperature solubilization techniques.

Conclusion

The thermodynamic stability of 2-(2-Phenylacetyl)hydrazinecarbothioamide is not a static property; it is governed by a delicate, dynamic interplay of tautomeric equilibria, solvent polarity, and metal coordination. By employing rigorous, self-validating protocols—such as UV-Vis isosbestic monitoring and Isothermal Titration Calorimetry—researchers can accurately map the thermodynamic landscape of this molecule. Mastering these parameters prevents costly late-stage failures in drug development pipelines and ensures the reliable synthesis of downstream pharmacological agents.

References

  • Thermodynamic stabilities and thermodynamic parameters of metal-substituted thiosemicarbazide complexes NIScPR

  • Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum Science Publishing Group 1

  • Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance National Institutes of Health (NIH) 2

  • Crystal structure, thermal behavior, and microbiological activity of a thiosemicarbazide-type ligand and its cobalt complexes ResearchGate 3

  • Chemical kinetics: cyclisation reaction of hydrazinecarbothioamide, thioacetamide, and thiobenzamide with ethyl 2-bromoacetate Bulgarian Academy of Sciences 4

Sources

Foundational

Coordination Chemistry and Ligand Behavior of 2-(2-Phenylacetyl)hydrazinecarbothioamide

This technical guide details the coordination chemistry, synthesis, and ligand behavior of 2-(2-Phenylacetyl)hydrazinecarbothioamide (often referred to in literature as 1-phenylacetylthiosemicarbazide). It is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the coordination chemistry, synthesis, and ligand behavior of 2-(2-Phenylacetyl)hydrazinecarbothioamide (often referred to in literature as 1-phenylacetylthiosemicarbazide). It is designed for researchers in inorganic chemistry and drug discovery.

Executive Summary

2-(2-Phenylacetyl)hydrazinecarbothioamide is a versatile acyl-thiosemicarbazide ligand featuring a "hard" oxygen donor (carbonyl) and a "soft" sulfur donor (thione), bridged by a hydrazine moiety. Its structural flexibility allows it to act as a bidentate [N, S] or tridentate [O, N, S] chelator, making it a privileged scaffold in the development of transition metal complexes with potent antimicrobial , antioxidant , and anticancer profiles. This guide explores its synthesis, coordination modes, and validation protocols.

Molecular Architecture & Tautomerism

The ligand exists in a dynamic equilibrium between the thione (keto) and thiol (enol) tautomeric forms. This equilibrium is solvent-dependent and critical for coordination behavior.

  • Thione Form (Solid State/Neutral Solution): The ligand exists primarily as the thione, stabilized by intramolecular hydrogen bonding. It coordinates as a neutral ligand.

  • Thiol Form (Solution/Basic Conditions): In the presence of metal ions or base, the thione sulfur protonates/deprotonates to form the thiol/thiolate, facilitating anionic coordination.

Structural Formula


Synthesis Protocol

The synthesis follows a nucleophilic addition pathway involving phenylacetic acid hydrazide and a thiocyanate source.

Step-by-Step Methodology

Reagents:

  • Phenylacetic acid hydrazide (10 mmol)

  • Potassium thiocyanate (KSCN) (15 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (Absolute)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of phenylacetic acid hydrazide in 50 mL of absolute ethanol.

  • Activation: Add 15 mmol of KSCN to the solution.

  • Acidification: Add 2 mL of conc. HCl dropwise to generate thiocyanic acid (in situ) and catalyze the reaction.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Precipitation: Cool the reaction mixture to room temperature and pour into crushed ice.

  • Purification: Filter the white precipitate, wash with cold water, and recrystallize from ethanol.

Synthesis Workflow Diagram

SynthesisPath Start Phenylacetic Acid Hydrazide Reagent KSCN + HCl (Ethanol) Start->Reagent Reflux Reflux (4-6h) Nucleophilic Addition Reagent->Reflux In situ HSCN Product 2-(2-Phenylacetyl) hydrazinecarbothioamide Reflux->Product Precipitation

Caption: Synthetic pathway for the production of the ligand via acid-catalyzed condensation.

Coordination Chemistry & Ligand Behavior

The ligand's coordination mode is dictated by the metal ion's preference (Hard-Soft Acid-Base theory) and the pH of the reaction medium.

Primary Coordination Modes
  • Neutral Bidentate [N, S]:

    • Conditions: Neutral pH.

    • Mechanism: Coordination occurs through the hydrazine nitrogen (

      
      ) and the thione sulfur (
      
      
      
      ). The carbonyl oxygen remains uncoordinated or participates in weak axial interactions.
    • Geometry: Often forms distorted octahedral complexes with stoichiometry

      
      .
      
  • Monoanionic Bidentate [N, S] or Tridentate [O, N, S]:

    • Conditions: Basic pH or presence of acetate salts.

    • Mechanism: Deprotonation of the thiol form (

      
      ) creates a strong anionic donor.
      
    • Geometry: Favors square planar (Ni, Pd) or octahedral (Co, Fe) geometries. The formation of a 5-membered chelate ring (

      
      ) is thermodynamically favored.
      
Coordination Logic Diagram

CoordinationModes cluster_Neutral Neutral Conditions cluster_Anionic Basic Conditions (Deprotonation) Ligand Ligand (L) Thione Form NeutralComplex Neutral Complex [M(L)2 X2] Ligand->NeutralComplex + Metal Salt (MX2) AnionicComplex Anionic Complex [M(L-H)2] Ligand->AnionicComplex + Metal Acetate / Base Mode1 Mode: Bidentate [N, S] NeutralComplex->Mode1 Mode2 Mode: Bidentate [N, S-] or Tridentate [O, N, S-] AnionicComplex->Mode2

Caption: Divergent coordination pathways based on reaction pH and metal salt counter-ions.

Characterization & Validation

To validate the formation of metal complexes, compare the spectral data of the free ligand against the complex.[2]

Infrared Spectroscopy (FT-IR) Diagnostic Bands
Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation

3150–33003100–3250Shift indicates N-coordination or deprotonation.

1670–16901650–1670Red shift indicates O-coordination (if tridentate). Unchanged if bidentate [N,S].

1200–12501150–1180Significant red shift (20–50

) confirms S-coordination.

950–10001010–1030Blue shift due to reduced repulsion of lone pairs upon coordination.
NMR Spectroscopy ( )
  • NH Proton (Hydrazine): The signal for the hydrazine

    
     (approx. 9.0–10.0 ppm) often disappears or shifts significantly downfield upon complexation, confirming the involvement of the adjacent nitrogen or deprotonation.
    
  • SH Proton: Appearance of a signal at ~4.0 ppm (in specific solvents) indicates the thiol tautomer, though this is rarely observed in stable complexes as the proton is lost.

Biological & Pharmacological Applications

The phenylacetyl thiosemicarbazide scaffold is a pharmacophore with validated activity in drug development.

  • Anticancer Activity:

    • Mechanism: Inhibition of Ribonucleotide Reductase (RR) and Topoisomerase II. The metal complexes (especially Cu(II) and Ni(II)) often show enhanced cytotoxicity against cell lines like MCF-7 (breast cancer) and A549 (lung cancer) compared to the free ligand due to increased lipophilicity and cellular uptake (Chelation Theory).

  • Antimicrobial Action:

    • Mechanism: Disruption of bacterial cell walls and interference with respiration processes. The lipophilic nature of the phenyl group aids in penetrating the lipid membrane of Gram-positive bacteria.

Experimental Protocol: Synthesis of Cu(II) Complex

Objective: Synthesize Bis[2-(2-phenylacetyl)hydrazinecarbothioamido]copper(II).

  • Preparation: Dissolve 2 mmol of the synthesized ligand in 20 mL of hot ethanol.

  • Metal Addition: Dissolve 1 mmol of Copper(II) Acetate Monohydrate in 10 mL of hot ethanol.

  • Reaction: Add the metal solution to the ligand solution dropwise with continuous stirring.

  • Reflux: Reflux the green/blue mixture for 3 hours.

  • Isolation: Cool to room temperature. A colored precipitate will form.

  • Washing: Filter and wash with hot water (to remove acetate byproducts) and cold ethanol.

  • Drying: Dry in a vacuum desiccator over anhydrous

    
    .
    

References

  • Synthesis and Characterization of Thiosemicarbazide Derivatives. Journal of Molecular Structure. Available at: [Link]

  • Coordination Modes of Acyl Thiosemicarbazides. Polyhedron. Available at: [Link]

  • Biological Activity of Phenylacetyl Thiosemicarbazide Complexes. European Journal of Medicinal Chemistry. Available at: [Link]

  • Crystal Structure and Tautomerism of Thiosemicarbazones. Acta Crystallographica Section E. Available at: [Link]

Sources

Exploratory

Pharmacological Significance of Phenylacetyl Thiosemicarbazide Derivatives

The following technical guide details the pharmacological significance, synthesis, and therapeutic potential of phenylacetyl thiosemicarbazide derivatives. Technical Guide & Whitepaper Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological significance, synthesis, and therapeutic potential of phenylacetyl thiosemicarbazide derivatives.

Technical Guide & Whitepaper

Executive Summary

In the landscape of medicinal chemistry, the phenylacetyl thiosemicarbazide scaffold represents a privileged structure characterized by a unique "spacer-linker-effector" architecture. Unlike rigid benzoyl analogues, the phenylacetyl group introduces a methylene (


) spacer that imparts conformational flexibility and alters lipophilicity (

), critical for membrane permeability and blood-brain barrier (BBB) crossing.

This guide analyzes the pharmacological versatility of these derivatives, ranging from topoisomerase-targeted anticancer agents to multidrug-resistant (MDR) reversal antimicrobials . It provides a self-validating roadmap for synthesis, structure-activity relationship (SAR) optimization, and mechanistic validation.

Chemical Architecture & Synthesis

The core pharmacophore consists of three distinct domains:

  • Lipophilic Domain (Aryl/Alkyl): The phenylacetyl moiety.[1][2]

  • Binding Domain: The thiosemicarbazide (

    
    ) backbone, acting as a bidentate ligand for metal chelation.
    
  • Terminal Domain: Variable aryl or alkyl substituents that dictate target specificity.

Validated Synthetic Workflow

The synthesis follows a modular pathway, ensuring high yields and purity. The critical step is the nucleophilic addition of phenylacetic acid hydrazide to isothiocyanates.

DOT Visualization: Synthetic Pathway

SynthesisWorkflow Start Phenylacetic Acid Step1 Esterification (EtOH/H2SO4) Start->Step1 Inter1 Ethyl Phenylacetate Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 Phenylacetic Acid Hydrazide Step2->Inter2 Step3 Condensation (R-NCS / EtOH) Inter2->Step3 Final Phenylacetyl Thiosemicarbazide Step3->Final Cyclic 1,2,4-Triazole-3-thiones (Cyclization via NaOH) Final->Cyclic Optional Cyclization

Caption: Modular synthesis of phenylacetyl thiosemicarbazide derivatives and potential cyclization to triazoles.

Experimental Protocol: General Synthesis

Standard Operating Procedure (SOP) for Bench Validation

  • Precursor Preparation: Reflux phenylacetic acid (0.01 mol) with absolute ethanol (20 mL) and conc.

    
     (0.5 mL) for 4 hours. Neutralize and extract ethyl phenylacetate.
    
  • Hydrazide Formation: React ethyl phenylacetate (0.01 mol) with hydrazine hydrate (99%, 0.02 mol) in ethanol. Reflux for 3–5 hours. Cool to precipitate phenylacetic acid hydrazide . Recrystallize from ethanol.

  • Thiosemicarbazide Formation (The Critical Step):

    • Dissolve phenylacetic acid hydrazide (0.01 mol) in warm ethanol (20 mL).

    • Add substituted aryl isothiocyanate (0.01 mol) dropwise.

    • Reflux for 2–6 hours (monitor via TLC, solvent system: Chloroform/Methanol 9:1).

    • Work-up: Cool to room temperature. The product usually precipitates as a white/off-white solid. Filter, wash with cold ethanol, and recrystallize.

Pharmacological Profile & Mechanisms

Anticancer Activity

Phenylacetyl thiosemicarbazides function as Topoisomerase II


 inhibitors  and pro-apoptotic agents .
  • Mechanism: The thiosemicarbazide moiety chelates physiological metal ions (Cu

    
    , Fe
    
    
    
    ), generating Reactive Oxygen Species (ROS) locally within the tumor microenvironment. This leads to DNA strand breaks and cell cycle arrest at the G2/M phase.
  • Key Data: Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO

    
    ) on the terminal phenyl ring show IC
    
    
    
    values comparable to Doxorubicin in MCF-7 (Breast) and LNCaP (Prostate) lines.
Antimicrobial Activity (Antibacterial & Antifungal)

These compounds exhibit bacteriostatic and bactericidal effects, particularly against Gram-positive strains (S. aureus, B. cereus).

  • Target: Bacterial DNA Gyrase and Topoisomerase IV (ATPase subunit).

  • MDR Reversal: The lipophilic phenylacetyl tail facilitates penetration of the mycobacterial cell wall, showing promise against Mycobacterium tuberculosis.

DOT Visualization: Mechanism of Action

MOA Drug Phenylacetyl Thiosemicarbazide Complex Metal-Drug Chelate Drug->Complex Chelation Target1 Topoisomerase IIα (Human) Drug->Target1 Direct Inhibition Target2 DNA Gyrase / Topo IV (Bacteria) Drug->Target2 ATPase Blockade Metal Metal Ions (Cu2+, Fe2+) Metal->Complex ROS ROS Generation (OH•, O2•-) Complex->ROS Fenton Reaction Apoptosis Apoptosis / Cell Death Target1->Apoptosis Cell Cycle Arrest Target2->Apoptosis Replication Failure DNA DNA Strand Breaks ROS->DNA DNA->Apoptosis

Caption: Dual mechanism involving metal chelation-induced ROS generation and direct enzyme inhibition.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of structural modifications on biological potency.

Structural DomainModificationEffect on ActivityPharmacological Consequence
Linker (Spacer) Phenylacetyl (

)
Optimal Increases flexibility and lipophilicity; enhances CNS and cell membrane penetration compared to benzoyl analogues.
DiphenylacetylHighIncreases steric bulk; enhances analgesic/antinociceptive activity (opioid receptor modulation).
N4-Terminus 4-ChlorophenylIncreased Significantly boosts antibacterial and anticancer potency (electronic effect).
4-MethoxyphenylVariableReduces antibacterial potency but may enhance anti-serotonergic CNS effects.
Alkyl (Methyl/Ethyl)ModerateLower potency than aryl derivatives; reduced

-

stacking interactions with enzyme active sites.
Thiosemicarbazide Core Cyclization to TriazoleAltered often shifts activity from cytotoxic to anti-inflammatory or CNS-depressant.

Quantitative Data Summary

Comparative potency of key derivatives against standard reference drugs.

Table 2: Antibacterial Potency (MIC in


) 
Compound Derivative S. aureus B. cereus E. coli Reference
4-(4-Chlorophenyl) 3.91 3.91 15.63 [1]
4-(4-Nitrophenyl) 7.81 7.81 31.25 [1]

| Ampicillin (Control) | 0.98 | 1.95 | 3.91 | -- |

Table 3: Anticancer Cytotoxicity (IC


 in 

)
Compound Derivative LNCaP (Prostate) MCF-7 (Breast) G-361 (Melanoma) Reference
4-(4-Fluorophenoxyacetyl) 108.14 >200 369.37 [2]
4-(2,4-Dichlorophenyl) 45.20 52.10 88.00 [3]

| Doxorubicin (Control) | 1.20 | 0.85 | 2.50 | -- |

Future Outlook & Challenges

While phenylacetyl thiosemicarbazides show robust in vitro efficacy, the transition to in vivo therapeutics faces challenges:

  • Solubility: The high lipophilicity of the diphenylacetyl derivatives can lead to poor aqueous solubility. Formulation strategies (nanocarriers, cyclodextrin inclusion) are required.

  • Selectivity: The metal chelation mechanism is non-specific. Future design must focus on Targeted Thiosemicarbazides (e.g., glucose-conjugated) to exploit the Warburg effect in cancer cells.

References

  • Wujec, M. et al. (2013). "Antibacterial Activity and Structure-Activity Relationship Studies of 4-aryl/alkyl-1-(diphenylacetyl)thiosemicarbazides." Letters in Drug Design & Discovery. Link

  • Popiołek, Ł. et al. (2021). "Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives." International Journal of Molecular Sciences. Link

  • Kowalczyk, A. et al. (2020). "Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV." International Journal of Molecular Sciences. Link

  • Siwek, A. et al. (2011). "Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides." Molecules. Link

  • BenchChem. (2025). "Developing Thiosemicarbazone Derivatives from 4-(2-Ethylphenyl)-3-thiosemicarbazide: Protocols." Application Note. Link

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Phenylacetyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-(2-Phenylacetyl)hydrazinecarbothioamide, a thiosemicarbazide derivative of significant interest in medicinal chemistry. Thiosemicarbazides and their derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] Their therapeutic potential is often linked to their ability to chelate metal ions and interact with various biological targets.[1][3][4] This document details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. A thorough examination of its molecular geometry, intermolecular interactions, and supramolecular architecture is presented, offering critical insights for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Introduction: The Significance of Thiosemicarbazide Scaffolds

The thiosemicarbazide moiety is a key pharmacophore in a multitude of biologically active compounds.[2][5] Its structural features, characterized by a reactive thiocarbonyl group and a nucleophilic hydrazine moiety, allow for diverse chemical modifications, leading to a broad range of pharmacological effects.[1][5] The incorporation of a phenylacetyl group in 2-(2-Phenylacetyl)hydrazinecarbothioamide introduces a lipophilic and sterically influential component, which can significantly modulate its interaction with biological macromolecules. Understanding the precise three-dimensional arrangement of atoms and the nature of non-covalent interactions within the crystal lattice is paramount for elucidating its mechanism of action and for the future design of more potent and selective drug candidates.

Synthesis and Crystallization

The synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide is typically achieved through a condensation reaction. A common and efficient method involves the reaction of phenylacetyl-hydrazine with an appropriate isothiocyanate or by reacting thiosemicarbazide with a phenylacetyl derivative.[5][6][7]

Experimental Protocol: Synthesis
  • Preparation of Phenylacetyl-hydrazine: Phenylacetic acid is esterified and subsequently reacted with hydrazine hydrate to yield phenylacetyl-hydrazine.

  • Reaction with Thiosemicarbazide Precursor: Phenylacetyl-hydrazine is then reacted with a thiocyanate salt in the presence of an acid catalyst or directly with an isothiocyanate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield crystalline 2-(2-Phenylacetyl)hydrazinecarbothioamide.[5]

Experimental Protocol: Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are paramount for a successful structural analysis.

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is conducted to identify conditions that promote slow crystallization.

  • Crystallization Technique: The slow evaporation method is commonly employed. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a slightly elevated temperature.

  • Crystal Growth: The solution is filtered to remove any particulate matter and allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks typically yields well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid.

Experimental Workflow

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer data_processing Data Processing & Reduction data_collection->data_processing Integration Software structure_solution Structure Solution data_processing->structure_solution Direct Methods/Patterson structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Minimization validation Validation & Analysis structure_refinement->validation CIF & Tables

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[8] The structure is solved using direct methods and refined by full-matrix least-squares on F².[9]

Structural Analysis and Discussion

The crystal structure of 2-(2-Phenylacetyl)hydrazinecarbothioamide would be expected to reveal key conformational features and intermolecular interactions. Based on the analysis of similar structures, the following characteristics are anticipated.[9][10]

Molecular Conformation

The hydrazinecarbothioamide backbone is generally found to be nearly planar.[10] The phenylacetyl group, however, will likely adopt a specific orientation relative to this plane, influenced by steric and electronic factors. The molecule is expected to exist in the thione form in the solid state, which can be confirmed by the C=S and N-C bond lengths.[10] The C=S bond length is anticipated to be intermediate between a typical single and double bond, indicating some degree of delocalization.[10]

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for 2-(2-Phenylacetyl)hydrazinecarbothioamide, based on published data for similar compounds.[8][9]

ParameterValue
Chemical formulaC₉H₁₁N₃OS
Formula weight209.27
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)8.15
b (Å)9.31
c (Å)13.25
β (°)100.5
Volume (ų)988.3
Z4
Density (calculated) (g/cm³)1.405
Absorption coefficient (mm⁻¹)0.297
F(000)440
Crystal size (mm³)0.25 x 0.20 x 0.15
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected~5000
Independent reflections~2500
R_int~0.02
Final R indices [I>2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-fit on F²~1.05
Intermolecular Interactions and Supramolecular Chemistry

Hydrogen bonds are expected to play a crucial role in the crystal packing of 2-(2-Phenylacetyl)hydrazinecarbothioamide. The N-H groups of the hydrazine and amide moieties are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group are potential acceptors.[3][11]

These interactions often lead to the formation of well-defined supramolecular motifs, such as chains or sheets.[11][12] The phenyl rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice.[12]

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1-H1 N-H C3=S2 C=S N1-H1->C3=S2 N-H···S C1=S1 C=S C2=O1 C=O Phenyl1 Phenyl Ring Phenyl2 Phenyl Ring Phenyl1->Phenyl2 π-π stacking N2-H2 N-H N2-H2->C2=O1 N-H···O C4=O2 C=O

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Design and Development

The detailed structural information obtained from this analysis provides a solid foundation for understanding the structure-activity relationships of 2-(2-Phenylacetyl)hydrazinecarbothioamide and its analogs.

  • Pharmacophore Identification: The precise geometry of the molecule helps in identifying the key features responsible for its biological activity.

  • Receptor Binding Studies: The solid-state conformation provides a starting point for computational docking studies to predict its binding mode with biological targets.

  • Lead Optimization: Understanding the intermolecular interactions can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, modifying the phenyl ring with different substituents could enhance π-π stacking interactions or introduce new hydrogen bonding opportunities.

Conclusion

The crystal structure analysis of 2-(2-Phenylacetyl)hydrazinecarbothioamide offers invaluable insights into its molecular architecture and supramolecular organization. This knowledge is crucial for the scientific community engaged in the discovery and development of novel therapeutics based on the versatile thiosemicarbazide scaffold. The methodologies and analyses presented in this guide provide a framework for the comprehensive structural characterization of this important class of compounds.

References

  • Gangadharan, R., Haribabu, J., Karvembu, R., & Sethusankar, K. (2015). Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o164–o168. Retrieved from [Link]

  • Tchoukoua, A., et al. (2023). Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Scientific Research Publishing. Retrieved from [Link]

  • Çetinkaya, Y., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Retrieved from [Link]

  • Çetinkaya, Y., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PMC. Retrieved from [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (2014). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2014(3), 1–103. Retrieved from [Link]

  • Al-Hourani, B. J. (2010). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 65(3), 333–338. Retrieved from [Link]

  • Wilson, Z. E., et al. (2012). (E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. Retrieved from [Link]

  • Asif, M., & Alghamdi, S. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 3(3), 243-270. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding strength of thiosemicarbazide derivatives interaction with human proteins in comparison with their native ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. Retrieved from [Link]

  • Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 22(5), 227-234. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2020). (E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. Journal of the Indian Chemical Society, 97(10), 1729-1738. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of (E)-2-(2-chloro-6-hydroxybenzylidene)hydrazine-1-carbothioamide, C8H8ClN3O4S. Retrieved from [Link]

  • Rapheal, P. F., et al. (2005). N-(Pyridin-2-yl)hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 7), o2243–o2245. Retrieved from [Link]

  • Chan, Y. H., et al. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68. Retrieved from [Link]

  • Manikandan, A., et al. (2016). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. International Letters of Chemistry, Physics and Astronomy, 66, 55-65. Retrieved from [Link]

  • Pisano, S., et al. (2017). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 22(12), 2235. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Diverse Coordination and Biological Potentials. Molecules, 28(4), 1775. Retrieved from [Link]

  • Jebiti, H., et al. (2014). Crystal structure of (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1199. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(3), 1-11. Retrieved from [Link]

Sources

Exploratory

Toxicity and safety data sheet (SDS) information for 2-(2-Phenylacetyl)hydrazinecarbothioamide

Technical Guide: Toxicity, Safety, and Handling of 2-(2-Phenylacetyl)hydrazinecarbothioamide Part 1: Chemical Identity & Structural Significance Compound Name: 2-(2-Phenylacetyl)hydrazinecarbothioamide Synonyms: 1-(Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Toxicity, Safety, and Handling of 2-(2-Phenylacetyl)hydrazinecarbothioamide

Part 1: Chemical Identity & Structural Significance

Compound Name: 2-(2-Phenylacetyl)hydrazinecarbothioamide Synonyms: 1-(Phenylacetyl)thiosemicarbazide; Phenylacetic acid thiosemicarbazide Chemical Structure:


Molecular Formula: 

Molecular Weight: 209.27 g/mol CAS Registry Number: Note: As a specialized research intermediate, this specific acyl derivative lacks a widely harmonized CAS number in public safety databases.[1] Safety protocols must be extrapolated from its parent pharmacophores: Thiosemicarbazide (CAS 79-19-6) and Phenylacetic Hydrazide (CAS 114-83-0) .[1]
Structural Pharmacophore Analysis

This compound is a 1-acyl thiosemicarbazide .[1] Its toxicity profile is governed by two distinct moieties:[2]

  • The Thiosemicarbazide Tail (

    
    ):  A known convulsant and osteolathyrogen.[1] It acts as a chelator of transition metals (Cu²⁺, Zn²⁺), inhibiting metalloenzymes.
    
  • The Phenylacetyl Head (

    
    ):  A lipophilic carrier that facilitates transport across biological membranes, potentially increasing the central nervous system (CNS) bioavailability of the toxic thiosemicarbazide moiety upon metabolic hydrolysis.[1]
    

Part 2: Toxicity Profile & Hazard Identification (Proxy SDS)

Warning: In the absence of compound-specific toxicological data, the "Precautionary Principle" dictates that this compound be treated with the severity of its most toxic metabolite, Thiosemicarbazide.[1]

GHS Classification (Estimated)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 2 Fatal if swallowed.[1][3]H300
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.H311
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.H361
STOT - Single Exp. Category 1Causes damage to the nervous system (convulsant).[1]H370
Aquatic Toxicity Category 2Toxic to aquatic life with long-lasting effects.[1]H411
Toxicological Mechanisms[1]
  • GABA Antagonism: The thiosemicarbazide moiety inhibits Pyridoxal Phosphate (Vitamin B6) dependent enzymes, specifically Glutamic Acid Decarboxylase (GAD) . This prevents the synthesis of GABA (gamma-aminobutyric acid), leading to uncontrolled neuronal firing and convulsions.[1]

  • Osteolathyrogenicity: Chronic exposure inhibits lysyl oxidase, disrupting collagen cross-linking, which can lead to skeletal deformities (lathyrism).

  • Metal Chelation: The thiosemicarbazide sulfur and hydrazine nitrogens form stable complexes with essential metal ions, disrupting cellular respiration and enzymatic function.

Part 3: Handling, Storage, and Deactivation Protocols

Engineering Controls
  • Primary Containment: All weighing and solubilization of the solid must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats. The powder may be electrostatic; use a polonium ionizer if available to prevent dispersal.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator if working outside a glovebox.

  • Dermal: Double Nitrile Gloves (0.11 mm min. thickness). Change outer gloves immediately upon contamination.

  • Ocular: Chemical splash goggles.

Deactivation & Spill Response

Thiosemicarbazides are susceptible to oxidative degradation.

  • Deactivation Solution: 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide.

  • Reaction: Oxidation converts the thioamide group into sulfates and nitriles/cyanates, breaking the toxic pharmacophore.

  • Protocol: Cover spill with absorbent pads. Soak pads with bleach solution. Allow 30 minutes contact time before disposal as hazardous chemical waste.

Part 4: Synthesis & Experimental Safety (Workflow)

Common Synthesis Route: Reaction of Phenylacetic Hydrazide with Ammonium Thiocyanate in acidic medium.

Critical Safety Note:

  • H₂S Evolution: If the reaction is acidified or heated excessively, hydrogen sulfide gas (highly toxic) may be evolved.

  • Cyanide Risk: Handling thiocyanates under acidic conditions requires strict pH monitoring to prevent the formation of isocyanic acid or trace HCN.

Visual 1: Metabolic & Hydrolysis Pathway

This diagram illustrates the breakdown of the compound into its toxic constituents.

ToxicityPathway Compound 2-(2-Phenylacetyl) hydrazinecarbothioamide Hydrolysis Acid/Enzymatic Hydrolysis Compound->Hydrolysis Metabolism PAA Phenylacetic Acid (Low Toxicity) Hydrolysis->PAA TSC Thiosemicarbazide (HIGH TOXICITY) Hydrolysis->TSC GABA Inhibition of GABA Synthesis TSC->GABA Vitamin B6 Antagonism Seizure Convulsions/ Neurotoxicity GABA->Seizure

Caption: Metabolic hydrolysis pathway releasing the neurotoxic thiosemicarbazide moiety.[1]

Visual 2: Safety Decision Tree

Standard Operating Procedure (SOP) for handling this compound.

SafetySOP Start Start: Handling 2-(2-Phenylacetyl)hydrazinecarbothioamide State Physical State? Start->State Solid Solid Powder State->Solid Solution Solution/Liquid State->Solution Weighing Weigh in Fume Hood Use Anti-static Gun Solid->Weighing Spill Spill Occurred? Solution->Spill Dissolve Dissolve in DMSO/EtOH (Avoid strong acids) Weighing->Dissolve Clean Oxidize with 10% Bleach Wait 30 mins Spill->Clean Yes Waste Dispose as Acute Toxin (P-List) Spill->Waste No Clean->Waste

Caption: Operational safety workflow for handling solid and liquid forms of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723789, Thiosemicarbazide. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Thiosemicarbazide (EC 201-184-7).[1] Retrieved from [Link][1][4]

  • Registry of Toxic Effects of Chemical Substances (RTECS).

Sources

Foundational

The Synthon Blueprint: Role of 2-(2-Phenylacetyl)hydrazinecarbothioamide in Heterocyclic Compound Formation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In contemporary medicinal chemistry, the rapid assembly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for the discovery of novel antimicrobial, anti-inflammatory, and antineoplastic agents. 2-(2-Phenylacetyl)hydrazinecarbothioamide (commonly referred to as 1-phenylacetylthiosemicarbazide, CAS: 29313-28-8) serves as a highly versatile, multipotent synthon[1]. Due to its unique arrangement of nucleophilic heteroatoms (nitrogen, oxygen, and sulfur) and a flexible phenylacetyl backbone, this compound undergoes highly specific, condition-dependent intramolecular cyclizations.

This whitepaper provides an authoritative analysis of the mechanistic pathways, thermodynamic drivers, and self-validating experimental protocols required to selectively transform this precursor into three distinct, biologically active five-membered heterocycles: 1,3,4-thiadiazoles , 1,2,4-triazoles , and 1,3,4-oxadiazoles [2].

Structural Dynamics & Reactivity Profiling

The synthetic utility of 2-(2-phenylacetyl)hydrazinecarbothioamide stems from its structural tautomerism and the differential nucleophilicity of its heteroatoms under varying pH conditions.

  • Thione-Thiol Tautomerism: In the solid state, the compound predominantly exists in the thione (C=S) form. However, in solution—particularly under basic conditions—it tautomerizes to the thiol (C-SH) form[3]. This shift exposes the sulfur atom as a potent nucleophile.

  • Hard-Soft Acid-Base (HSAB) Theory in Cyclization:

    • Under acidic conditions , the "hard" carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The "soft" sulfur atom then acts as the primary nucleophile, driving the formation of a thiadiazole ring[4].

    • Under basic conditions , the terminal nitrogen is deprotonated, creating a strong "hard" nucleophile that attacks the carbonyl carbon, resulting in a triazole ring[2].

    • Under oxidative conditions , the sulfur atom is oxidized and eliminated (desulfurization), forcing the oxygen atom to participate in ring closure, yielding an oxadiazole[5].

Pathways Precursor 2-(2-Phenylacetyl) hydrazinecarbothioamide Acid Acidic Conditions (H2SO4 / POCl3) Precursor->Acid Dehydration Base Basic Conditions (NaOH / KOH) Precursor->Base Deprotonation Oxidative Oxidative Desulfurization (I2/KI / NaOH) Precursor->Oxidative Oxidation Thiadiazole 5-Benzyl-1,3,4- thiadiazol-2-amine Acid->Thiadiazole S-Nucleophilic Attack Triazole 5-Benzyl-4H-1,2,4- triazole-3-thiol Base->Triazole N-Nucleophilic Attack Oxadiazole 5-Benzyl-1,3,4- oxadiazol-2-amine Oxidative->Oxadiazole H2S Elimination

pH-Dependent Cyclization Pathways of 2-(2-Phenylacetyl)hydrazinecarbothioamide.

Mechanistic Pathways & Causality

Pathway A: Acid-Catalyzed Formation of 1,3,4-Thiadiazoles

Causality: The synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine requires the elimination of water. Concentrated sulfuric acid (


) or phosphorus oxychloride (

) serves a dual purpose: they act as strong Brønsted/Lewis acids to protonate the acyl carbonyl, and as dehydrating agents to trap the eliminated water molecule. This prevents the reverse hydrolysis reaction, locking the structure into the thermodynamically stable aromatic thiadiazole system[4].
Pathway B: Base-Catalyzed Formation of 1,2,4-Triazoles

Causality: To form 5-benzyl-4H-1,2,4-triazole-3-thiol, the reaction must proceed via the nucleophilic attack of the terminal hydrazine nitrogen. Because amides are poor electrophiles, a strong base (e.g., 4N NaOH) is required to fully deprotonate the nitrogen, vastly increasing its nucleophilicity. The resulting intermediate undergoes intramolecular cyclization followed by the elimination of


 upon subsequent acidification[2].
Pathway C: Oxidative Desulfurization to 1,3,4-Oxadiazoles

Causality: 1,3,4-Oxadiazoles are formed when the sulfur atom is removed from the reaction matrix. Utilizing Iodine (


) in Potassium Iodide (

) under mildly basic conditions oxidizes the thiol group. The elimination of hydrogen sulfide (

) acts as the thermodynamic driving force, compelling the oxygen atom to close the five-membered ring, yielding 5-benzyl-1,3,4-oxadiazol-2-amine[5].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps (e.g., pH checks, visual precipitation cues) to ensure experimental integrity.

Protocol 1: Synthesis of 5-Benzyl-4H-1,2,4-triazole-3-thiol (Base-Catalyzed)
  • Initiation: Suspend 10 mmol of 2-(2-phenylacetyl)hydrazinecarbothioamide in 20 mL of absolute ethanol.

  • Deprotonation: Slowly add 10 mL of 4N NaOH. Validation: The suspension will clarify into a homogenous solution as the sodium salt forms.

  • Thermal Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the precursor spot disappears.

  • Acidic Precipitation: Cool the mixture to 0–5°C in an ice bath. Add 1N HCl dropwise until the pH reaches 3–4. Validation: A dense white/yellowish precipitate of the triazole product will form immediately upon crossing the pKa threshold[2].

  • Purification: Filter under vacuum, wash with cold distilled water to remove NaCl, and recrystallize from aqueous ethanol.

Workflow Step1 Suspend Precursor in Ethanol Step2 Add 4N NaOH (pH > 12) Step1->Step2 Step3 Reflux for 4-6 hrs (Ring Closure) Step2->Step3 Step4 Cool & Acidify with HCl (pH 3-4) Step3->Step4 Step5 Filter & Recrystallize (Triazole Product) Step4->Step5

Step-by-step experimental workflow for base-catalyzed 1,2,4-triazole formation.

Protocol 2: Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine (Oxidative)
  • Preparation: Dissolve 10 mmol of the precursor in 25 mL of ethanol and add 1 mL of 4N NaOH. Cool to 0–5°C.

  • Oxidation: Prepare a solution of

    
     (10%) in aqueous KI. Add this dropwise to the cold reaction mixture.
    
  • Endpoint Validation: Continue addition until a permanent, non-fading yellow/brown iodine color persists in the solution, indicating complete consumption of the thiosemicarbazide[5].

  • Isolation: Heat the mixture briefly to boiling, cool, and pour over 100 g of crushed ice. Filter the resulting precipitate and recrystallize.

Quantitative Data & Comparative Analysis

The table below summarizes the divergent synthetic outcomes of 2-(2-phenylacetyl)hydrazinecarbothioamide based on the applied chemical environment.

Target HeterocycleCatalyst / ReagentReaction TempPrimary MechanismExpected Yield (%)Primary Biological Application
1,3,4-Thiadiazole Conc.

or

0°C to RTDehydrative Cyclization (S-attack)75 - 85%Antimicrobial / Antibacterial[4]
1,2,4-Triazole 4N NaOH, then HCl80°C (Reflux)Base-driven Intramolecular Cyclization80 - 90%Anti-inflammatory / COX-2 Inhibitors[2]
1,3,4-Oxadiazole

/KI in NaOH
0°C to 100°COxidative Desulfurization60 - 75%Antioxidant / Antifungal[5],[3]

References

  • Chemsrc. (2025). 5-benzyl-1,3,4-thiadiazol-2-amine | CAS#:16502-08-2 | Precursor & DownStream. Retrieved from[Link]

  • MDPI. (2020). Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. Retrieved from[Link]

  • ResearchGate. (2014). 1-Acylthiosemicarbazides, 1,2,4-triazole-5(4H)-thiones, 1,3,4-thiadiazoles and hydrazones containing 5-methyl-2-benzoxazolinones: Synthesis, analgesic-anti-inflammatory and antimicrobial activities. Retrieved from[Link]

  • Bingol University. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Retrieved from[Link]

  • PubMed Central (PMC). (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(2-Phenylacetyl)hydrazinecarbothioamide

Part 1: Introduction & Strategic Utility 2-(2-Phenylacetyl)hydrazinecarbothioamide (also referred to as 1-(phenylacetyl)thiosemicarbazide) is a critical pharmacophore and synthetic intermediate in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

2-(2-Phenylacetyl)hydrazinecarbothioamide (also referred to as 1-(phenylacetyl)thiosemicarbazide) is a critical pharmacophore and synthetic intermediate in medicinal chemistry. It serves as the direct precursor for the synthesis of 1,2,4-triazole-3-thiols and 1,3,4-thiadiazoles , heterocyclic cores found in a wide array of antifungal, antibacterial, and anti-inflammatory therapeutics.

This protocol details the synthesis of the title compound via the nucleophilic addition of phenylacetic hydrazide to thiocyanic acid (generated in situ). This route is preferred over direct condensation with thiosemicarbazide due to higher regioselectivity and yield. The resulting acyl-thiosemicarbazide is a stable, crystalline solid that can be further cyclized or functionalized.

Part 2: Safety & Compliance (Critical)

WARNING: This protocol involves the use of thiocyanates in acidic media.

  • Hydrogen Cyanide (HCN) Risk: While the objective is to generate thiocyanic acid (HSCN), the presence of strong acid and thiocyanate salts can theoretically release highly toxic HCN gas if the reaction is overheated or acidified too aggressively. All operations must be performed in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Waste Disposal: Aqueous waste containing thiocyanates must be treated according to institutional hazardous waste guidelines (often requiring oxidation to cyanate/carbonate before disposal) to prevent accidental acidification in waste streams.

Part 3: Materials & Equipment

Reagents
ReagentCAS NumberRolePurity
Phenylacetic Hydrazide 3937-56-2Substrate>98%
Ammonium Thiocyanate 1762-95-4ReagentACS Grade
Hydrochloric Acid 7647-01-0Catalyst/Reactant37% (Conc.)
Ethanol (Absolute) 64-17-5Solvent>99.5%
Sodium Bicarbonate 144-55-8NeutralizationSat. Soln.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with drying tube

  • Magnetic stirrer and hotplate with temperature control

  • Ice-water bath

  • Vacuum filtration setup (Buchner funnel)

Part 4: Detailed Experimental Protocol

Step-by-Step Methodology

1. Preparation of Reaction Mixture

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 mol (1.50 g) of phenylacetic hydrazide in 20 mL of absolute ethanol .

  • Ensure complete dissolution by warming slightly if necessary (30–40 °C).

2. In Situ Generation of Thiocyanic Acid

  • Add 0.015 mol (1.14 g) of ammonium thiocyanate to the solution.

  • Critical Step: While stirring, add 1.0 mL of concentrated hydrochloric acid dropwise.

    • Note: The acid protonates the ammonium thiocyanate to release thiocyanic acid (HSCN) in solution, which is the active electrophile. A slight excess of thiocyanate is used to drive the reaction to completion.

3. Reflux

  • Attach the reflux condenser.[1][2]

  • Heat the mixture to reflux (approx. 78–80 °C) for 3 to 4 hours .

  • Monitoring: Progress can be monitored by TLC (System: Chloroform/Methanol 9:1). The starting hydrazide spot should disappear, and a new, more polar spot corresponding to the thiosemicarbazide should appear.

4. Isolation and Workup

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture slowly into 100 mL of crushed ice/water with stirring. The product should precipitate as a white to off-white solid.

  • If precipitation is slow, neutralize the solution carefully with saturated sodium bicarbonate solution to pH ~7 to remove any hydrochloride salts, promoting precipitation of the free base.

5. Purification

  • Collect the precipitate by vacuum filtration.[1]

  • Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts (NH₄Cl) and excess acid.

  • Recrystallization: Transfer the crude solid to a flask and recrystallize from hot ethanol .

    • Dissolve in minimum boiling ethanol.

    • Allow to cool slowly to room temperature, then refrigerate (4 °C) to maximize yield.

  • Filter the pure crystals and dry in a vacuum desiccator over anhydrous CaCl₂.

Part 5: Characterization & Data

Expected Properties:

  • Appearance: White crystalline solid.

  • Melting Point: 158–160 °C (Lit. value varies slightly by solvent).

  • Yield: Typical yields range from 70% to 85%.

Spectroscopic Data (Typical):

TechniqueFeatureAssignment
IR (KBr) 3200–3400 cm⁻¹N-H stretching (multiple bands for hydrazide/amide)
1660–1680 cm⁻¹C=O stretching (Amide I)
1250–1300 cm⁻¹C=S stretching (Thioamide)
¹H NMR (DMSO-d₆) δ 10.0–10.5 ppm-NH-NH- (Hydrazine protons, broad singlets)
δ 9.0–9.5 ppm-CS-NH₂ (Thioamide protons)
δ 7.2–7.4 ppmAromatic protons (Multiplet, 5H)
δ 3.5 ppm-CH₂- (Benzylic protons, Singlet)

Part 6: Process Visualization

Reaction Scheme & Mechanism

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbon of the thiocyanic acid (or isothiocyanic acid tautomer), followed by proton transfer.

G Start Phenylacetic Hydrazide (Ph-CH2-CO-NH-NH2) Inter Intermediate [Protonated Species] Start->Inter Dissolution in EtOH Reagent Ammonium Thiocyanate (NH4SCN) + HCl Reagent->Inter In-situ HSCN generation Product 2-(2-Phenylacetyl)hydrazinecarbothioamide (Ph-CH2-CO-NH-NH-CS-NH2) Inter->Product Reflux, 4h Nucleophilic Addition

Caption: Synthesis pathway from phenylacetic hydrazide to the target thiosemicarbazide.

Troubleshooting Logic

Troubleshooting Problem Low Yield or No Precipitate Check1 Did the mixture reflux for >3 hours? Problem->Check1 Check2 Was pH neutralized? Check1->Check2 Yes Action1 Extend reflux time. Check TLC. Check1->Action1 No Action2 Neutralize with NaHCO3. Product may be soluble as HCl salt. Check2->Action2 No

Caption: Decision tree for troubleshooting common isolation issues.

Part 7: References

  • BenchChem. (2025).[1] N-(2-Phenylethyl)hydrazinecarbothioamide: A Comprehensive Technical Review. Retrieved from .

  • Dincel, E. D., et al. (2025). "Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides". Turkish Journal of Pharmaceutical Sciences. Retrieved from .

  • Organic Syntheses. (1955). α-Phenylthiourea (Analogous Thiocyanate Method). Coll. Vol. 3, p. 735. Retrieved from .

  • ChemScene. (2025). Product Data: N-Allyl-2-(phenylacetyl)hydrazinecarbothioamide. Retrieved from .

  • Isaeva, Z., et al. (2023). "Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates". Russian Journal of General Chemistry. Retrieved from .

Sources

Application

Microwave-assisted synthesis methods for 2-(2-Phenylacetyl)hydrazinecarbothioamide

Application Note: Microwave-Assisted Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide Executive Summary This guide details the microwave-assisted synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide

Executive Summary

This guide details the microwave-assisted synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide (also known as 1-(2-phenylacetyl)thiosemicarbazide). This compound is a critical pharmacophore in drug discovery, serving as a precursor for 1,2,4-triazoles and 1,3,4-thiadiazoles, which exhibit potent antimicrobial, antiviral, and anticonvulsant properties.

Traditional thermal synthesis of acyl thiosemicarbazides often requires prolonged reflux times (4–12 hours) and suffers from variable yields due to thermal degradation. The microwave-assisted protocols presented here reduce reaction times to under 20 minutes while significantly improving yield and purity through uniform dielectric heating.

Retrosynthetic Analysis & Mechanism

The synthesis is designed as a two-step convergent pathway.[1] The microwave irradiation accelerates the nucleophilic attack in both steps, particularly the condensation of the hydrazide with the thiocyanate ion, which is the rate-determining step in the formation of the thiosemicarbazide moiety.

Chemical Structure:



Reaction Pathway Diagram

SynthesisPathway cluster_conditions Microwave Advantages PAA Phenylacetic Acid (Starting Material) PAH Phenylacetic Acid Hydrazide (Intermediate) PAA->PAH MW Irradiation Solvent-Free 3-5 min HH Hydrazine Hydrate HH->PAH Target 2-(2-Phenylacetyl) hydrazinecarbothioamide (Target) PAH->Target MW Irradiation Ethanol, 80°C 5-10 min SCN Ammonium Thiocyanate (+ HCl) SCN->Target Adv • Rapid Kinetic Energy Transfer • Superheating of Polar Solvents • Cleaner Reaction Profile

Caption: Two-step microwave-assisted synthesis pathway from phenylacetic acid to the target thiosemicarbazide.

Materials & Instrumentation

Reagents:

  • Phenylacetic acid (99%)

  • Hydrazine hydrate (80% or 99%)

  • Ammonium thiocyanate (

    
    )
    
  • Hydrochloric acid (conc. HCl)

  • Ethanol (absolute)[2]

  • Diethyl ether (for washing)

Equipment:

  • Microwave Reactor: Single-mode or Multi-mode synthesis reactor (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwaves can be used but lack precise temperature control; a dedicated reactor is recommended for reproducibility.

  • Vessels: 10 mL or 30 mL pressure-sealed quartz/glass vials.

  • Temperature Monitoring: IR sensor or fiber-optic probe (preferred).

Experimental Protocols

Step 1: Synthesis of Phenylacetic Acid Hydrazide

Direct microwave condensation of carboxylic acid with hydrazine.

  • Preparation: In a 30 mL microwave vial, mix Phenylacetic acid (10 mmol, 1.36 g) and Hydrazine hydrate (20 mmol, 1.0 mL) .

    • Note: A 1:2 molar ratio ensures complete conversion and prevents the formation of the symmetrical di-hydrazide byproduct.

  • Irradiation: Seal the vial. Irradiate at 300 W (dynamic power mode) with a temperature limit of 120°C for 5 minutes .

    • Solvent Note: This reaction works best under solvent-free conditions. If the mixture is too viscous, add 1-2 mL of Ethanol.

  • Workup: Allow the vial to cool to room temperature. The mixture will solidify. Add 10 mL of cold ethanol, stir, and filter the solid.

  • Purification: Recrystallize from ethanol if necessary.

    • Expected Yield: 90–95%

    • Appearance: White crystalline solid.

Step 2: Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide

Reaction of the hydrazide with ammonium thiocyanate in acidic medium.

  • Preparation: In a 10 mL microwave vial, dissolve Phenylacetic acid hydrazide (5 mmol, 0.75 g) (from Step 1) in 10 mL of Ethanol .

  • Addition: Add Ammonium Thiocyanate (7.5 mmol, 0.57 g) and conc. HCl (0.5 mL) .

    • Mechanism:[3][4] The acid protonates the hydrazide, facilitating the nucleophilic attack on the thiocyanate carbon.

  • Irradiation: Seal the vial. Irradiate at 150 W with a temperature set-point of 85°C for 10–15 minutes .

    • Ramp Time: 2 minutes.

    • Hold Time: 8-13 minutes.

  • Workup: Cool the reaction mixture. A precipitate may form directly. If not, pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: Filter the precipitate, wash with cold water (2x10 mL) to remove excess ammonium thiocyanate, and then wash with a small amount of diethyl ether.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Process Optimization & Troubleshooting

Parameter Sensitivity Analysis:

ParameterRecommended SettingEffect of Deviation
Temperature 85°C>100°C: Risk of cyclization to triazole (byproduct). <70°C: Incomplete conversion.
Time 10-15 min>20 min: Degradation of product. <5 min: Low yield.
Acidity (HCl) 0.5 mL (cat.)[5]Excess: Protonation of thiocyanate reduces reactivity. None: Reaction will not proceed (requires

).
Solvent EthanolWater: Poor solubility of hydrazide. DMSO: Hard to remove during workup.

Troubleshooting Guide:

  • Problem: Formation of a cyclic product (1,2,4-triazole-3-thione) instead of the open-chain thiosemicarbazide.

    • Cause: Overheating or excessive acid concentration promotes cyclization (dehydration).

    • Solution: Reduce MW temperature to 80°C and reduce reaction time. Ensure pH is acidic but not corrosive (pH ~3-4).

  • Problem: Low Yield.

    • Cause: Incomplete reaction of the hydrazide.

    • Solution: Increase Ammonium Thiocyanate ratio to 1.5 - 2.0 equivalents.

Characterization Data

The synthesized compound should be validated using the following spectroscopic markers:

  • FT-IR (

    
    ): 
    
    • 
      : N-H stretching (multiple bands for hydrazide and amide).
      
    • 
      : C=O stretching (Amide I, strong).
      
    • 
      : C=S stretching (Thioamide, characteristic).
      
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.0 - 10.5 ppm (s, 1H, -NH-NH-).
      
    • 
       9.0 - 9.5 ppm (s, 1H, -CS-NH-).
      
    • 
       7.2 - 7.4 ppm (m, 5H, Aromatic protons).
      
    • 
       3.5 ppm (s, 2H, 
      
      
      
      benzylic).
    • 
       7.0 - 8.0 ppm (broad s, 2H, 
      
      
      
      of thioamide).

Comparative Analysis: Microwave vs. Conventional

MetricConventional RefluxMicrowave-AssistedImprovement Factor
Reaction Time 6 - 8 Hours15 - 20 Minutes~24x Faster
Energy Usage High (Continuous heating)Low (Pulse irradiation)Green Efficiency
Yield 65 - 75%85 - 92%+20% Yield
Purity (Crude) Moderate (Requires column)High (Recrystallization only)Simplified Workup

References

  • Microwave-Assisted Synthesis of Hydrazides

    • Mohamad, S. A. A., et al. (2022).[1][4][6] "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus." Journal of Applied Pharmaceutical Research, 10(1), 29–37.[1][4][6]

  • Synthesis of Thiosemicarbazides (General MW Protocols)

    • Reis, C. M., et al. (2011). "Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones." Molecules, 16(12), 10668-10684.[7]

  • Thiosemicarbazide Reaction Mechanisms (Konher Method)

    • Yusuf, M., et al. (2020).[3] "Thiosemicarbazides: Synthesis and reactions." Journal of Sulfur Chemistry, 32(5), 491-513.

  • Biological Activity of Phenylacetyl Thiosemicarbazides

    • BenchChem. "Comparative Bioactivity Analysis of N-(2-Phenylethyl)

Sources

Method

Solvent selection for the recrystallization of 2-(2-Phenylacetyl)hydrazinecarbothioamide

Application Note: Optimized Recrystallization Protocols for 2-(2-Phenylacetyl)hydrazinecarbothioamide Executive Summary This application note details the solvent selection and recrystallization parameters for 2-(2-Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization Protocols for 2-(2-Phenylacetyl)hydrazinecarbothioamide

Executive Summary

This application note details the solvent selection and recrystallization parameters for 2-(2-Phenylacetyl)hydrazinecarbothioamide (also known as 1-(phenylacetyl)thiosemicarbazide). High-purity isolation of this compound is critical due to its frequent use as a precursor for bioactive 1,2,4-triazoles and thiadiazoles.[1]

While many protocols suggest generic solvents, this guide provides a rationale-based approach to solvent selection, addressing common issues such as "oiling out" and co-precipitation of inorganic salts. The recommended primary solvent system is Ethanol (95%) , with Ethanol:Water (Binary System) serving as a yield-optimized alternative.

Chemical Context & Solubility Profiling

To select the correct solvent, one must understand the molecular interactions at play.[1]

  • Compound Structure:

    
    
    
  • Molecular Weight: ~209.27 g/mol [1]

  • Functionality:

    • Hydrophobic Region: The benzyl (

      
      ) tail provides moderate lipophilicity, making the compound soluble in organic solvents like ethanol, DMF, and DMSO.[1]
      
    • Hydrophilic/Polar Region: The acyl-thiosemicarbazide backbone (

      
      ) is highly polar and capable of extensive hydrogen bonding (both donor and acceptor). This limits solubility in non-polar solvents like hexane or ether and allows for solubility in hot water.
      

Solubility Logic: The ideal solvent must disrupt the strong intermolecular Hydrogen bonds of the crystal lattice at high temperatures (boiling) but fail to maintain these interactions at low temperatures (freezing), forcing precipitation.[1]

Solvent ClassSolubility PredictionSuitability
Water Low (Cold) / Moderate (Hot)Poor (often leads to oiling out due to high polarity difference).
Alcohols (EtOH, MeOH) Moderate (Cold) / High (Hot)Excellent (Balances lipophilic benzyl and polar amide interactions).[1]
Polar Aprotic (DMSO, DMF) High (Cold) / High (Hot)Poor for Recrystallization (Too soluble; hard to remove solvent).[1]
Non-Polar (Hexane, Ether) InsolubleAnti-Solvent Only (Used to force precipitation).[1]

Solvent Screening Decision Matrix

Before committing to a bulk recrystallization, perform this rapid screening protocol.

SolventSelection Start Start: 100mg Crude Sample TestEtOH Add 1-2 mL Ethanol (95%) Heat to Boiling Start->TestEtOH CheckSolubility Does it dissolve completely? TestEtOH->CheckSolubility YesDissolve Cool to RT, then 4°C CheckSolubility->YesDissolve Yes NoDissolve Add more Hot EtOH (up to 5 mL) CheckSolubility->NoDissolve No CheckCrystals Do crystals form? YesDissolve->CheckCrystals NoDissolve->CheckSolubility FailInsoluble Insoluble? Try DMF/Water or AcOH NoDissolve->FailInsoluble Still Undissolved Success Primary System: Ethanol (95%) CheckCrystals->Success Yes (High Yield) FailNoCrystals Too Soluble? Switch to Binary System CheckCrystals->FailNoCrystals No (Remains in Soln) BinarySystem Binary Protocol: Dissolve in min. hot EtOH, add warm Water to cloud point FailNoCrystals->BinarySystem

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Detailed Recrystallization Protocol

Target Compound: 2-(2-Phenylacetyl)hydrazinecarbothioamide Recommended Solvent: Ethanol (95%) or Ethanol:Water (3:1 v/v) Expected Yield: 70-85%

Materials Required:
  • Crude 2-(2-Phenylacetyl)hydrazinecarbothioamide.

  • Solvent: Ethanol (95% or Absolute).

  • Anti-solvent (Optional): Distilled Water.

  • Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Buchner funnel.

Step-by-Step Procedure:

1. Dissolution (The "Minimum Hot" Rule)

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of Ethanol. Start with ~5-7 mL per gram of solute.

  • Heat the mixture to boiling on a hot plate (approx. 78-80°C). Swirl constantly.

  • Note: If the solid does not dissolve, add more hot ethanol in small increments (1-2 mL) until clear.[1]

  • Critical Check: If inorganic salts (e.g., KCl from synthesis) are present, they will not dissolve in ethanol.[1] If you see a fine white powder remaining while the bulk solid has dissolved, perform a Hot Filtration immediately.

2. Nucleation & Crystal Growth

  • Remove the flask from heat.

  • Slow Cooling: Place the flask on a cork ring or wood block. Allow it to cool to room temperature undisturbed. Do not plunge into ice yet.

  • Why? Rapid cooling traps impurities inside the crystal lattice and can cause the product to "oil out" (separate as a liquid droplet) rather than crystallize.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

3. The "Oiling Out" Troubleshooting

  • If the product separates as an oil at the bottom:[1]

    • Reheat the mixture until the oil dissolves.

    • Add a seed crystal of the pure compound (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Add a small amount (1-2 mL) of additional ethanol to slightly lower the saturation.

4. Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).[2]

  • Wash: Rinse the filter cake with a small amount of ice-cold ethanol. Do not use room temp ethanol or you will redissolve your product.

  • Dry the crystals in a vacuum desiccator or air-dry on filter paper.

Validation & Characterization

Ensure the recrystallized product meets purity standards before proceeding to synthesis.

TestExpected ResultMethod Note
Appearance White to off-white shiny needles/platesAmorphous powder indicates rapid precipitation (lower purity).
Melting Point 178 - 183°C (Decomposes)Range should be sharp (<2°C). Broad range indicates wet/impure sample. Note: Literature values vary by derivative; establish a baseline.
TLC Single Spot (

)
Mobile Phase: Chloroform:Methanol (9:1) or Ethyl Acetate:Hexane (1:1).

Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid (Impure) Dissolve Dissolve in Boiling Ethanol Crude->Dissolve Heat Filter Hot Filtration (Remove Salts) Dissolve->Filter If insoluble matter exists Cool Slow Cooling (RT -> 4°C) Dissolve->Cool If clear Filter->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Crystals Form Dry Dry & Verify (MP / TLC) Collect->Dry

Figure 2: Operational workflow for the purification of 2-(2-Phenylacetyl)hydrazinecarbothioamide.

References

  • Synthesis and Characterization of Thiosemicarbazides. Avinashilingam Institute for Home Science and Higher Education for Women. (2021). Describes IR/NMR characterization and general synthesis of phenylacetyl thiosemicarbazides.

  • Thiosemicarbazide Melting Point Data. ECHA (European Chemicals Agency). Lists standard melting points for thiosemicarbazide derivatives (~183°C). [1]

  • Recrystallization of Acyl Thiosemicarbazides. BenchChem Technical Support. General protocols for thiourea/thiosemicarbazide purification using ethanol.

  • Solubility of Phenylacetic Acid Derivatives. University of Limerick. Solubility data for the phenylacetyl moiety in organic solvents.[3][4] [1]

  • Eco-Friendly Synthesis of Thiosemicarbazones. MDPI Molecules. Discusses ethanol recrystallization for thiosemicarbazide derivatives.

Sources

Application

Application Note: Selective Synthesis of 5-Benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione via Base-Catalyzed Cyclization

[1] Executive Summary This application note details the selective cyclization of 2-(2-phenylacetyl)hydrazinecarbothioamide (also known as 1-phenylacetylthiosemicarbazide) into 5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the selective cyclization of 2-(2-phenylacetyl)hydrazinecarbothioamide (also known as 1-phenylacetylthiosemicarbazide) into 5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .

While acyl thiosemicarbazides are divergent intermediates capable of forming either 1,3,4-thiadiazoles (under acidic conditions) or 1,2,4-triazoles (under basic conditions), this protocol focuses exclusively on the thermodynamic control required to yield the 1,2,4-triazole core. This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antifungal, anti-inflammatory, and antidepressant properties.[1]

Chemical Pathway & Decision Logic

The cyclization of acyl thiosemicarbazides is highly pH-dependent. Researchers must strictly control the reaction medium to avoid the formation of the 1,3,4-thiadiazole impurity.

Divergent Synthesis Pathways
  • Acidic Media (H₂SO₄ / POCl₃): Promotes the nucleophilic attack of the sulfur atom on the carbonyl carbon, yielding 1,3,4-thiadiazoles .[2]

  • Basic Media (NaOH / KOH): Promotes the deprotonation of the hydrazine moiety, facilitating the attack of the terminal nitrogen on the carbonyl carbon, yielding 1,2,4-triazoles .

Reaction Scheme Visualization

ReactionPathway Start 2-(2-Phenylacetyl) hydrazinecarbothioamide Condition_Acid Acidic Media (H2SO4 / POCl3) Start->Condition_Acid Condition_Base Basic Media (4N NaOH, Reflux) Start->Condition_Base Product_Thiadiazole 2-Amino-5-benzyl- 1,3,4-thiadiazole (UNDESIRED) Condition_Acid->Product_Thiadiazole S-Attack on C=O Product_Triazole 5-Benzyl-2,4-dihydro- 3H-1,2,4-triazole-3-thione (TARGET) Condition_Base->Product_Triazole N-Attack on C=O

Figure 1: Divergent cyclization pathways of acyl thiosemicarbazides based on pH conditions.

Mechanistic Insight

Understanding the mechanism is essential for troubleshooting low yields. The base-catalyzed cyclization proceeds via a nucleophilic addition-elimination mechanism.

  • Deprotonation: The hydroxide ion abstracts a proton from the hydrazide nitrogen (

    
    ), increasing the nucleophilicity of the adjacent nitrogen atoms.
    
  • Nucleophilic Attack: The terminal amide nitrogen (

    
    ) attacks the carbonyl carbon of the phenylacetyl group. This is the rate-determining step.
    
  • Cyclization: A five-membered hydroxy-triazolidine intermediate is formed.

  • Dehydration: Under reflux conditions, water is eliminated (dehydration), driving the formation of the aromatic 1,2,4-triazole ring.

  • Tautomerization: The product exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In the solid state and polar solvents, the thione form predominates.

Mechanism Step1 Precursor: Ph-CH2-CO-NH-NH-CS-NH2 Step2 Base Deprotonation (Formation of Nucleophilic N) Step1->Step2 Step3 Intramolecular Attack (N4 attacks Carbonyl C) Step2->Step3 Step4 Intermediate: Hydroxy-triazolidine Step3->Step4 Step5 Dehydration (-H2O) (Driven by Reflux) Step4->Step5 Step6 Product: 1,2,4-Triazole-3-thione Step5->Step6

Figure 2: Step-by-step mechanistic flow of the base-catalyzed cyclization.

Experimental Protocol

Materials & Reagents[4]
  • Substrate: 2-(2-Phenylacetyl)hydrazinecarbothioamide (prepared via reaction of phenylacetic acid hydrazide with KSCN/HCl or phenyl isothiocyanate).

  • Solvent/Catalyst: Sodium Hydroxide (NaOH), 2N to 4N solution (8-10% w/v).

  • Acidifying Agent: Hydrochloric Acid (HCl), 37% (diluted to 1:1 for workup).

  • Purification: Ethanol/Water (1:1) or DMF/Water.[2]

Step-by-Step Methodology

Step 1: Dissolution Suspend 0.01 mol of 2-(2-phenylacetyl)hydrazinecarbothioamide in 20-30 mL of 8-10% NaOH solution .

  • Expert Note: The starting material may not dissolve immediately. It will solubilize as the temperature rises and the salt forms.

Step 2: Cyclization (Reflux) Heat the reaction mixture to reflux (approx. 100°C) for 4 to 6 hours .

  • Monitoring: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The starting material spot (lower Rf) should disappear, replaced by the triazole product (higher Rf).

  • Critical Control: Ensure vigorous reflux. The elimination of water (dehydration) is thermodynamically demanding; insufficient heat will lead to incomplete cyclization.

Step 3: Workup & Precipitation Cool the reaction mixture to room temperature. Filter the solution to remove any insoluble impurities (charcoal treatment may be used here if the solution is dark). Slowly add dilute HCl (1:1) to the filtrate with constant stirring.

  • Target pH: Adjust pH to 5–6 .

  • Observation: A white to off-white solid (the thione) will precipitate.

  • Warning: Do not drop pH below 2, as protonation of the triazole ring may increase solubility or trap acid salts.

Step 4: Isolation & Purification Filter the precipitate under vacuum.[2] Wash the cake copiously with cold water to remove excess acid and inorganic salts (NaCl). Recrystallize the crude product from Ethanol/Water (1:1) . Dry in a vacuum oven at 55-60°C.

Characterization Data (Expected)
ParameterExpected Value/ObservationNotes
Yield 65% – 80%Dependent on reflux time and purity of precursor.
Melting Point 177°C – 183°CSharp melting point indicates high purity.
IR Spectrum 3100-3400 cm⁻¹ (NH)1250-1300 cm⁻¹ (C=S)Absence of C=O peak (approx 1680 cm⁻¹) confirms cyclization.
¹H NMR

13.0-13.8 (s, 1H, NH/SH)

3.8-4.2 (s, 2H, CH₂)
The NH proton is often broad and exchangeable with D₂O.

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Product is Thiadiazole Acid contamination or wrong reagent.Ensure glassware is clean. Use NaOH exclusively. Do not use POCl₃.
Low Yield / No Precipitate Incomplete acidification.The thione is soluble in base (as the thiolate salt). You must acidify to pH 5-6 to protonate the sulfur/nitrogen and precipitate the neutral molecule.
Gummy Product Impurities or incomplete drying.Recrystallize from Ethanol/Water.[2][3] Ensure the precursor was pure.
Retained Carbonyl Peak (IR) Incomplete cyclization.Increase reflux time. Ensure NaOH concentration is at least 2N (8%).
Tautomerism Note

The product exists as a tautomeric mixture. While often named as a "thiol" in older literature, spectroscopic evidence (X-ray, IR) confirms the thione (C=S) form is dominant in the solid state.

  • Thione Form: 5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[4]

  • Thiol Form: 5-benzyl-4H-1,2,4-triazole-3-thiol.[1][5][6][7]

Researchers intending to perform S-alkylation (e.g., to form Mannich bases) should be aware that the reaction proceeds via the thiolate anion generated in situ.

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004).[7] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212.

  • Pitucha, M., et al. (2007). Cyclization of Thiosemicarbazide Derivatives... to 1,3,4-Thiadiazoles and their 1,2,4-Triazole Analogues. Acta Poloniae Pharmaceutica, 64(3), 227-231.[8]

  • BenchChem Protocols.

  • Matych, M., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

Sources

Method

Application Note: HPLC Method Development for 2-(2-Phenylacetyl)hydrazinecarbothioamide

Introduction & Molecule Profile[1][2] 2-(2-Phenylacetyl)hydrazinecarbothioamide (also referred to as phenylacetyl thiosemicarbazide) is a critical pharmacophore in medicinal chemistry, serving as a precursor for 1,2,4-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2]

2-(2-Phenylacetyl)hydrazinecarbothioamide (also referred to as phenylacetyl thiosemicarbazide) is a critical pharmacophore in medicinal chemistry, serving as a precursor for 1,2,4-triazoles and possessing intrinsic antimicrobial and anticancer properties.[1]

Developing a robust HPLC method for this molecule requires addressing specific physicochemical challenges, primarily its thione-thiol tautomerism and solubility profile .[1] This guide moves beyond basic recipe-following, providing a rationale-driven approach to method development (AQbD).

Physicochemical Profile[2][3][4][5][6][7][8]
  • Molecular Structure: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: ~223.25 g/mol [1]

  • Solubility: High in DMSO, DMF, Methanol; Low in Water.

  • Chromophores: Phenyl group (

    
     nm), Thiocarbonyl C=S (
    
    
    
    nm).
  • pKa: Weakly acidic protons on the hydrazine backbone (

    
    ) and potential protonation of the amide at very low pH.
    

Method Development Strategy (The "Why")

Stationary Phase Selection

Recommendation: C18 (Octadecylsilane) with high carbon load and end-capping.[1]

  • Rationale: The molecule contains a hydrophobic phenyl tail and a polar thiosemicarbazide head. A C18 column provides sufficient retentive surface area for the phenyl group to interact via

    
     and hydrophobic mechanisms, ensuring separation from polar impurities (e.g., starting hydrazine).
    
  • Alternative: If peak tailing persists due to the amide/thioamide groups, a Phenyl-Hexyl column can offer complementary selectivity via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions.
    
Mobile Phase & pH Control

Recommendation: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) .

  • Rationale (pH): Thiosemicarbazides exhibit thione-thiol tautomerism.[1] In neutral conditions, the rapid equilibrium between these forms can cause peak broadening or splitting. Acidic pH (pH ~2.5 - 3.[1]0) stabilizes the thione form and suppresses the ionization of residual silanols on the column, resulting in sharper peaks.

  • Rationale (Solvent): Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better UV transparency at lower wavelengths (210-220 nm), allowing for higher sensitivity detection of impurities.

Detection

Recommendation: UV-PDA (Photodiode Array) .

  • Primary Wavelength:[1]254 nm (Phenyl ring - robust, less noise).[1]

  • Secondary Wavelength:300 nm (Thiocarbonyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     transition - specific to the thiosemicarbazide moiety).
    

Experimental Protocol

Instrumentation & Reagents[1][9][10][11]
  • HPLC System: Agilent 1260/1290 Infinity II or equivalent Waters Alliance/Acquity system.

  • Detector: DAD/PDA capable of scanning 190–400 nm.[1]

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid (98%+ purity).[1]

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10–20 µL
Detection UV 254 nm (bandwidth 4 nm), Ref 360 nm
Run Time 20 Minutes
Gradient Program

Start with this scouting gradient to assess retention.

Time (min)% Mobile Phase BEvent
0.05%Initial Hold
2.05%Isocratic Hold (Solvent front elution)
12.090%Linear Ramp (Elute analytes)
15.090%Wash (Remove hydrophobic contaminants)
15.15%Return to Initial
20.05%Re-equilibration
Sample Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of standard in 10 mL of DMSO or Methanol . (Note: Use DMSO if solubility in MeOH is incomplete, but keep DMSO <5% in the final injection to prevent solvent effects).

  • Working Standard (50 µg/mL): Dilute Stock Solution with Mobile Phase A:B (50:50).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1]

Visualizing the Workflow & Chemistry

The following diagram illustrates the method development logic and the tautomeric equilibrium that necessitates acidic conditions.

HPLC_Method_Development Molecule Target: 2-(2-Phenylacetyl) hydrazinecarbothioamide Properties Properties: - Hydrophobic Phenyl Tail - Polar Thiosemicarbazide Head - Thione-Thiol Tautomerism Molecule->Properties Challenge Challenge: Peak Tailing & Splitting (Due to Tautomerism) Properties->Challenge Column Column Selection: C18 (Octadecyl) Ensures Retention of Phenyl Group Properties->Column Solution Solution: Acidic Mobile Phase (0.1% Formic Acid, pH ~2.8) Challenge->Solution Mechanism Mechanism: Stabilizes Thione Form Protonates Basic Sites Suppresses Silanol Interactions Solution->Mechanism Result Result: Sharp, Symmetrical Peak Reproducible Retention Time Mechanism->Result Column->Result

Figure 1: Decision tree for HPLC method optimization targeting thiosemicarbazide derivatives.

Results & Discussion

Wavelength Selection

While the phenyl ring absorbs strongly at 254 nm, the thiocarbonyl group (


) offers a specific diagnostic band around 290–310 nm .
  • Protocol: During the first run, enable the PDA to scan 200–400 nm. Extract the spectrum at the peak apex.

  • Insight: If the sample is impure (containing phenylacetic acid starting material), 254 nm will detect both. 300 nm may be more selective for the thiosemicarbazide product.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; Tautomerism.[1]Ensure Mobile Phase pH is < 3.[1]0. Use a "Base Deactivated" C18 column.[1]
Split Peaks Sample solvent too strong (e.g., pure DMSO).Dilute sample with Mobile Phase A (Water) as much as possible.
Drifting Retention Temperature fluctuation.[1]Thermostat column compartment (e.g., 30°C).
Extra Peaks Cyclization to triazole (degradation).Prepare samples fresh; avoid leaving in light/heat.[1]

Validation Parameters (Brief Guide)

To ensure this method is "Trustworthy" per ICH Q2(R1) guidelines, perform the following:

  • System Suitability: Inject the standard 5 times.

    • Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 2000.[1]

  • Linearity: Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     should be > 0.999.
    
  • LOD/LOQ: Calculate based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ).

References

  • Stariat, J., et al. (2009).[2][3] "HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs...". Journal of Chromatography B. Link

  • Altalhi, A. (2021).[4][5] "Synthesis, characterization... of novel 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide derivatives". Journal of Molecular Liquids. Link

  • Pitucha, M., et al. (2014). "Determination of Lipophilicity of New Thiosemicarbazide... Using RP-HPLC". Journal of Liquid Chromatography & Related Technologies. Link

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)". ICH Guidelines. Link

Sources

Application

Cytotoxicity testing methodology for 2-(2-Phenylacetyl)hydrazinecarbothioamide on cancer cell lines

Application Note: Cytotoxicity and Apoptotic Profiling of 2-(2-Phenylacetyl)hydrazinecarbothioamide in Human Cancer Cell Lines Introduction & Mechanistic Rationale Thiosemicarbazide derivatives are privileged scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity and Apoptotic Profiling of 2-(2-Phenylacetyl)hydrazinecarbothioamide in Human Cancer Cell Lines

Introduction & Mechanistic Rationale

Thiosemicarbazide derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their broad-spectrum pharmacological properties, including potent anticancer activity[1]. The compound 2-(2-Phenylacetyl)hydrazinecarbothioamide (a phenylacetyl thiosemicarbazide analogue) exhibits significant antiproliferative effects. The primary mechanism of action for this class of compounds typically involves intracellular metal chelation (e.g., copper or iron), which catalyzes Fenton-like reactions leading to a burst of reactive oxygen species (ROS)[2]. This oxidative stress subsequently depolarizes the mitochondrial membrane, triggering the caspase cascade and culminating in apoptosis.

This application note provides a self-validating, highly reproducible methodological framework for evaluating the cytotoxicity and apoptotic mechanisms of 2-(2-Phenylacetyl)hydrazinecarbothioamide across human cancer cell lines.

Experimental Design & Self-Validating Controls

To ensure data integrity, the experimental design must incorporate a self-validating system of controls:

  • Cell Line Selection: A diverse panel such as LNCaP (Prostate), MCF-7 (Breast), and HT-29 (Colon) should be utilized to assess broad-spectrum versus targeted efficacy[1].

  • Vehicle Control: Compounds of this class are typically lipophilic and require DMSO for solubilization. The final DMSO concentration in culture media must strictly not exceed 0.1% (v/v) to prevent solvent-induced basal toxicity.

  • Positive Control: A well-established chemotherapeutic agent, such as 5-Fluorouracil (5-FU) or Cisplatin, must be run in parallel to benchmark the compound's relative potency[1].

  • Blank Control: Cell-free wells containing only culture media and assay reagents are mandatory to establish a baseline absorbance/fluorescence, which is subtracted from all test wells to eliminate background noise.

Step-by-Step Protocols

Protocol A: High-Throughput Cell Viability via WST-8 (CCK-8) Assay

Expertise Insight: While the MTT assay has historically been the gold standard, it requires the solubilization of insoluble purple formazan crystals using DMSO or SDS, introducing significant well-to-well variability and pipetting errors. We mandate the use of WST-8 (CCK-8). WST-8 is reduced by cellular dehydrogenases via an electron mediator (1-Methoxy PMS) into a highly water-soluble orange formazan dye[3]. This eliminates the solubilization step, reduces handling time, and is non-toxic to cells, allowing for continuous kinetic monitoring[3].

  • Seeding: Harvest cancer cells in the logarithmic growth phase. Seed

    
     cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of 2-(2-Phenylacetyl)hydrazinecarbothioamide (e.g., 1, 5, 10, 50, 100, 200 µM). Include Vehicle, Positive, and Blank controls. Incubate for 48 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent directly to each well. Avoid introducing bubbles, which scatter light and skew optical density (OD) readings.

  • Incubation & Reading: Incubate for 1–4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader[3].

  • Calculation: Cell Viability (%) =

    
    .
    
Protocol B: Apoptosis Evaluation via Annexin V-FITC/PI Flow Cytometry

Expertise Insight: During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[4]. Annexin V binds to exposed PS with high affinity, but this interaction is strictly calcium-dependent[5]. A critical point of failure in this assay is the use of standard PBS or EDTA during washing steps, which chelates calcium and strips Annexin V from the cells, resulting in false negatives. A specialized binding buffer containing 2.5 mM CaCl₂ is absolutely required[6]. Propidium Iodide (PI) is excluded by viable cells but intercalates into the DNA of late apoptotic/necrotic cells with compromised membranes[4].

  • Harvesting: Post-treatment (24-48h), collect both the culture media (containing floating apoptotic cells) and the adherent cells. Use a non-EDTA dissociation agent like Accutase, or minimal Trypsin neutralized quickly, to preserve calcium-dependent binding sites.

  • Washing: Centrifuge at 400 × g for 5 minutes. Wash the cell pellet twice with cold, calcium-free PBS to remove serum proteins.

  • Buffer Exchange: Resuspend the pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of

    
     cells/mL[6].
    
  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (1 µg/mL final concentration)[4].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[4].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (488 nm excitation; FITC emission at 530 nm, PI emission at >600 nm)[4].

Data Presentation

Table 1: Representative IC50 Values of 2-(2-Phenylacetyl)hydrazinecarbothioamide (48h Exposure)

Cell LineTissue OriginIC50 (µM) ± SD5-FU Control IC50 (µM)
LNCaPProstate Carcinoma12.4 ± 1.18.2 ± 0.9
MCF-7Breast Adenocarcinoma18.7 ± 1.410.5 ± 1.2
HT-29Colorectal Adenocarcinoma24.3 ± 2.015.1 ± 1.5

Table 2: Flow Cytometric Apoptosis Quantification in LNCaP Cells (24h Exposure)

Treatment GroupViable (Ann-/PI-)Early Apoptotic (Ann+/PI-)Late Apoptotic (Ann+/PI+)Necrotic (Ann-/PI+)
Vehicle (0.1% DMSO)92.5%3.1%2.4%2.0%
Compound (10 µM)65.2%21.4%11.1%2.3%
Compound (25 µM)41.8%32.6%22.1%3.5%

Mechanistic Pathway Visualization

MOA Cmpd 2-(2-Phenylacetyl) hydrazinecarbothioamide Metal Intracellular Metal Chelation (Cu2+, Fe2+) Cmpd->Metal Binds ROS ROS Overproduction (Oxidative Stress) Metal->ROS Fenton Reaction Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito Membrane Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Fig 1: Proposed apoptotic signaling pathway induced by the thiosemicarbazide derivative.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-(2-Phenylacetyl)hydrazinecarbothioamide synthesis

Technical Support Center: Optimizing the Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experienci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing poor yields and complex impurity profiles when synthesizing 1-acylthiosemicarbazides, specifically 2-(2-phenylacetyl)hydrazinecarbothioamide (also known as 1-(phenylacetyl)thiosemicarbazide). This molecule is a critical intermediate for downstream cyclization into bioactive 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

This guide bypasses generic advice, diving directly into the mechanistic causality of common synthetic failures. By understanding the underlying physical chemistry, you can implement our self-validating protocols to ensure reproducible, high-yield results.

Quantitative Yield Comparison

Before troubleshooting, it is crucial to benchmark your current synthetic route against established baselines. The table below summarizes the expected outcomes based on the chosen methodology.

Synthesis RouteReagentsKey ConditionTypical YieldPrimary Impurity
Route A (Standard) Phenylacetyl chloride + Thiosemicarbazide1:1 ratio, Room Temp30 - 45%1,4-diacylthiosemicarbazide
Route A (Optimized) Phenylacetyl chloride + Thiosemicarbazide1:2 ratio, 0-5 °C, Dropwise75 - 85%Unreacted thiosemicarbazide
Route B (Recommended) Phenylacetohydrazide + KSCN + HCl1.05 eq HCl, Reflux (4h)85 - 95%Trace KCl / KSCN salts

Synthetic Workflows & Mechanistic Pathways

Workflow Start Target: 2-(2-Phenylacetyl) hydrazinecarbothioamide Route1 Route A: Phenylacetyl Chloride + Thiosemicarbazide Start->Route1 Route2 Route B: Phenylacetohydrazide + KSCN + HCl Start->Route2 Prob1 Issue: Bis-acylation (Yield < 40%) Route1->Prob1 Prob2 Issue: Incomplete Conversion Route2->Prob2 Sol1 Solution: 0-5 °C, Dropwise, 2.0 eq Thiosemicarbazide Prob1->Sol1 Sol2 Solution: Strict pH Control (1.05 eq HCl), Reflux Prob2->Sol2

Logical decision tree for selecting and optimizing the synthesis route of the target molecule.

Mechanism Step1 KSCN + HCl Step2 HNCS (Electrophile) Step1->Step2 in situ Step4 Nucleophilic Attack on C=S Carbon Step2->Step4 Step3 Phenylacetohydrazide (Nucleophile) Step3->Step4 Step5 Proton Transfer & Tautomerization Step4->Step5 Product 1-Acylthiosemicarbazide (Product) Step5->Product

Mechanistic pathway of phenylacetohydrazide reacting with in situ generated isothiocyanic acid.

Troubleshooting Q&A

Q1: Why is my yield consistently below 40% when reacting phenylacetyl chloride directly with thiosemicarbazide at room temperature? A1: The causality here lies in the polyfunctional nucleophilic nature of thiosemicarbazide 1. It contains multiple reactive nitrogen centers (N1, N2, and N4). Phenylacetyl chloride is highly electrophilic 2. When mixed at room temperature in a 1:1 ratio, the initial product (1-acylthiosemicarbazide) remains nucleophilic enough to attack a second equivalent of the acyl chloride, leading to rampant bis-acylation (forming 1,4-diacylthiosemicarbazides). This side reaction is why historical yields for this specific condensation rarely exceed 30% to 45% without strict kinetic control 3. To fix this, you must suppress the second acylation by using a 2.0 molar excess of thiosemicarbazide and maintaining the reaction strictly between 0-5 °C.

Q2: I am switching to the phenylacetohydrazide and potassium thiocyanate (KSCN) route. How do I prevent unreacted starting material and maximize conversion? A2: The success of Route B depends entirely on precise pH control. KSCN itself is not the electrophile; it must react with a strong mineral acid (like HCl) to generate isothiocyanic acid (HNCS) in situ. However, your nucleophile—phenylacetohydrazide—is a weak base. If you add too much acid, the hydrazide becomes fully protonated, completely destroying its nucleophilicity. If you add too little, HNCS is never generated. The optimal stoichiometric window is exactly 1.05 to 1.10 equivalents of HCl relative to the hydrazide.

Q3: How can I reliably purify 2-(2-Phenylacetyl)hydrazinecarbothioamide from the crude mixture without resorting to column chromatography? A3: You can exploit the differential solubility created by the product's structure. 1-acylthiosemicarbazides exhibit strong intramolecular hydrogen bonding (often existing predominantly in the thione form in the solid state) 4. This extensive hydrogen-bonded network makes the product highly insoluble in cold water/ethanol mixtures. Conversely, the byproducts (KCl, unreacted KSCN, and trace hydrazide hydrochloride) are highly water-soluble. A simple hot-to-cold recrystallization in an ethanol/water matrix will yield >98% purity.

Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis via Phenylacetohydrazide (Recommended)

This route is preferred for scale-up due to its high atom economy and lack of diacylation byproducts.

  • Preparation: Suspend 1.0 equivalent (e.g., 10 mmol, 1.50 g) of phenylacetohydrazide in 20 mL of an ethanol/water mixture (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Acidification: Slowly add 1.05 equivalents of concentrated HCl (37% aq.) dropwise at room temperature.

    • Self-Validation Checkpoint: The cloudy suspension will briefly clarify as the hydrazide hydrochloride salt partially forms, followed by a stabilization of the pH around 2.0–2.5.

  • Activation: Add 1.2 equivalents (12 mmol, 1.16 g) of Potassium Thiocyanate (KSCN) in one single portion.

  • Reflux: Heat the mixture to a gentle reflux (approx. 85 °C) for 4 to 6 hours.

    • Self-Validation Checkpoint: After 1 to 2 hours of reflux, a dense white precipitate of the target 2-(2-phenylacetyl)hydrazinecarbothioamide will begin to crash out of the boiling solution. This visual cue confirms the reaction is proceeding, as the product is significantly less soluble than the starting materials 4.

  • Isolation: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (0-5 °C) for 30 minutes to maximize precipitation.

  • Purification: Filter the solid under vacuum. Wash the filter cake thoroughly with 2 x 10 mL of ice-cold distilled water (to remove KCl and KSCN salts), followed by 5 mL of ice-cold ethanol. Dry the white solid under vacuum at 50 °C.

Protocol 2: Acyl Chloride Route (Alternative)

Use this route only if phenylacetohydrazide is unavailable. Strict kinetic control is mandatory.

  • Preparation: Dissolve 2.0 equivalents of thiosemicarbazide in anhydrous THF (or DMA). Cool the reactor to 0 °C using an ice-salt bath.

  • Addition: Dissolve 1.0 equivalent of phenylacetyl chloride in a small volume of anhydrous THF. Add this solution dropwise over 1 hour via an addition funnel.

    • Self-Validation Checkpoint: Monitor the internal temperature; it must not exceed 5 °C. If the solution turns yellow or orange, the localized concentration of acyl chloride is too high, indicating the formation of diacylated byproducts 3.

  • Reaction: Once addition is complete, allow the mixture to stir for 2 hours while slowly warming to room temperature.

  • Quench & Isolate: Pour the mixture into vigorously stirred ice water. Filter the resulting solid and recrystallize from hot ethanol to remove the excess unreacted thiosemicarbazide.

References

1.[1] Thiosemicarbazides: Synthesis and reactions - ResearchGate. 1 2.[4] Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - MDPI. 4 3.[2] Design, Synthesis, and Pharmacological Evaluation of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide 3 (BPTES) Analogs as Glutaminase Inhibitors - ACS Publications. 2 4.[3] US2422050A - Method of making 2-amino-5-substituted 1,3,4-thiadiazole - Google Patents. 3

Sources

Optimization

Technical Support Center: Solubility Guide for 2-(2-Phenylacetyl)hydrazinecarbothioamide

Case ID: SOL-2PAHC-DMSO Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary 2-(2-Phenylacetyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a ri...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-2PAHC-DMSO
Status: Active Troubleshooting
Assigned Specialist: Senior Application Scientist

Executive Summary

2-(2-Phenylacetyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a rigid crystal lattice stabilized by extensive intermolecular hydrogen bonding (N-H···S and N-H···O). While Dimethyl Sulfoxide (DMSO) is the thermodynamically preferred solvent for this class of compounds, users frequently encounter "false insolubility" due to kinetic barriers or solvent hygroscopicity .

This guide addresses the physicochemical mechanisms preventing dissolution and provides a self-validating protocol to achieve stable stock solutions (typically 10–50 mM).

Part 1: The Diagnostics (Troubleshooting Matrix)

Before altering your sample, identify the failure mode using the observation table below.

ObservationProbable CauseRecommended Action
Powder floats/clumps High surface tension / Air entrapmentVortex vigorously for 30s; do not heat yet.
Cloudy suspension (Hazy) Micro-precipitation (Water contamination)Dry the DMSO (See Protocol A). Water >0.1% acts as an antisolvent.
Clear then precipitates Supersaturation / Temperature shockSonication (See Protocol B). Store at RT, do not refrigerate immediately.
Yellowing of solution Chemical degradation (Oxidation/Cyclization)Check Purity. Thiosemicarbazides can cyclize to thiadiazoles at high T.
Gel formation Hydrogen bond networkingAdd Co-solvent. (e.g., 5-10% PEG-400) to disrupt lattice networks.

Part 2: Critical Protocols

Protocol A: The "Invisible" Variable – Drying DMSO

The Science: DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb >1% water by weight within hours. For hydrophobic thiosemicarbazides, even 0.5% water content can drastically increase the energy required to break the crystal lattice, effectively crashing the compound out.

Step-by-Step:

  • Material: Use 3Å or 4Å Molecular Sieves (beads, not powder).

  • Activation: Heat sieves at 200°C for 4 hours (or microwave in 30s bursts until hot) to drive off trapped moisture. Cool in a desiccator.

  • Treatment: Add activated sieves to your DMSO bottle (10–20% w/v).[1]

  • Validation: Let stand for 24 hours. The DMSO is now "anhydrous" (<50 ppm water) and ready for difficult solutes.

Protocol B: Thermodynamic vs. Kinetic Dissolution

The Science: Your compound has a high melting point due to stacking interactions. Simply adding DMSO creates a "kinetic trap" where the solvent cannot penetrate the crystal surface.

The "Stepwise Wetting" Method:

  • Weigh the target mass of 2-(2-Phenylacetyl)hydrazinecarbothioamide.

  • Add only 50% of the final volume of anhydrous DMSO.

  • Vortex for 60 seconds to break up macro-aggregates.

  • Sonicate in a water bath at 40°C–50°C (Max 60°C) for 10–15 minutes.

    • Warning: Do not exceed 60°C. Thiosemicarbazides are precursors to 1,3,4-thiadiazoles; excessive heat can catalyze this cyclization, changing your molecule entirely.

  • Once clear, add the remaining DMSO to reach volume.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision pathway for troubleshooting and the molecular mechanism of failure.

SolubilityLogic Start Solid Compound + DMSO CheckVisual Visual Inspection Start->CheckVisual Hazy Hazy/Cloudy? CheckVisual->Hazy Micro-precipitates Clumps Floating Clumps? CheckVisual->Clumps Wetting issue Clear Clear Solution CheckVisual->Clear Success ActionDry CRITICAL: Dry DMSO (Mol. Sieves) Hazy->ActionDry Water is Antisolvent ActionSonic Sonicate (40°C) Break Lattice Clumps->ActionSonic Kinetic Energy Needed ActionDry->ActionSonic Retry Dissolution ActionSonic->CheckVisual ActionTLC Run TLC/LCMS (Check Degradation) ActionSonic->ActionTLC If Yellowing/Precipitate persists

Figure 1: Troubleshooting logic flow. Note that water contamination (Hazy) is treated differently than wetting issues (Clumps).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to 80°C to force it into solution? A: Not recommended. While heating increases solubility, 2-(2-Phenylacetyl)hydrazinecarbothioamide is chemically reactive. At temperatures >60°C, especially if the DMSO is slightly acidic (common in aged DMSO), the hydrazinecarbothioamide moiety can undergo dehydrative cyclization to form a 2-amino-1,3,4-thiadiazole derivative. Always keep the temperature moderate (<50°C) and rely on sonication (cavitation) rather than thermal energy.

Q2: My stock solution precipitated after freezing. Is it ruined? A: Likely not. DMSO has a high freezing point (18.5°C).[2] When it freezes, it crystallizes into a pure lattice, excluding the solute and forcing it into high-concentration pockets where it precipitates.

  • Fix: Thaw completely at room temperature (or 37°C water bath) and vortex/sonicate to redissolve before pipetting. Never pipette from a semi-frozen DMSO stock.

Q3: Why does adding water/buffer to my DMSO stock cause immediate precipitation? A: This is the "Crash-Out" effect. Your compound is hydrophobic. When you dilute a DMSO stock into an aqueous buffer (e.g., for a bioassay), the solvent power drops exponentially.

  • Fix: Ensure your final DMSO concentration in the assay is <1% (usually required for cells) but add the stock to the buffer while vortexing the buffer . This prevents local zones of high concentration/low solubility. If it still precipitates, your assay concentration exceeds the thermodynamic solubility limit in water.

Q4: Can I use DMF instead? A: Yes. Dimethylformamide (DMF) is often a stronger solvent for thiosemicarbazides than DMSO and is less hygroscopic. However, DMF is more toxic to biological systems. If this is for chemical synthesis, DMF is an excellent alternative. If for cell culture, stick to DMSO.

References

  • Gaylord Chemical Company. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Bulletin 102. [Link]

  • Titov, A. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 4067. [Link]

  • PubChem. (2024). Compound Summary: Hydrazinecarbothioamide derivatives. National Library of Medicine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reflux Time for Phenylacetyl Hydrazinecarbothioamide Condensation

Topic: Optimization & Troubleshooting of Phenylacetyl Hydrazinecarbothioamide Synthesis Document ID: TSC-PHC-004 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Phenylacetyl Hydrazinecarbothioamide Synthesis Document ID: TSC-PHC-004 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The condensation of phenylacetic acid hydrazide with isothiocyanates to form phenylacetyl hydrazinecarbothioamide is a kinetically sensitive reaction. While often treated as a standard "mix-and-reflux" procedure, the optimal reflux time is strictly governed by the electronic nature of the substituents and the solvent's boiling point.

This guide moves beyond generic protocols to provide a mechanistic approach to optimization, ensuring high yields of the linear hydrazinecarbothioamide while preventing premature cyclization into 1,3,4-thiadiazoles or 1,2,4-triazoles.

Module 1: Reaction Mechanics & Time Optimization

The Core Reaction

The synthesis involves the nucleophilic attack of the terminal nitrogen of phenylacetic acid hydrazide onto the electrophilic carbon of the isothiocyanate.

Standard Protocol Baseline:

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Temperature: Reflux (

    
     for EtOH).
    
  • Typical Time: 2–5 hours.[1]

Q: How do substituents affect my required reflux time?

A: The "standard" 3-hour reflux is an average. You must adjust based on the Hammett substituent constants (


)  of your starting materials.
ComponentSubstituent TypeElectronic EffectKinetic ImpactRec. Reflux Time
Hydrazide Electron-Donating (e.g., -OMe, -Me)Increases NucleophilicityFaster Reaction1.5 – 2.5 Hours
Hydrazide Electron-Withdrawing (e.g., -NO₂, -Cl)Decreases NucleophilicitySlower Reaction4.0 – 6.0 Hours
Isothiocyanate Electron-Withdrawing (e.g., -NO₂, -CF₃)Increases ElectrophilicityFaster Reaction1.0 – 2.0 Hours
Isothiocyanate Electron-Donating (e.g., -OMe)Decreases ElectrophilicitySlower Reaction3.0 – 5.0 Hours

Critical Insight: If you are reacting a nitro-substituted hydrazide with a methoxy-substituted isothiocyanate, you have a "mismatched" system (poor nucleophile + poor electrophile). This requires extended reflux (6+ hours) or a higher boiling solvent (e.g., 1,4-Dioxane) to drive conversion.

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction workflow and the critical divergence point where "over-refluxing" leads to unintended cyclization.

ReactionPathway cluster_monitor Process Control Reactants Phenylacetic Hydrazide + Isothiocyanate Reflux Reflux (EtOH) 2-5 Hours Reactants->Reflux Condensation Intermediate Target Product: Hydrazinecarbothioamide (Linear) Reflux->Intermediate Precipitation on Cooling TLC TLC Check (Every 1h) Reflux->TLC OverReflux Extended Reflux (>6-12h) or Acid/Base Intermediate->OverReflux Thermal/Catalytic Dehydration Cyclized By-Product: 1,3,4-Thiadiazole (Cyclized) OverReflux->Cyclized Irreversible Ring Closure

Caption: Reaction pathway showing the linear condensation product and the risk of cyclization upon extended heating.

Module 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Q: After refluxing for 3 hours, my product separates as a sticky oil rather than a precipitate. Did I reflux too long?

A: This is rarely due to reflux time and more likely a solubility/purity issue .

  • Cause: The product is slightly soluble in hot ethanol but forms a supersaturated oil upon rapid cooling. Alternatively, unreacted isothiocyanate (oil) is trapped.

  • Solution:

    • Reheat the mixture until the oil dissolves.

    • Add a seed crystal of the pure product if available.

    • Cool slowly to room temperature with vigorous stirring, then move to an ice bath.

    • If oil persists, decant the supernatant and triturate the oil with cold diethyl ether or hexane to induce crystallization.

Issue 2: Premature Cyclization

Q: My LC-MS shows a mass corresponding to [M-18]. Is this the product?

A: No. A mass of [M-18] indicates loss of water (


), meaning your product has cyclized  into a 1,3,4-thiadiazole.
  • Diagnosis: You refluxed for too long or the reaction medium became acidic.

  • Corrective Action:

    • Reduce reflux time immediately.

    • Check the pH of your hydrazide starting material.[2] If it was prepared as a salt (e.g., hydrochloride), you must neutralize it with a base (e.g., triethylamine) before adding the isothiocyanate. Acidic conditions catalyze the cyclization of hydrazinecarbothioamides.[2]

Issue 3: Incomplete Conversion

Q: TLC shows a persistent spot for the starting hydrazide even after 6 hours.

A: You likely have a "stalled" equilibrium or varying solubility.

  • Protocol Adjustment:

    • Concentration: Ensure the reaction is not too dilute. Standard concentration is 0.5 – 1.0 M.

    • Solvent Switch: Switch from Ethanol (

      
      ) to 1,4-Dioxane  (
      
      
      
      ) or Toluene (
      
      
      ). The higher temperature overcomes the activation energy barrier for electron-deficient substrates.
    • Catalysis: Add 1-2 drops of glacial acetic acid. Warning: This increases the risk of cyclization, so monitor TLC every 30 minutes.

Module 4: Decision Tree for Reflux Termination

Use this logic flow to determine exactly when to stop your reaction.

DecisionTree Start Start Reflux (t=0) Check1 TLC Check at 2 Hours Start->Check1 Decision1 Is Hydrazide Spot Gone? Check1->Decision1 Stop STOP Heating. Cool to precipitate. Decision1->Stop Yes Continue Continue Reflux Decision1->Continue No Check2 TLC Check at 4 Hours Continue->Check2 Decision2 Is Hydrazide Spot Gone? Check2->Decision2 Decision2->Stop Yes Decision3 Is New [M-18] Spot Appearing? Decision2->Decision3 No ForceStop STOP Immediately. Purify via Column. Decision3->ForceStop Yes (Cyclization detected) SwitchCond Switch Solvent (Higher BP) Decision3->SwitchCond No (Reaction stalled)

Caption: Logic flow for determining reaction endpoint and mitigating side-reactions.

References

  • BenchChem Technical Support. (2025).[1][3] Troubleshooting guide for the cyclization of thiosemicarbazides. BenchChem. Link

  • Aly, A. A., et al. (2018).[4] Reaction of N,N'-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. Arkivoc, 2018(iii), 102-111.[4] Link

  • Popiołek, L. (2017). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2009(i), 150-197.[5] Link

  • Organic Syntheses. (1922). Phenylacetic acid.[6][7] Org. Synth. 1922, 2, 63. Link

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Link

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Crude 2-(2-Phenylacetyl)hydrazinecarbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity 2-(2-Phenylacetyl)hydrazinecarbothi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity 2-(2-Phenylacetyl)hydrazinecarbothioamide (commonly known as 1-(phenylacetyl)thiosemicarbazide).

This compound is a highly versatile, bifunctional intermediate essential for the synthesis of biologically active heterocycles, including 1,2,4-triazoles and 1,3,4-thiadiazoles[1][2]. However, due to its reactivity profile, crude synthesis batches are frequently contaminated with unreacted starting materials, hydrolysis products, and premature cyclization byproducts[3]. This guide unpacks the causality behind these impurities and provides self-validating, field-proven protocols to eliminate them.

Visualizing the Synthesis and Impurity Pathways

Understanding the mechanistic origin of your impurities is the first step in designing an effective purification strategy. The diagram below maps the primary synthetic routes alongside the competing side reactions that generate the most common contaminants.

SynthesisPathways Hydrazide Phenylacetohydrazide (or Phenylacetyl Chloride) Target 2-(2-Phenylacetyl)hydrazinecarbothioamide (Target Product) Hydrazide->Target Nucleophilic Addition Imp1 Phenylacetic Acid (Hydrolysis Byproduct) Hydrazide->Imp1 Hydrolysis (H2O/Heat) Reagent Ammonium Thiocyanate (+ HCl) / Thiosemicarbazide Reagent->Target Condensation Imp3 Inorganic Salts & Unreacted Reagents (NH4Cl, Thiosemicarbazide) Reagent->Imp3 Residuals Imp2 5-Benzyl-1,2,4-triazole-3-thione (Cyclization Byproduct) Target->Imp2 Intramolecular Cyclization (Base/Heat)

Reaction pathways showing the synthesis of the target compound and its impurities.

Quantitative Data: Impurity Profile & Removal Strategy

Before executing a purification protocol, it is critical to understand the physicochemical properties of the contaminants. The table below summarizes the causality and solubility profiles utilized to selectively strip impurities from the crude matrix.

ImpurityChemical NatureSource / CausalitySolubility ProfileTargeted Removal Strategy
Inorganic Salts (e.g., NH₄Cl)Ionic SaltStoichiometric byproduct of ammonium thiocyanate + HCl[4].Highly soluble in cold water.Cold aqueous trituration.
Thiosemicarbazide Polar OrganicUnreacted excess reagent used to drive the reaction to completion.Soluble in water and hot ethanol.Cold aqueous trituration.
Phenylacetic Acid Carboxylic AcidHydrolysis of phenylacetohydrazide due to trace moisture.Soluble in hot water; highly soluble in alkaline media.5% NaHCO₃ alkaline wash.
5-Benzyl-1,2,4-triazole-3-thione HeterocyclePremature thermal or base-catalyzed intramolecular cyclization[1].Insoluble in water; soluble in hot ethanol.Selective EtOH/H₂O recrystallization.
Troubleshooting FAQs

Q1: My crude product contains high levels of inorganic salts and unreacted thiosemicarbazide. How do I remove them without losing my product? Causality: When synthesized via phenylacetohydrazide and ammonium thiocyanate in the presence of HCl, ammonium chloride (NH₄Cl) is generated as a stoichiometric byproduct[4]. Furthermore, an excess of thiosemicarbazide is often employed to maximize yield. Solution: Both inorganic salts and unreacted thiosemicarbazide are highly soluble in water. Conversely, the target phenylacetyl thiosemicarbazide is poorly soluble in cold water. A rigorous cold-water trituration protocol (see Protocol A) is the most effective method for their removal, relying on extreme solubility differentials rather than complex chromatography.

Q2: I am detecting phenylacetic acid in my NMR/HPLC spectra. What causes this, and how is it removed? Causality: Phenylacetic acid is a common impurity resulting from the hydrolysis of the starting materials (either phenylacetohydrazide or phenylacetyl chloride) due to trace moisture or extended heating in acidic/basic media. Solution: Because phenylacetic acid contains a free carboxylic acid moiety (pKa ~4.3), it can be selectively deprotonated. Washing the crude solid with a mild, cold alkaline solution (like 5% NaHCO₃) converts the acid into the highly water-soluble sodium phenylacetate. The target thiosemicarbazide remains protonated and insoluble, allowing the impurity to be washed away in the filtrate.

Q3: My product is contaminated with a cyclized byproduct (5-benzyl-1,2,4-triazole-3-thione). Why did this form, and how do I separate it? Causality: 2-(2-Phenylacetyl)hydrazinecarbothioamide is thermodynamically driven to undergo intramolecular cyclodehydration to form 5-benzyl-1,2,4-triazole-3-thione when exposed to prolonged heat, especially under basic or strongly acidic conditions[1][5]. Microwave irradiation or excessive reflux times severely exacerbate this side reaction[1]. Solution: If the triazole byproduct has already formed, simple aqueous washing is insufficient due to similar hydrophobic profiles. Separation requires selective recrystallization (see Protocol B). By utilizing an ethanol/water solvent system, you can exploit the differential crystallization kinetics between the open-chain thiosemicarbazide and the cyclized triazole.

Self-Validating Experimental Protocols
Protocol A: Sequential Washing Workup (Targeting Salts & Acidic Impurities)

This protocol chemically alters the solubility of acidic impurities while physically dissolving salts, leaving the target compound intact.

  • Aqueous Trituration: Suspend the crude solid in cold distilled water (approx. 10 mL per gram of crude).

  • Agitation: Stir vigorously for 15 minutes to fully dissolve inorganic salts (NH₄Cl, KCl) and unreacted thiosemicarbazide.

  • Filtration: Filter the suspension under a vacuum using a Buchner funnel.

  • Alkaline Wash: Resuspend the filter cake in a cold 5% w/v aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Neutralization: Stir for 10 minutes. The mild base selectively deprotonates phenylacetic acid into water-soluble sodium phenylacetate.

  • Final Wash: Filter the solid and wash continuously with cold distilled water.

  • System Validation Step: Test the final drops of the filtrate with pH paper. The wash is complete and successful only when the filtrate returns to a neutral pH (pH ~7.0), confirming the absolute removal of sodium phenylacetate and residual bicarbonate.

Protocol B: Selective Recrystallization (Targeting Organic & Cyclized Impurities)

This protocol uses anti-solvent tuning to selectively crash out the target compound while leaving cyclized byproducts in the mother liquor.

  • Dissolution: Transfer the washed, semi-dry crude to a round-bottom flask. Add a minimal volume of boiling Ethanol (EtOH) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored (indicating oxidized impurities), add 1% w/w activated charcoal, boil for 5 minutes, and hot-filter through a pad of Celite.

  • Anti-Solvent Addition: While the solution is still hot, add distilled water dropwise until the solution becomes faintly cloudy (the cloud point), then add a few drops of hot ethanol until it just turns clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–4°C) for 2 hours to maximize crystal yield.

  • Collection: Collect the purified crystals via vacuum filtration. Wash the cake with a minimal volume of ice-cold ethanol, followed by diethyl ether to aid drying.

  • Drying: Dry in a vacuum desiccator at 40°C overnight.

  • System Validation Step: Spot the mother liquor and a dissolved sample of the purified crystals on a Silica Gel TLC plate (Eluent: EtOAc/Hexane 1:1). The absence of a higher-Rf spot (typically the cyclized triazole) in the crystal lane chemically validates the success of the separation.

References
  • Synthesis, characterization, computational study, and screening of novel 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide derivatives for their antioxidant and antimicrobial activities. Journal of Molecular Liquids.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfGPYPGa0op8IXx5kl_LebYdg7tylAZHzd8Cho_Ogb4TCqZD5LFDhy9jXQs9JUPuqLAUWyNlmWY6MIAA5SZA8HldNutfw75Rz8eNN3Pl_c_CYC1CX0P2lJR0lN5pWcpHqUv1D-ghntIsOwdbvpuJIk7oHn5esFhWNH5d8IH95LlE4RQ6R4Kbmbz-So_oA-TzIcDtcN8gvy9akAD7wv5shO3hB0v16LPabfODVk7KQRSEcZEuHGYVzDueaG0EV1snH1H78ocaszttDWou_b_yBG1OJ9pD-9Mt9EMDDF90BCVP4crsqOMnyx0UZORsMQoP9o5hbtKqHbrLeQ3UNznrpirYstx2GLJdcY7jHzxWWvbp93Br6zpMGdhuVcHt-Zeg==]
  • Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. Chin. J. Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiNTjHXzXy8pr8ChGvhlUHnb5J2Iax5-_HLA-1T4H3HTLLpfvKrhOQeyUzco9SaQ9sd9jsoHt3bLhSfVhzraCLt_6QNVLXe_5ZNx9QBbilexKF1FkL3oN3QHXOvIzYDXVn9DlM-xSNwTKzqErbrD7GfwXEsDdJ2uGwbKwDoawok7f9UgHSGeWA3EN8ncKRAKkgjHGWyJN7DYxjg0wtwmuXPKaQzO_hfxA=]
  • Sustainable synthesis of new azo-linked 1,5-diaryl-1,2,4-triazolones from carbon dioxide using Fe3O4@SP@vanillin@TGA nanocomposite. SSRN.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjA0qBsCHAtxBT4oMi__AEO9Ie_i-jELrng7ZU2qZgQh0or6GSmm9ZLAHDoQZUpNoPHl8kLaLYt6fuG6TD4TxRxSDI2qb7fxtUMSSOP8y27b20rsAhp_YVQYmBJS-jtMRHKkJRzoqik9iH-k6II-MWULo0EQ-nZiX9D4bEsJ8_N1Cc5ReTz4lkI-UBBAxuMtK6AvTgj-F6WLEetpa0fQM2VAYYNlwHt2fh5HtZQyl0dkqzHA=]
  • Synthesis and Properties of 1,3,4-Thiadiazoles. ISRES.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtaYxRi7MN5U1vvhtXKC7z1A_BCPwfV3zJB2GFbPZBw25pAP_UqWjUYF1Ma7TDJ2YyWJP-NdlTo9x61iEVq-A06snlkAca-XalpA1xyZK0L7zNym9J_mGyg31qwCUD6YF15i3Z3tekmqVS70ZmNCBEcrBIJD5xieqtr0=]
  • Synthesis of Some New Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNUcGNv5IHB0sbBR5hF3OYzTojrmHT4B5u4xwFgGxnBcU-3aAkdKdX2ucgoiH2TNklXLNDQVu0twNeCDj_yImSQlSFSL105t4-J_3gYqE4tQ62ynG3iCJhyHZOzmND0e5wVYGovSCQ-8WDoHAGTNEoqwySj-Fyi3q67l0LY-vYUbQ5miY_8EDwdPJ-Cv7dhMggn__M9j0i5cuQ6DHXqAfPtbmWUG9Q4jLT9tVnUsXXjdf49vOZLbNNVvA43Oskmg==]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-(2-Phenylacetyl)hydrazinecarbothioamide (PHYHCT) Formulations

Introduction 2-(2-Phenylacetyl)hydrazinecarbothioamide (PHYHCT) is a novel investigational compound belonging to the thiosemicarbazide class of molecules. Compounds in this class have shown a wide range of pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Phenylacetyl)hydrazinecarbothioamide (PHYHCT) is a novel investigational compound belonging to the thiosemicarbazide class of molecules. Compounds in this class have shown a wide range of pharmacological activities, making them promising candidates for further development.[1][2] However, like many new chemical entities (NCEs), PHYHCT exhibits poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[3] This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of PHYHCT. It provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to systematically enhance its bioavailability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of PHYHCT?

The oral bioavailability of a drug is primarily governed by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium. For PHYHCT, the key limiting factors are anticipated to be:

  • Low Aqueous Solubility: The molecular structure, featuring a phenylacetyl group and a hydrazinecarbothioamide moiety, suggests a lipophilic nature and potential for strong crystal lattice energy, leading to poor solubility in water.[3][4] This is a common characteristic for over 40% of new chemical entities in the pharmaceutical pipeline.[5]

  • Potential for Efflux: The structure may be recognized by efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of enterocytes.[6] P-gp actively pumps drugs back into the intestinal lumen, reducing net absorption and bioavailability.[7][8]

Q2: What is the typical starting point for improving the solubility of PHYHCT?

The first step is always a thorough pre-formulation assessment. This involves characterizing the solid-state properties of the drug substance (e.g., crystallinity, melting point, polymorphism) and determining its intrinsic solubility in various physiological buffers (pH 1.2, 4.5, 6.8) and pharmaceutically relevant solvents. Following this, a common and effective starting strategy is the creation of an amorphous solid dispersion (ASD) . By dispersing the drug in an amorphous state within a polymer matrix, the energy required to dissolve the molecule is significantly reduced, often leading to a substantial increase in apparent solubility and dissolution rate.[9][10]

Q3: Can I use co-solvents for my in-vitro assays? Which ones are recommended?

Yes, co-solvents are often necessary for in-vitro testing of poorly soluble compounds like PHYHCT. However, their concentration should be kept to a minimum (typically <1-2%) to avoid artificially inflating solubility and to ensure the results are physiologically relevant. Recommended starting co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

It is critical to run a vehicle control in all experiments to ensure the co-solvent itself does not interfere with the assay (e.g., cell viability in Caco-2 assays).

Q4: How do I choose between different formulation strategies like amorphous solid dispersions (ASDs) and lipid-based systems?

The choice depends on the specific properties of PHYHCT and the nature of the bioavailability challenge.

  • Choose ASDs when: The primary barrier is dissolution rate-limited absorption. ASDs are particularly effective at creating a supersaturated state in the GI tract, which drives absorption.[11] They are suitable for a wide range of compounds and can often achieve high drug loading.[10]

  • Choose Lipid-Based Formulations (e.g., SMEDDS) when: The drug is highly lipophilic (Log P > 4), has poor permeability, or is a substrate for efflux transporters.[12] Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve bioavailability by presenting the drug in a solubilized form, and the resulting lipid droplets can facilitate lymphatic transport, bypassing first-pass metabolism and P-gp efflux.[5][13]

Q5: What are the critical quality attributes (CQAs) to monitor for a PHYHCT formulation?

For any enabling formulation of PHYHCT, the following CQAs should be monitored:

  • Assay and Purity: To ensure chemical stability of the drug.

  • Solid State: For ASDs, confirmation of the amorphous state (absence of crystallinity) via PXRD is crucial.

  • Dissolution Performance: Rate and extent of drug release in biorelevant media (e.g., FaSSIF, FeSSIF).

  • Physical Stability: Monitoring for recrystallization (for ASDs) or phase separation (for lipid systems) under accelerated stability conditions (e.g., 40°C/75% RH).[11]

Section 2: Troubleshooting Guide: Formulation Development

Problem 1: Low Aqueous Solubility & Dissolution Rate
  • Symptom: PHYHCT powder shows negligible dissolution in standard aqueous buffers (e.g., PBS pH 7.4) during initial screening.

  • Possible Cause: High crystal lattice energy and/or high lipophilicity of the molecule.

  • Troubleshooting Workflow:

Caption: Decision workflow for addressing low solubility.

Protocol 1: Solubility Screening

  • Objective: To determine the equilibrium solubility of PHYHCT in a range of pharmaceutically acceptable excipients.

  • Procedure:

    • Add an excess amount of PHYHCT powder (e.g., 10 mg) to 1 mL of each selected vehicle (see table below) in a glass vial.

    • Seal the vials and agitate at room temperature (or 37°C) for 24-48 hours using a shaker or rotating wheel.

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., methanol, acetonitrile).

    • Quantify the concentration of PHYHCT using a validated HPLC-UV method.

  • Data Presentation:

Vehicle CategoryExample ExcipientTypical Solubility Range (µg/mL)Purpose
Aqueous Buffers PBS pH 7.4, FaSSIF< 1Baseline intrinsic solubility
Co-solvents PEG 400, Propylene Glycol10 - 500Solubilization for liquids/semi-solids
Surfactants Polysorbate 80, Cremophor EL50 - 2000Wetting, micellar solubilization
Oils (Lipids) Capryol 90, Labrafil M 1944 CS100 - 5000+Vehicle for lipid-based systems

Protocol 2: Amorphous Solid Dispersion (ASD) Screening via Solvent Evaporation

  • Objective: To rapidly screen different polymers for their ability to form a stable amorphous dispersion with PHYHCT.

  • Materials: PHYHCT, a polymer (e.g., PVP K30, HPMC-AS, Soluplus®), a common solvent (e.g., methanol, acetone, or a mixture).

  • Procedure:

    • Dissolve both PHYHCT and the chosen polymer in the solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w). A typical starting concentration is 5-10% total solids.[14]

    • Vortex until a clear solution is obtained.

    • Transfer the solution to a petri dish or glass vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C).

    • Once a solid film is formed, scrape the material and dry it further under vacuum for at least 24 hours to remove residual solvent.

    • Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks, which indicates a successful amorphous dispersion.

Problem 2: Poor Permeability Across Caco-2 Monolayers
  • Symptom: In a Caco-2 permeability assay, the apparent permeability coefficient (Papp) from the apical (A) to basolateral (B) direction is low (e.g., < 1.0 x 10⁻⁶ cm/s), and the efflux ratio (Papp B-A / Papp A-B) is greater than 2.[15]

  • Possible Cause: PHYHCT is a substrate of an efflux transporter, most commonly P-glycoprotein (P-gp).[6]

  • Troubleshooting Workflow:

G Start Start: High Efflux Ratio (>2) in Caco-2 Assay RunAssay Protocol: Run Bidirectional Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) Start->RunAssay Analyze Analyze Efflux Ratio (ER) RunAssay->Analyze Decision ER with Inhibitor < 2? Analyze->Decision Conclusion_Pgp Conclusion: PHYHCT is a P-gp Substrate Decision->Conclusion_Pgp  Yes Conclusion_Other Conclusion: Efflux by other transporters (e.g., BCRP, MRP2) or other issue Decision->Conclusion_Other  No Strategy_SMEDDS Strategy: Develop SMEDDS Formulation to Mitigate Efflux Conclusion_Pgp->Strategy_SMEDDS Conclusion_Other->Strategy_SMEDDS SMEDDS may still be effective End End: Path Forward Defined Strategy_SMEDDS->End

Caption: Workflow for investigating and overcoming P-gp mediated efflux.

Protocol 3: Caco-2 Permeability Assay with P-gp Inhibition

  • Objective: To determine if PHYHCT is a substrate for the P-gp efflux pump.

  • Procedure:

    • Culture Caco-2 cells on transwell inserts for 21-24 days until a differentiated monolayer is formed. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).[16][17]

    • Prepare dosing solutions of PHYHCT (e.g., at 10 µM) in transport buffer.[18]

    • Perform a standard bidirectional permeability assay:

      • A to B: Add drug to the apical side and sample from the basolateral side over time (e.g., 2 hours).[17]

      • B to A: Add drug to the basolateral side and sample from the apical side.

    • Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil) in both compartments.[7][16]

    • Quantify PHYHCT concentrations in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate Papp (A-B) and Papp (B-A) for both conditions (with and without inhibitor).

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • Interpretation: If the ER is >2 without the inhibitor and drops to <2 in the presence of the inhibitor, it confirms that PHYHCT is a P-gp substrate.[15]

Problem 3: Formulation Instability (Physical or Chemical)
  • Symptom: An amorphous solid dispersion of PHYHCT shows signs of recrystallization upon storage, detected by PXRD. Or, HPLC analysis shows an increase in degradation products.

  • Possible Cause:

    • Physical Instability: The drug loading in the ASD is too high, exceeding its solubility in the polymer. The chosen polymer may have a low glass transition temperature (Tg) or be hygroscopic, allowing for molecular mobility that leads to recrystallization.[11]

    • Chemical Instability: PHYHCT may be reacting with excipients or degrading under the influence of heat, light, or moisture. The hydrazinecarbothioamide group can be susceptible to hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Polymer Selection: Ensure the chosen polymer has a high Tg and forms favorable interactions (e.g., hydrogen bonds) with PHYHCT to inhibit crystallization.[11] Consider screening alternative polymers.

    • Drug Loading: Reduce the drug loading in the ASD. A lower drug loading increases the distance between drug molecules within the polymer matrix, reducing the likelihood of nucleation and crystal growth.

    • Excipient Compatibility: Conduct a binary mixture study where PHYHCT is mixed 1:1 with each excipient, stored under stress conditions (e.g., 50°C/75% RH), and analyzed by HPLC to identify any chemical incompatibilities.

    • Manufacturing Process: If using a thermal process like hot-melt extrusion, reduce the processing temperature or residence time to minimize thermal degradation. For spray drying, ensure the process is optimized to prevent phase separation.[11]

    • Packaging: Store the final formulation in tightly sealed containers with a desiccant to protect it from moisture.

References

  • Patsnap Synapse. (2024, June 21). What are P-gp inhibitors and how do they work? Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2024, June 22). Self-Microemulsifying Drug Delivery System (SMEDDS): An Innovative Tool To Improve Bioavailability. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, December 10). Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]

  • Bentham Science. (n.d.). Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Retrieved from [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (n.d.). Retrieved from [Link]

  • SSRN. (2023, May 23). A Recent Review on Bioavailability and Solubility Enhancement of Poorly Soluble Drugs by Physical and Chemical Modifications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioavailability Enhancement of Poorly Soluble Drugs by Self Micro Emulsifying Drug Delivery System (SMEDDS): A Review. Retrieved from [Link]

  • PMC. (2013, August 19). P-glycoprotein Inhibition for Optimal Drug Delivery. Retrieved from [Link]

  • Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]

  • PMC. (2022, June 6). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Frontiers. (n.d.). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Arkat USA. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]

  • European Pharmaceutical Review. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class... Retrieved from [Link]

  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide)... Retrieved from [Link]

  • PMC. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]

  • FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. (2021, April 21). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Retrieved from [Link]

  • Synthesis and Characterization of Thiosemicarbazides. (n.d.). Retrieved from [Link]

  • MDPI. (2024, March 29). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Retrieved from [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide... (2022, February 15). Retrieved from [Link]

  • ResearchGate. (2016, March 24). (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. Retrieved from [Link]

Sources

Optimization

Catalyst selection for efficient synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical challenges associated with synthesizing 2-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical challenges associated with synthesizing 2-(2-Phenylacetyl)hydrazinecarbothioamide (commonly referred to as 1-(phenylacetyl)thiosemicarbazide).

This molecule is a highly versatile intermediate, primarily utilized in the downstream synthesis of biologically active 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles[1]. Because the target molecule is an open-chain precursor, the primary experimental challenge lies in preventing premature intramolecular cyclization during the catalytic coupling phase.

📊 Catalyst Selection Matrix

Selecting the correct catalyst dictates whether your reaction stops at the open-chain carbothioamide or proceeds to a cyclized heterocyclic byproduct. Below is a comparative analysis of standard catalytic systems.

Catalyst SystemReaction RouteExpected YieldTimeMechanistic AdvantagePrimary Limitation
10% Hydrochloric Acid (HCl) Hydrazide + SCN⁻85–90%3–4 hRapidly protonates thiocyanate to form the highly reactive isothiocyanic acid intermediate[2].High risk of acid-catalyzed dehydration leading to 1,3,4-thiadiazole if heated >80°C.
p-Toluenesulfonic Acid (p-TsOH) Hydrazide + SCN⁻80–88%4–6 hMilder organic acid; provides excellent crystalline product with fewer side reactions.Slower kinetics; requires strictly anhydrous ethanol to prevent esterification side-reactions.
Phosphorus Oxychloride (POCl₃) Carboxylic Acid + Thiosemicarbazide60–75%3 hAllows direct coupling from phenylacetic acid, bypassing the hydrazide intermediate[3].Harsh dehydrating agent; heavily biases the reaction toward fully cyclized thiadiazoles.
Citric / Tartaric Acid Hydrazide + SCN⁻70–80%6–8 hGreen chemistry alternative; completely eliminates the risk of over-cyclization.Sluggish reaction rate; often requires microwave assistance to achieve practical yields.

🧪 Verified Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Causality is built into the steps so you can monitor the chemical state in real-time.

Protocol A: The Gold Standard (Acid-Catalyzed Condensation)

This method utilizes the reaction of phenylacetic acid hydrazide with ammonium thiocyanate, leveraging a controlled acidic environment to prevent over-cyclization[2].

  • Substrate Dissolution: Suspend 1.0 equivalent of phenylacetic acid hydrazide in absolute ethanol (approx. 10 mL per gram of substrate). Causality: Absolute ethanol is required to prevent the competitive hydrolysis of the isothiocyanic acid intermediate.

  • Reagent Addition: Add 1.2 equivalents of ammonium thiocyanate (NH₄SCN) to the stirring suspension.

  • Catalyst Initiation: Dropwise, add 10% aqueous HCl (0.1 equivalents). You will observe the mixture becoming homogenous as the protonated isothiocyanic acid forms and immediately reacts with the hydrazide nucleophile.

  • Thermal Control: Equip the flask with a reflux condenser and heat to exactly 75°C for 3 to 4 hours. Critical: Do not exceed 80°C. Higher thermal energy combined with the acid catalyst will drive the elimination of water, cyclizing your product into a thiadiazole.

  • Validation & Quenching: Monitor via TLC (Chloroform:Methanol 9:1). Once the hydrazide spot disappears, cool the mixture to room temperature. Pour the mixture over crushed ice. The sudden shift in dielectric constant forces the hydrophobic phenylacetyl moiety to precipitate as a white/off-white solid.

  • Isolation: Filter under vacuum, wash thoroughly with cold distilled water to remove unreacted thiocyanate salts, and recrystallize from warm ethanol.

Protocol B: Direct Coupling (POCl₃ Catalyzed)

Use this route only if bypassing the hydrazide is strictly necessary, keeping in mind the high risk of cyclization[3],.

  • Mixture Preparation: Combine 1.0 eq of phenylacetic acid and 1.0 eq of thiosemicarbazide in a round-bottom flask.

  • Catalyst Addition: Carefully add POCl₃ (acting as both solvent and dehydrating catalyst). Warning: Highly exothermic.

  • Reflux: Heat the mixture to 70°C for 3 hours.

  • Quenching: Cool the mixture and quench by dropwise addition of ice-cold distilled water.

  • Neutralization: Neutralize the highly acidic mixture with a 10% KOH solution until pH 7 is reached. The product will precipitate.

⚙️ Mechanistic Pathway & Failure Modes

Understanding the electron flow is critical for troubleshooting. The diagram below illustrates the desired pathway versus the acid-catalyzed failure mode.

Mechanism A Phenylacetic Acid Hydrazide (Nucleophile) D 2-(2-Phenylacetyl)hydrazinecarbothioamide (Target Product) A->D Nucleophilic Attack at Carbonyl Carbon B Ammonium Thiocyanate (SCN⁻ Source) C Isothiocyanic Acid (Electrophile) B->C Acid Catalyst (HCl) Protonation C->D Addition E 1,3,4-Thiadiazole / 1,2,4-Triazole (Cyclized Byproducts) D->E Excess Heat / Strong Acid (-H₂O Dehydration)

Fig 1: Catalytic coupling pathway and thermal/acidic degradation into cyclized byproducts.

🛠️ Troubleshooting & FAQs

Q1: My NMR data shows a complete absence of the terminal -NH₂ and -NH- protons, and the mass spec is missing 18 Da (H₂O). What happened? A1: You have suffered from over-cyclization. 1-acylthiosemicarbazides are inherently unstable under harsh dehydrating conditions. When exposed to strong acids (like POCl₃ or excess HCl) and temperatures above 80°C, the oxygen of the carbonyl group and the protons from the hydrazine/amide nitrogens eliminate as water (dehydration), forming a 5-benzyl-1,3,4-thiadiazol-2-amine derivative. To fix this, switch to a milder catalyst like p-TsOH or strictly regulate your reflux temperature to 75°C.

Q2: The reaction mixture turned deep yellow/orange and smells strongly of rotten eggs. Is the product ruined? A2: Yes, the reaction has likely degraded. The smell of rotten eggs indicates the evolution of Hydrogen Sulfide (H₂S) gas. This occurs when the thiosemicarbazide moiety decomposes, often due to localized superheating or the use of degraded ammonium thiocyanate. Ensure your thiocyanate salt is completely dry before use, and maintain vigorous stirring to prevent hot spots in the flask.

Q3: I am using the POCl₃ route, but I am only getting a sticky resin instead of a crystalline powder upon quenching. How do I isolate the open-chain product? A3: POCl₃ is a highly aggressive dehydrating agent[3]. The sticky resin is typically a mixture of unreacted starting materials, the desired open-chain carbothioamide, and fully cyclized thiadiazole polymers. If you strictly require the open-chain 2-(2-Phenylacetyl)hydrazinecarbothioamide, you must abandon the POCl₃ route. Switch to Protocol A (Hydrazide + SCN⁻), which offers superior kinetic control over the linear intermediate[2].

Q4: Can I recover the open-chain product if it remains dissolved in the ethanol after the reaction cools? A4: Yes. The target molecule has moderate solubility in warm ethanol but is highly hydrophobic due to the phenylacetyl group. If it does not precipitate upon cooling, do not evaporate the ethanol—this will concentrate the acid catalyst and force cyclization. Instead, slowly titrate the ethanolic solution with ice-cold distilled water while stirring vigorously. The change in solvent polarity will crash out the target molecule.

📚 References

  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole Source: Journal of Pharmaceutical Negative Results (PNR Journal) URL:[Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques Source: University of Mosul Repository URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Spectral Assignment for 2-(2-Phenylacetyl)hydrazinecarbothioamide

This guide outlines the definitive NMR spectral assignment for 2-(2-Phenylacetyl)hydrazinecarbothioamide (also known as 1-(phenylacetyl)thiosemicarbazide). It is designed for researchers requiring rigorous structural ver...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive NMR spectral assignment for 2-(2-Phenylacetyl)hydrazinecarbothioamide (also known as 1-(phenylacetyl)thiosemicarbazide). It is designed for researchers requiring rigorous structural verification of this scaffold, particularly when distinguishing it from its oxo-analog (semicarbazide) or starting materials.

Introduction & Structural Context

In drug discovery, the thiosemicarbazide moiety (


) is a privileged scaffold, often investigated for antiviral, antibacterial, and anticancer properties.[1][2] However, its synthesis—typically involving the reaction of phenylacetic acid hydrazide with thiocyanate salts or isothiocyanates—can yield ambiguous mixtures if not carefully controlled.

The primary challenge in characterization is distinguishing the desired thio-compound from:

  • The Semicarbazide analog (oxo-impurity formed via hydrolysis or oxidation).

  • Cyclized byproducts (e.g., 1,2,4-triazole-3-thiones formed under forcing conditions).

  • Starting Hydrazides (incomplete reaction).

This guide provides a self-validating NMR protocol to unambiguously confirm the linear 2-(2-Phenylacetyl)hydrazinecarbothioamide structure.

Target Molecule Structure

IUPAC: 2-(2-Phenylacetyl)hydrazine-1-carbothioamide Formula:


SMILES: NC(=S)NNC(=O)Cc1ccccc1

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize solvent-solute interaction variability, follow this preparation standard:

  • Solvent: DMSO-d

    
     (99.9% D) is mandatory. Chloroform-d (CDCl
    
    
    
    ) is unsuitable due to the poor solubility of the polar thiosemicarbazide moiety and the need to visualize exchangeable amide protons.
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Reference: TMS (Tetramethylsilane) internal standard (

    
     0.00 ppm).[3]
    
Synthesis of Data (Methodology)

The spectral data presented below represents a consensus assignment derived from comparative analysis of 1-acyl-3-thiosemicarbazide derivatives. The chemical shifts are reported relative to TMS.

Comparative Spectral Analysis

1H NMR Assignment (500 MHz, DMSO-d )

The proton spectrum is characterized by three distinct regions: the downfield exchangeable protons (diagnostic), the aromatic region, and the upfield methylene singlet.

PositionType

(ppm)
MultiplicityIntegralAssignment Logic
NH (1) Amide10.05 – 10.25 Singlet (br)1HThe most downfield signal due to the electron-withdrawing effect of the adjacent Carbonyl (C=O) and Hydrazine N.
NH (2) Thioamide9.30 – 9.50 Singlet (br)1HDistinct from NH(1). The Thioamide NH is typically upfield of the Acyl-NH in this specific scaffold.
NH

(3)
Terminal7.50 – 7.90 Broad Singlet2HTerminal amino protons. Often appear as two broad humps or one very broad signal due to restricted rotation around the C(S)-N bond.
Ar-H Aromatic7.20 – 7.35 Multiplet5HPhenyl ring protons. Overlap is common.
CH

Methylene3.50 – 3.60 Singlet2HDiagnostic singlet for the benzyl group (

).
Diagnostic Discrimination (The "Alternatives")
  • Vs. Semicarbazide (C=O analog): The NH protons in the semicarbazide analog generally shift upfield by 0.5–1.0 ppm compared to the thiosemicarbazide.

  • Vs. Triazole Cyclization: If the molecule cyclizes to a 1,2,4-triazole-3-thione, the two distinct NH singlets (10.2 & 9.4 ppm) will vanish , replaced by a single triazole-NH signal (often >13 ppm) or no NH if fully substituted.

13C NMR Assignment (125 MHz, DMSO-d )

The Carbon-13 spectrum provides the most definitive proof of the Thioamide (C=S) vs. Amide (C=O) core.

Carbon Type

(ppm)
Diagnostic Significance
C=S (Thioamide) 181.0 – 183.0 CRITICAL PROOF. This signal is significantly downfield. In the semicarbazide (oxo) alternative, this carbon appears at ~158–160 ppm.
C=O (Carbonyl) 169.0 – 171.0 Corresponds to the phenylacetyl amide carbonyl.
Ar-C (Ipso) 135.5 – 136.0Quaternary aromatic carbon.
Ar-C (Ortho/Meta) 129.0 – 129.5Intense aromatic signals.
Ar-C (Para) 126.5 – 127.0Aromatic signal.
CH

(Benzylic)
40.5 – 42.0 Methylene carbon. Note: May overlap with DMSO-d

septet (39.5 ppm). Use DEPT-135 to confirm.

Visualization of Assignment Logic

The following diagram illustrates the decision tree for verifying the product against common synthetic pitfalls.

NMR_Workflow Sample Crude Product (DMSO-d6) H_Check 1H NMR Check: Are there 3 distinct N-H regions? Sample->H_Check C_Check 13C NMR Check: Locate Carbonyl/Thiocarbonyl H_Check->C_Check Yes (10.2, 9.4, 7.8 ppm) Result_Cyc MISMATCH: Triazole-3-thione (Cyclization Byproduct) H_Check->Result_Cyc No (Single NH >13ppm) Result_Product CONFIRMED: 2-(2-Phenylacetyl)hydrazinecarbothioamide C_Check->Result_Product Peaks at ~182 ppm (C=S) AND ~170 ppm (C=O) Result_Semi MISMATCH: Semicarbazide Analog (Oxidation Impurity) C_Check->Result_Semi Peaks at ~158 ppm (N-C=O-N) AND ~170 ppm (C=O)

Figure 1: NMR logic flow for distinguishing the target thiosemicarbazide from common structural alternatives.

Comparative Data Summary

This table objectively compares the target molecule against its primary "alternative"—the semicarbazide derivative (where C=S is replaced by C=O).

FeatureTarget: Thiosemicarbazide Alternative: Semicarbazide Differentiation Rule
C=S Shift 181 – 183 ppm N/ASignal > 180 ppm confirms Sulfur.
Urea C=O Shift N/A158 – 160 ppm Signal < 165 ppm (non-amide) suggests Urea type.
Amide C=O Shift ~170 ppm~170 ppmNot diagnostic (present in both).
Hydrazide NH ~10.2 ppm~9.5 – 9.8 ppmThio-analogs generally shift NH downfield.
Terminal NH

Broad, often splitSharper singletThioamides have higher rotational barriers.

References

  • Synthesis and Pharmacological Screening of 1-Phenylacetyl-4-substituted-thiosemicarbazides. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Spectroscopic differentiation of thiosemicarbazides and semicarbazides.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (General Reference for C=S vs C=O shifts).
  • 1H and 13C NMR Spectral Data of Phenylacetylhydrazine Derivatives. PubChem Compound Summary. Available at: [Link]

  • Tautomerism in Thiosemicarbazide Derivatives: An NMR Study.Journal of Molecular Structure. (Supports the predominance of the thione form in DMSO).

Sources

Comparative

Comparative Guide: Antimicrobial Efficacy of 2-(2-Phenylacetyl)hydrazinecarbothioamide vs. Standard Antibiotics

[1] Executive Summary 2-(2-Phenylacetyl)hydrazinecarbothioamide (and its optimized derivatives) represents a pivotal scaffold in the development of non-beta-lactam antimicrobial agents. Unlike traditional antibiotics tha...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(2-Phenylacetyl)hydrazinecarbothioamide (and its optimized derivatives) represents a pivotal scaffold in the development of non-beta-lactam antimicrobial agents. Unlike traditional antibiotics that often suffer from rapid resistance development, this compound class leverages a dual-mechanism of action involving metal ion chelation and DNA gyrase inhibition .

This guide provides a technical comparison of this thiosemicarbazide scaffold against industry standards (Ciprofloxacin and Fluconazole), synthesizing experimental data to demonstrate its efficacy profile, particularly against Gram-positive pathogens like Staphylococcus aureus and specific fungal strains.

Chemical Profile & Synthesis

The core structure, 2-(2-Phenylacetyl)hydrazinecarbothioamide , functions as a pharmacophore capable of extensive hydrogen bonding and coordination with transition metals (Cu²⁺, Ni²⁺).

Structural Specifications
  • IUPAC Name: 2-(2-Phenylacetyl)hydrazine-1-carbothioamide

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Hydrazine Linker (-NH-NH-): Critical for flexibility and hydrogen bonding.

    • Thioamide (S=C-NH₂): Primary site for metal chelation and biological reactivity.

    • Phenylacetyl Moiety: Provides lipophilicity, facilitating membrane penetration.

Synthesis Protocol

The synthesis follows a condensation pathway ensuring high yield and purity.

Reagents: Phenylacetic acid hydrazide, Ammonium thiocyanate, Ethanol, Hydrochloric acid.[1]

  • Dissolution: Dissolve 0.01 mol of phenylacetic acid hydrazide in 50 mL of absolute ethanol.

  • Addition: Add 0.015 mol of ammonium thiocyanate.

  • Reflux: Acidify with concentrated HCl (drops) and reflux at 80°C for 4–6 hours.

  • Precipitation: Cool the mixture to room temperature; pour into ice-cold water.

  • Purification: Filter the white precipitate and recrystallize from ethanol.

Visualization: Synthesis Pathway

SynthesisPathway Start Phenylacetic Acid Hydrazide Intermediate Transition State Start->Intermediate Reflux (EtOH/HCl) 80°C, 4-6h Reagent Ammonium Thiocyanate Reagent->Intermediate Product 2-(2-Phenylacetyl) hydrazinecarbothioamide Intermediate->Product Cyclization/Precipitation

Figure 1: Synthetic route for 2-(2-Phenylacetyl)hydrazinecarbothioamide via condensation.

Mechanism of Action

The antimicrobial potency of 2-(2-Phenylacetyl)hydrazinecarbothioamide arises from its ability to disrupt bacterial metabolism through two distinct pathways, differentiating it from the specific target-site action of Ciprofloxacin (pure DNA gyrase inhibition) or Ampicillin (cell wall synthesis inhibition).

Pathway A: Metal Chelation (Bacteriostatic)

The thiosemicarbazide moiety acts as a tridentate ligand (ONS donor). It chelates physiological metal ions (Fe²⁺, Cu²⁺) required by bacterial metalloenzymes (e.g., urease, hydrogenase), effectively starving the pathogen of essential cofactors.

Pathway B: Topoisomerase Interference (Bactericidal)

Similar to quinolones, the phenylacetyl derivative interacts with the DNA-Gyrase complex. However, it binds to the ATP-binding pocket rather than the DNA-cleavage site, potentially retaining efficacy against quinolone-resistant strains.

Visualization: Dual-Mechanism Workflow

Mechanism cluster_0 Pathway A: Chelation cluster_1 Pathway B: Genomic Stress Compound 2-(2-Phenylacetyl) hydrazinecarbothioamide MetalIons Free Fe2+/Cu2+ Ions Compound->MetalIons Gyrase Bacterial DNA Gyrase Compound->Gyrase Complex Metal-Ligand Complex MetalIons->Complex Binding EnzymeInhib Metalloenzyme Deactivation Complex->EnzymeInhib CellDeath Bacterial Cell Death EnzymeInhib->CellDeath Metabolic Failure Binding ATP-Pocket Occupancy Gyrase->Binding Inhibition ReplicationStop Replication Arrest Binding->ReplicationStop ReplicationStop->CellDeath Apoptosis

Figure 2: Dual-mode mechanism targeting metalloenzymes and DNA replication machinery.

Comparative Efficacy Analysis

The following data synthesizes Minimum Inhibitory Concentration (MIC) values from recent comparative studies. The "Optimized Derivative" refers to the 4-(4-chlorophenyl) analog, which often shows superior potency to the unsubstituted parent scaffold.

Table 1: Antibacterial Activity (MIC in µg/mL)
OrganismStrain Type2-(2-Phenylacetyl)... (Parent)Optimized Derivative (Cl-sub)Ciprofloxacin (Std)Ampicillin (Std)
S. aureus Gram (+)32 - 644 - 8 0.5 - 1.02 - 4
B. subtilis Gram (+)648 - 16 0.251 - 2
E. coli Gram (-)>12832 - 640.0154 - 8
P. aeruginosa Gram (-)>128640.5 - 1.0>128

Analysis:

  • Gram-Positive Selectivity: The phenylacetyl thiosemicarbazides show moderate to high activity against Gram-positive bacteria. The chlorinated derivative approaches the efficacy of Ampicillin but remains less potent than Ciprofloxacin.

  • Gram-Negative Limitation: The parent compound struggles to penetrate the outer membrane of Gram-negative bacteria (MIC >128 µg/mL). However, lipophilic substitutions (e.g., Cl, Br) improve this significantly (MIC ~32 µg/mL).

Table 2: Antifungal Activity (MIC in µg/mL)
OrganismStrain2-(2-Phenylacetyl)... (Parent)Fluconazole (Std)Performance Verdict
C. albicans ATCC 1023116 - 321 - 2Moderate
A. niger ATCC 16404322 - 4Moderate

Key Insight: While less potent than Fluconazole, the phenylacetyl derivatives show a distinct lack of cross-resistance, making them viable candidates for combination therapies against resistant fungal strains.

Experimental Protocols for Validation

To ensure reproducibility and trust (E-E-A-T), the following protocols are standardized for validating the efficacy of this compound.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth.[2][3][4]

  • Preparation: Dissolve test compound in DMSO (stock: 1000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 0.5 to 256 µg/mL).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard). Dilute 1:100 and add 100 µL to each well.
    
  • Controls:

    • Positive: Ciprofloxacin (known MIC).[5][6]

    • Negative:[7] DMSO vehicle only (ensure <1% final vol).

    • Sterility: Uninoculated broth.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual inspection for turbidity or use of Resazurin dye (blue to pink indicates growth).

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate MHB containing the compound at

    
     MIC with 
    
    
    
    CFU/mL.
  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Plate serial dilutions onto nutrient agar.

  • Analysis: A

    
     reduction in CFU/mL compared to the initial inoculum indicates bactericidal  activity.
    

References

  • Synthesis and antimicrobial activity of thiosemicarbazides containing 1,2,4-triazole moiety. Turkish Journal of Pharmaceutical Sciences. Link

  • Comparative Bioactivity Analysis of Thiosemicarbazones. BenchChem Technical Guides. Link

  • Antibacterial activity of thiosemicarbazide derivatives vs Streptomycin. Der Pharma Chemica. Link

  • Mechanistic study of thiosemicarbazide derivatives on DNA Gyrase. Journal of Molecular Modeling. Link

  • Antimicrobial susceptibility testing protocols. Clinical and Laboratory Standards Institute (CLSI). Link

Sources

Validation

Structure-Activity Relationship (SAR) Study of 2-(2-Phenylacetyl)hydrazinecarbothioamide Analogs: A Comparative Guide

Executive Summary In the landscape of medicinal chemistry, the search for versatile, broad-spectrum pharmacophores is a continuous challenge. 2-(2-Phenylacetyl)hydrazinecarbothioamide —and its broader class of thiosemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the search for versatile, broad-spectrum pharmacophores is a continuous challenge. 2-(2-Phenylacetyl)hydrazinecarbothioamide —and its broader class of thiosemicarbazide derivatives—has emerged as a highly privileged scaffold. Known for its robust hydrogen-bonding capacity and metal-chelating properties, this scaffold serves as a potent precursor for antimicrobial, antioxidant, and anticancer agents.

This guide provides an objective, data-driven comparison of 2-(2-Phenylacetyl)hydrazinecarbothioamide analogs against alternative structural classes (such as semicarbazides) and standard clinical therapeutics. By analyzing the Structure-Activity Relationship (SAR) and detailing self-validating experimental protocols, we equip drug development professionals with the mechanistic insights needed to optimize this scaffold for targeted therapeutic applications.

Mechanistic Rationale & Structural Advantages

The therapeutic efficacy of 2-(2-Phenylacetyl)hydrazinecarbothioamide is rooted in its unique molecular architecture. When evaluating this scaffold against alternatives, three structural pillars dictate its superior performance:

  • The Thiourea/Thiosemicarbazide Core (-NH-NH-CS-NH-): Unlike its oxygen-containing counterpart (semicarbazide), the presence of a sulfur atom acts as a soft Lewis base. This enables potent chelation of transition metals (e.g., Cu²⁺, Zn²⁺, Sn⁴⁺), a critical mechanism for inducing oxidative stress in microbial pathogens.

  • Extensive Hydrogen Bonding Network: The multiple N-H donors and the C=S acceptor allow the molecule to anchor deeply into the active sites of target enzymes, notably Topoisomerase IIα in cancer cells and urease in bacterial strains .

  • Lipophilicity of the Phenylacetyl Moiety: The phenylacetyl group significantly enhances the partition coefficient (LogP) of the molecule. This increased lipophilicity facilitates superior penetration across the phospholipid bilayer compared to highly polar, rigid alternatives .

SAR Optimization Logic

To maximize bioactivity, researchers systematically modify the core scaffold. The logical progression of these modifications and their intended cellular effects are mapped below.

SAR_Logic Core 2-(2-Phenylacetyl) hydrazinecarbothioamide Mod1 N4-Substitution (Phenyl, Allyl, Methyl) Core->Mod1 Lipophilicity Tuning Mod2 Cyclization to 1,2,4-Triazoles Core->Mod2 Scaffold Rigidification Mod3 Metal Coordination (Cu, Zn, Sn) Core->Mod3 Chelation Effect1 Increased Lipophilicity & Cell Penetration Mod1->Effect1 Effect2 Enhanced Target Specificity (Topoisomerase IIα) Mod2->Effect2 Effect3 ROS Generation & Antimicrobial Efficacy Mod3->Effect3

SAR optimization logic for 2-(2-Phenylacetyl)hydrazinecarbothioamide analogs.

Comparative Performance Data

To objectively evaluate the clinical potential of these analogs, we compare their in vitro performance against semicarbazide alternatives (where sulfur is replaced by oxygen) and standard reference drugs.

Table 1: In Vitro Anticancer Activity (IC₅₀ in μM)

Semicarbazides generally exhibit poor cellular uptake and higher toxicity to healthy cells. Conversely, optimized thiosemicarbazides demonstrate a targeted apoptotic effect.

Compound / ScaffoldLNCaP (Prostate)MCF-7 (Breast)HeLa (Cervical)Safety Profile (Non-tumor cells)
2-(2-Phenylacetyl)hydrazinecarbothioamide (Core) >200>200>200High
N4-Substituted Analogs (e.g., 4-fluorophenoxy)108.1485.292.4High
1,2,4-Triazole Cyclized Derivatives 45.638.928.34Moderate
Semicarbazide Alternatives (Oxygen Core)>300>300>300Low (Higher off-target toxicity)
5-Fluorouracil (5-FU) (Standard Control)15.212.418.5Low (High systemic toxicity)

Data synthesized from recent in silico and in vitro evaluations of thiosemicarbazide derivatives .

Table 2: Antimicrobial Activity (MIC in μg/mL)

Metal coordination significantly amplifies the antimicrobial properties of the core scaffold, often outperforming standard antibiotics against resistant strains.

Compound / ScaffoldS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
2-(2-Phenylacetyl)hydrazinecarbothioamide (Core) 6412864
Sn(IV) Coordinated Complexes 8164
Cu(II) Coordinated Complexes 163216
Ampicillin (Standard Antibacterial)48N/A
Miconazole (Standard Antifungal)N/AN/A2

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these analogs. Every step is designed as a self-validating system, ensuring that the causality of the experimental choices directly yields reliable data.

Protocol A: Microwave-Assisted Synthesis of N4-Substituted Analogs

Traditional thermal reflux of thiosemicarbazides often leads to thermodynamic degradation. Microwave irradiation provides a kinetically controlled alternative.

  • Reagent Preparation: Dissolve phenylacetyl isothiocyanate (1.0 eq) and the target hydrazine derivative (e.g., N-allyl or N-phenylhydrazine, 1.0 eq) in anhydrous ethanol .

    • Causality: The use of strictly anhydrous ethanol prevents the nucleophilic attack of ambient water on the highly reactive isothiocyanate carbon, which would otherwise prematurely hydrolyze the reagent and drastically reduce the yield.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes.

    • Causality: Microwave heating induces rapid, uniform dipole rotation within the solvent. This accelerates the nucleophilic addition of the hydrazine amine to the isothiocyanate, reducing the reaction time from 6 hours to 15 minutes and minimizing the formation of thermodynamic side products .

  • Selective Crystallization: Transfer the mixture to a 4°C environment for 12 hours. Filter the resulting precipitate and wash with cold ethanol.

    • Causality: This step acts as a self-validating purification method. Gradual cooling decreases the solubility of the target thiosemicarbazide, driving it to supersaturation and precipitation. Unreacted starting materials and polar impurities remain dissolved in the mother liquor, ensuring >95% purity of the collected crystals.

Protocol B: In Vitro Cytotoxicity & Topoisomerase IIα Inhibition Assay (MTT)

This protocol quantifies the anticancer efficacy of the synthesized analogs.

  • Cell Seeding & Treatment: Seed LNCaP (prostate cancer) cells in a 96-well microtiter plate at a density of 5×10³ cells/well. Treat with varying concentrations (10–200 μM) of the synthesized analogs and semicarbazide controls for 48 hours.

    • Causality: A 48-hour incubation window provides sufficient time for the lipophilic analogs to permeate the cell membrane, bind to intracellular Topoisomerase IIα, and initiate the irreversible apoptotic cascade.

  • MTT Reagent Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, an enzyme that cleaves the tetrazolium ring of MTT, converting the water-soluble yellow dye into insoluble purple formazan crystals. Dead cells lack this metabolic activity. This creates a binary, self-validating indicator of cellular viability.

  • Solubilization & Spectrophotometric Quantification: Aspirate the culture media carefully, add 100 μL of analytical-grade DMSO to each well, and measure the optical density (OD) at 570 nm.

    • Causality: DMSO completely solubilizes the trapped formazan crystals, creating a homogeneous solution. According to the Beer-Lambert law, the resulting absorbance is directly proportional to the number of viable cells, allowing for the precise mathematical derivation of the IC₅₀ value.

Visualizing the Mechanism of Action

The biological superiority of thiosemicarbazides over semicarbazides is driven by a dual mechanism of action: targeted enzyme inhibition and metal-induced oxidative stress.

MOA Drug Thiosemicarbazide Derivative Target1 Topoisomerase IIα Inhibition Drug->Target1 H-Bonding Target2 Metal Chelation (Cu2+/Fe3+) Drug->Target2 S/N Donors Effect1 DNA Cleavage & Replication Block Target1->Effect1 Effect2 ROS Generation & Oxidative Stress Target2->Effect2 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome

Dual mechanism of action: Topoisomerase IIα inhibition and ROS generation.

References

  • ResearchGate. "Synthesis, characterization, computational study, and screening of novel 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide derivatives for their antioxidant and antimicrobial activities". ResearchGate. [Link]

  • Kozyra P, Humeniuk E, Karczmarzyk Z, et al. "Application of in silico methods to assess the anticancer potential of new derivatives of 4-fluorophenoxythiosemicarbazide derivatives". Journal of Molecular Structure, 2025.[Link]

  • Kozyra P, Humeniuk E, Karczmarzyk Z, et al. "Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives". Molecules, 2025.[Link]

Comparative

Structural Elucidation Guide: Mass Spectrometry of 2-(2-Phenylacetyl)hydrazinecarbothioamide

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-Phenylacetyl)hydrazinecarbothioamide (MW: 209.27 Da), a critical scaffold in drug discovery known fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-Phenylacetyl)hydrazinecarbothioamide (MW: 209.27 Da), a critical scaffold in drug discovery known for its metal-chelating and antimicrobial properties.

We objectively compare the Electron Ionization (EI) profile—essential for structural fingerprinting—against Electrospray Ionization (ESI) , the preferred method for pharmacokinetic quantification. Additionally, we contrast the sulfur-containing target against its oxygen-analog (semicarbazide) to demonstrate the diagnostic utility of isotopic abundance analysis in structural confirmation.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

  • IUPAC Name: 2-(2-Phenylacetyl)hydrazine-1-carbothioamide

  • Molecular Formula:

    
    
    
  • Exact Mass: 209.0623

  • Structural Core: The molecule features a flexible hydrazine linker connecting a lipophilic phenylacetyl tail and a polar thiosemicarbazide head. This duality dictates its fragmentation behavior.

Comparative Methodology: EI vs. ESI

For researchers characterizing this compound, the choice of ionization method fundamentally alters the spectral data.[1]

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Species Fragment Ions (Odd-electron

)
Adducts (

,

)
Primary Utility Structural Fingerprinting, Library MatchingQuantification, LC-MS Coupling
Diagnostic Limit Detects substructures (Benzyl, Acyl)Detects intact molecular weight

Fragmentation Analysis (EI Mode)

In EI mode, 2-(2-Phenylacetyl)hydrazinecarbothioamide undergoes extensive fragmentation driven by the stability of the benzyl and acylium ions.

Primary Fragmentation Pathways

The fragmentation is governed by three dominant mechanisms:

  • Benzylic Cleavage (Tropylium Formation): The most abundant ion (Base Peak) typically arises from the cleavage of the benzyl moiety.

  • N-N Bond Homolysis: The weak hydrazine bond is a primary failure point.

  • McLafferty-Type Rearrangement: While classic McLafferty requires a

    
    -hydrogen, the proximity of the thioamide protons can facilitate pseudo-cyclic transfers leading to neutral losses of 
    
    
    
    or
    
    
    .
Key Diagnostic Ions
  • m/z 209 (

    
    ):  Molecular ion, typically weak intensity due to facile fragmentation.
    
  • m/z 118/119 (

    
    ):  The phenylacetyl cation. Cleavage of the N-N bond retains the charge on the acyl side.
    
  • m/z 91 (

    
    ): Base Peak.  The tropylium ion formed by the loss of CO from the phenylacetyl cation or direct benzylic cleavage. This is the hallmark of the phenylacetyl group.
    
  • m/z 60 (

    
    ):  Thiocarbamoyl fragment (
    
    
    
    ), diagnostic for the primary thioamide group.
  • m/z 135 (

    
    ):  Result of N-N cleavage with hydrogen transfer.
    
Isotopic Signature (The "S" Factor)

Unlike its oxygen counterpart (Phenylacetylsemicarbazide), the sulfur atom in this compound confers a distinct M+2 peak.

  • Theoretical M+2 Abundance: ~4.5% (due to

    
    ).
    
  • Application: If the M+2 peak is <1%, the sample is likely the oxygen impurity (Semicarbazide).

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation from the molecular ion to the stable terminal fragments.

FragmentationPathways M_Ion Molecular Ion [M]+• m/z 209 Acyl_Cat Phenylacetyl Cation [PhCH2CO]+ m/z 119 M_Ion->Acyl_Cat N-N Cleavage Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M_Ion->Tropylium Direct Benzylic Cleavage Thio_Frag Thiocarbamoyl Cation [H2N-CS]+ m/z 60 M_Ion->Thio_Frag C-N Cleavage Cyclic Thiadiazole Derivative (Cyclization - H2O) m/z 191 M_Ion->Cyclic Dehydration (Gas Phase) Acyl_Cat->Tropylium - CO (28 Da)

Figure 1: Mechanistic fragmentation tree for 2-(2-Phenylacetyl)hydrazinecarbothioamide under 70 eV Electron Ionization. The tropylium ion (m/z 91) acts as the terminal stability sink.

Experimental Protocol: Structural Validation

To validate the identity of 2-(2-Phenylacetyl)hydrazinecarbothioamide, follow this self-validating workflow.

Step 1: ESI-MS Screening (Purity & MW)
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Mode: Positive Ion (+).

  • Expectation:

    • Main Peak: m/z 210.07

      
      .
      
    • Adduct: m/z 232.05

      
      .
      
    • Check: If m/z 194 is observed, the sample has hydrolyzed to Phenylacetic acid derivative or Oxygen analog (MW 193).

Step 2: EI-MS Fingerprinting (Structure Confirmation)
  • Inlet: Direct Insertion Probe (DIP) or GC (if derivatized). Note: Thiosemicarbazides are thermally labile and may cyclize in a hot GC injector.

  • Parameters: Source 230°C, 70 eV.

  • Validation Criteria:

    • Observe m/z 91 (Base Peak).

    • Observe m/z 60 (Confirms Thioamide).

    • Calculate Ratio:

      
       (Confirms Sulfur presence).
      

Comparison with Alternatives

This table contrasts the target compound with its closest structural analog, 2-(2-Phenylacetyl)hydrazinecarboxamide (Oxygen analog), to guide differentiation.

MetricTarget: Thio-Analog (S) Alternative: Oxo-Analog (O)
Molecular Weight 209 Da193 Da
Base Peak (EI) m/z 91 (Tropylium)m/z 91 (Tropylium)
Diagnostic Fragment m/z 60 (

)
m/z 44 (

)
Isotope Pattern Distinct

peak (+2 Da)
Minimal M+2 (only

)
Bioactivity High (Metal Chelation)Low (Poor Chelation)

References

  • Fragmentation of Acyl Thiosemicarbazides : Gómez-Saiz, P., et al. "Mass spectral fragmentation of thiosemicarbazones and related compounds." Journal of Mass Spectrometry. Link (Generalized mechanism source).

  • McLafferty Rearrangements in Hydrazines : Gross, J. H. "Mass Spectrometry: A Textbook." Springer. Link.

  • Tropylium Ion Formation : McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra." University Science Books. Link.

  • ESI vs EI Comparison : "Ionization Methods in Mass Spectrometry." LibreTexts Chemistry. Link.

  • Thiosemicarbazide Bioactivity : Tenório, R. P., et al. "Thiosemicarbazones: preparation, related metallic complexes and biological activities." Journal of the Brazilian Chemical Society. Link.

Sources

Validation

Comparison of chelating ability between 2-(2-Phenylacetyl)hydrazinecarbothioamide and thiosemicarbazide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist in coordination chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist in coordination chemistry and drug design, I have structured this guide to provide an objective, data-driven comparison between two critical chelating agents: the parent Thiosemicarbazide (TSC) and its synthetically modified derivative, 2-(2-Phenylacetyl)hydrazinecarbothioamide (PATSC) [1].

While both compounds are foundational in forming transition metal complexes, the structural modifications in PATSC fundamentally alter its coordination geometry, thermodynamic stability, and downstream pharmacological efficacy. This guide synthesizes structural mechanics, quantitative stability data, and field-proven experimental protocols to inform your ligand selection.

Structural and Coordination Mechanics

The chelating ability of a ligand is dictated by its electron donor atoms, steric profile, and the resulting chelate ring stability.

  • Thiosemicarbazide (TSC): The parent TSC molecule (

    
    ) acts primarily as a bidentate ligand . It coordinates to transition metals (such as 
    
    
    
    ,
    
    
    , and
    
    
    ) through the hydrazine nitrogen and the thiocarbonyl sulfur, forming a stable five-membered chelate ring[2].
  • 2-(2-Phenylacetyl)hydrazinecarbothioamide (PATSC): The introduction of the phenylacetyl moiety (

    
    ) transforms the coordination landscape. The carbonyl oxygen acts as an additional hard donor site. Depending on the metal center's preferred geometry, PATSC can act as an O, N, S-tridentate ligand , forming adjacent five- and six-membered chelate rings[3]. Furthermore, the bulky, electron-withdrawing phenyl ring alters the basicity of the adjacent nitrogen, while drastically increasing the overall lipophilicity of the resulting complex[2].
    

Coordination cluster_TSC Thiosemicarbazide (TSC) cluster_PATSC 2-(2-Phenylacetyl)hydrazinecarbothioamide TSC TSC (NH2-NH-CS-NH2) Bidentate Bidentate Chelation (N, S Donors) TSC->Bidentate Metal Transition Metal (Cu2+, Ni2+) Bidentate->Metal 5-membered ring PATSC PATSC (Ph-CH2-CO-NH-NH-CS-NH2) Multidentate Tridentate Chelation (O, N, S Donors) PATSC->Multidentate Multidentate->Metal 5 & 6-membered rings

Fig 1: Coordination pathways of TSC vs. PATSC with transition metals.

Quantitative Chelating Performance

To objectively compare chelating strength, we look at the stepwise stability constants (


 and 

) derived from potentiometric studies. The table below summarizes representative thermodynamic data for

and

complexes, illustrating how the phenylacetyl substitution enhances overall complex stability (

)[3].
LigandMetal IonCoordination Mode


Overall Stability (

)
Lipophilicity (

trend)
TSC

Bidentate (N, S)~6.02~5.2111.23 Low
TSC

Bidentate (N, S)~5.54~4.8010.34 Low
PATSC

Tridentate (O, N, S)~7.45~6.1013.55 High
PATSC

Tridentate (O, N, S)~6.80~5.6512.45 High

Data Interpretation: The higher


 values for PATSC indicate a thermodynamically superior chelating ability. The multidentate nature (O, N, S) satisfies the coordination sphere of the metal more effectively than the bidentate TSC, resulting in a highly stable, rigid chelate structure.

Experimental Methodologies: Self-Validating Protocols

To determine the stability constants accurately, we employ the Irving-Rossotti pH-metric titration method . This protocol is designed as a self-validating system; every environmental variable is strictly controlled to isolate the metal-ligand equilibrium.

Step-by-Step Potentiometric Titration Protocol

1. Solvent System Selection & Preparation

  • Action: Prepare a 50% v/v DMSO-water solvent system for all stock solutions.

  • Causality: PATSC contains a bulky phenyl ring, rendering it highly lipophilic and poorly soluble in pure aqueous media. The mixed solvent ensures homogeneous complexation and prevents premature precipitation of the ligand during titration.

2. Ionic Strength Standardization

  • Action: Add

    
     as a background electrolyte to all titration vessels.
    
  • Causality: As complexation occurs, the ionic composition of the solution changes. The high concentration of

    
     swamps these changes, maintaining a constant ionic strength. This ensures that the activity coefficients of the reacting species remain constant, allowing us to calculate accurate, concentration-based stability constants.
    

3. Atmospheric Control

  • Action: Continuously purge the titration vessel with purified Nitrogen (

    
    ) gas.
    
  • Causality: Prevents the dissolution of atmospheric

    
    . If 
    
    
    
    enters the system, it forms carbonic acid, which will artificially skew the pH readings and invalidate the proton-ligand formation curves during the sensitive alkaline phase.

4. Titration Execution

  • Action: Perform three separate titrations against standard

    
    :
    
    • Acid alone (

      
      ).
      
    • Acid + Ligand (TSC or PATSC).

    • Acid + Ligand + Metal Salt (e.g.,

      
      ).
      
  • Causality: This tripartite approach isolates the overlapping equilibria. By comparing curve 1 and 2, we determine the proton-ligand stability constant (

    
    ). By comparing curve 2 and 3, we calculate the average number of ligands bound per metal ion (
    
    
    
    ) and the free ligand exponent (
    
    
    ), yielding
    
    
    and
    
    
    .

Workflow Step1 1. Solution Prep (Ligand, Metal, KNO3) Step2 2. pH-Metric Titration (Irving-Rossotti) Step1->Step2 Step3 3. Data Acquisition (pH vs. KOH Vol) Step2->Step3 Step4 4. Curve Analysis (Calculate n̄ and pL) Step3->Step4 Step5 5. Stability Constants (log K1, log K2) Step4->Step5

Fig 2: Self-validating potentiometric titration workflow for stability constants.

Pharmacological Implications: Tweedy's Chelation Theory

Why does the altered chelating ability of PATSC matter in drug development? The answer lies in Tweedy's Chelation Theory [2].

When PATSC chelates a metal ion like


, the polarity of the central metal atom is drastically reduced due to the partial sharing of its positive charge with the O, N, and S donor groups. Furthermore, the 

-electrons are delocalized over the entire chelate ring.

Coupled with the inherent lipophilicity of the phenylacetyl group, the resulting PATSC-metal complex exhibits significantly higher lipid solubility than a standard TSC-metal complex. This allows the PATSC complex to easily permeate the lipid bilayer of bacterial or cancer cell membranes[2]. Once intracellular, these stable complexes exert potent biological activity, most notably by coordinating with iron-dependent enzymes like ribonucleotide reductase , destroying the tyrosyl free radical required for DNA synthesis, and thereby halting cellular proliferation[4].

References

  • Title: 2-(2-Phenylacetyl)
  • Title: Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)
  • Source: benthamopenarchives.
  • Source: niscpr.res.
  • Title: The Effect of Metal Ions (Fe, Co, Ni, and Cu)

Sources

Comparative

Thermal analysis (TGA/DSC) validation of 2-(2-Phenylacetyl)hydrazinecarbothioamide stability

Executive Summary In the development of novel antimicrobial and anticancer agents, 2-(2-Phenylacetyl)hydrazinecarbothioamide (often referred to as phenylacetylthiosemicarbazide) represents a critical pharmacophore. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel antimicrobial and anticancer agents, 2-(2-Phenylacetyl)hydrazinecarbothioamide (often referred to as phenylacetylthiosemicarbazide) represents a critical pharmacophore. Its stability during processing—specifically resistance to thermal degradation during formulation and sterilization—is a " go/no-go " gate in drug development.

This guide provides a rigorous thermal validation protocol using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[1][2][3] We objectively compare the thermal performance of this ligand against its synthetic precursors and its transition metal complexes, demonstrating how chelation and structural modification alter the kinetic stability of the molecule.

Experimental Validation Protocol

To ensure data integrity and reproducibility (E-E-A-T), we utilize a self-validating protocol. The causality behind every parameter is defined below to prevent common experimental artifacts.

Instrument Configuration & Methodology[4]
ParameterSettingRationale (Causality)
Instrument Simultaneous TGA/DSC (SDT)Ensures mass loss (TGA) and heat flow (DSC) events are perfectly synchronized in time and temperature.
Purge Gas Dry Nitrogen (

) at 100 mL/min
Prevents oxidative degradation, isolating thermal decomposition mechanisms from combustion.
Heating Rate 10 °C/minStandard rate to minimize thermal lag while maintaining resolution of overlapping events.
Pan Type Alumina (

) Open Pan
Inert to reaction products (unlike Aluminum, which may react with sulfur/amines at

).
Sample Mass 4.0 ± 0.5 mgMinimizes thermal gradients within the sample powder.
Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring that purity is established via DSC before kinetic parameters are calculated from TGA data.

G Sample Raw Sample (Recrystallized) DSC_Run DSC Analysis (Heat Flow) Sample->DSC_Run TGA_Run TGA Analysis (Mass Loss) Sample->TGA_Run Purity_Check Purity Validation (Van't Hoff Plot) DSC_Run->Purity_Check Decomp_Analysis Decomposition Stoichiometry TGA_Run->Decomp_Analysis Kinetics Kinetic Modeling (Coats-Redfern) Purity_Check->Kinetics If Purity > 98% Decomp_Analysis->Kinetics Final_Report Stability Profile & Comparison Kinetics->Final_Report

Figure 1: Integrated TGA/DSC validation workflow. Kinetic modeling is conditional on passing the DSC purity threshold.

Thermal Performance Analysis

DSC Profile: Melting & Purity

The DSC thermogram of 2-(2-Phenylacetyl)hydrazinecarbothioamide typically exhibits a sharp endothermic peak corresponding to melting, followed immediately by exothermic decomposition.

  • Melting Point (

    
    ):  ~192–195 °C (Dependent on solvent of crystallization).
    
  • Enthalpy of Fusion (

    
    ):  High enthalpy indicates high crystallinity.
    
  • Performance Insight: A broad melting peak (

    
     width) often indicates the presence of the unreacted precursor Phenylacetic acid hydrazide, which melts lower (~155°C). This serves as an immediate quality control check.
    
TGA Decomposition Profile

The thermal degradation occurs in three distinct stages, characteristic of thiosemicarbazide derivatives.

Table 1: Stepwise Decomposition Analysis

StageTemp Range (°C)Mass Loss (%)Assignment (Mechanism)
I 195 – 240~18.5%Deammoniation/Cyclization: Loss of

and formation of 1,2,4-triazole ring.
II 240 – 450~45.0%Skeletal Breakdown: Loss of phenylacetyl moiety and rupture of C-N bonds.
III 450 – 700~36.5%Carbonization: Formation of non-volatile carbonaceous residue.

Note: The initial stability up to 195°C is superior to many aliphatic thiosemicarbazides, attributed to the steric bulk and


-stacking potential of the phenyl group.

Comparative Guide: Alternatives & Analogs

To evaluate the "performance" of this compound, we compare it against its Synthetic Precursor (Alternative A) and a Metal Complex Derivative (Alternative B).

Comparison Data[5][6]
MetricTarget Product (Phenylacetyl-TSC)Alternative A (Phenylacetic Acid Hydrazide)Alternative B (Cu(II)-Complex)
Thermal Stability (

)
195 °C 155 °C245 °C
Melting Behavior Sharp Melt (Endo)Sharp Melt (Endo)No Melt (Dec. only)
Residue at 700°C < 1% (Carbon)< 1% (Carbon)~22% (CuO)
Kinetic

(Stage 1)
115 kJ/mol98 kJ/mol145 kJ/mol
Analysis of Alternatives
  • Vs. Precursor (Hydrazide): The target product shows significantly higher thermal stability (

    
    ). The addition of the thioamide group (
    
    
    
    ) increases intermolecular hydrogen bonding, stabilizing the crystal lattice.
  • Vs. Metal Complex (Cu-Complex): As expected in coordination chemistry, chelation stabilizes the ligand. The Copper(II) complex does not melt but decomposes at a much higher temperature (

    
    ).
    
    • Recommendation: If the drug formulation requires processing >200°C (e.g., hot-melt extrusion), the Metal Complex is the superior alternative. For standard oral formulations, the Target Product is sufficiently stable.

Kinetic Validation (Coats-Redfern Method)

To provide predictive stability data (shelf-life modeling), we apply the Coats-Redfern integral method to the TGA data. This transforms non-isothermal data into kinetic parameters.

Equation Used:



Where


 is the fraction decomposed, 

is heating rate, and

is temperature.
  • Result: The plot of

    
     vs 
    
    
    
    yields a straight line (
    
    
    ).
  • Activation Energy (

    
    ):  Calculated at 115 kJ/mol  for the primary decomposition step.
    
  • Significance: This high

    
     confirms that spontaneous degradation at room temperature is kinetically forbidden, predicting a shelf life 
    
    
    
    years under ambient conditions.
Decomposition Pathway Visualization

The following diagram illustrates the mechanistic pathway inferred from the mass loss data (Stage I), showing the cyclization event that defines the stability limit.

D Start 2-(2-Phenylacetyl) hydrazinecarbothioamide (Stable Solid) Transition Transition State (Intramolecular H-Bonding) Start->Transition Heat (>195°C) Product1 1,2,4-Triazole-3-thione Derivative Transition->Product1 Cyclization Byproduct Loss of H2O / NH3 Transition->Byproduct Elimination

Figure 2: Proposed thermal degradation mechanism via cyclodehydration.

References

  • Mettler Toledo. (2025). Solvent analysis by TGA and Purity determination by DSC. Retrieved from [Link]

  • El-Gammal, O. A. (2010).[4] Synthesis, characterization, and thermal kinetics of thiosemicarbazide complexes using Coats-Redfern method. Spectrochimica Acta Part A. Retrieved from [Link][4]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (2022). Thermal analysis and antioxidant studies of thiosemicarbazone derivatives. Retrieved from [Link][5]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, thiosemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, thiosemicarbazide derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties[1]. The compound 2-(2-Phenylacetyl)hydrazinecarbothioamide, in particular, serves as a valuable intermediate for the synthesis of various heterocyclic systems. This guide provides a comprehensive, in-depth comparison of two primary methods for the synthesis of this key molecule, offering insights into the reproducibility, efficiency, and practical considerations of each approach.

Introduction to Synthetic Strategies

The synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide fundamentally involves the formation of a thiosemicarbazide moiety appended to a phenylacetyl group. The two most prevalent and logical synthetic disconnections lead to two distinct, yet related, strategic approaches:

  • Method 1: The Hydrazide-Isothiocyanate Condensation. This is a widely employed method for the synthesis of 1,4-disubstituted and 1-acyl-thiosemicarbazides. It involves the nucleophilic attack of the terminal nitrogen of an acid hydrazide onto the electrophilic carbon of an isothiocyanate. This approach is generally straightforward and often results in high yields of the desired product.

  • Method 2: The Acyl Isothiocyanate-Hydrazine Reaction. This method reverses the roles of the nucleophile and electrophile. A highly reactive phenylacetyl isothiocyanate is first prepared and subsequently reacted with hydrazine. This approach can be advantageous when the desired isothiocyanate is not commercially available or when exploring reactions with various hydrazine derivatives.

This guide will now delve into the detailed experimental protocols for each method, followed by a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Method 1: Hydrazide-Isothiocyanate Condensation

This method is a robust and reliable route to 2-(2-Phenylacetyl)hydrazinecarbothioamide, proceeding in two main stages: the synthesis of the key intermediate, phenylacetic acid hydrazide, followed by its condensation with a suitable isothiocyanate. For the purpose of synthesizing the title compound, which is unsubstituted on the terminal nitrogen, the reaction would ideally be with isothiocyanic acid (HNCS), often generated in situ from its salts. However, a more controlled and widely documented approach for analogous compounds involves the use of substituted isothiocyanates. For this guide, we will present a well-documented procedure analogous to the synthesis of 1-phenylacetyl-4-arylthiosemicarbazides, which can be adapted for the synthesis of the parent compound.

Stage 1: Synthesis of Phenylacetic Acid Hydrazide

The precursor, phenylacetic acid hydrazide, is typically prepared by the hydrazinolysis of an ester of phenylacetic acid.

Experimental Protocol:

  • Esterification: Phenylacetic acid (1 eq.) is refluxed in absolute ethanol (a suitable excess) in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours to yield ethyl phenylacetate. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude ethyl phenylacetate.

  • Hydrazinolysis: The crude ethyl phenylacetate (1 eq.) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 eq.) is added. The mixture is refluxed for 8-12 hours.

  • Isolation: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford phenylacetic acid hydrazide as a white crystalline solid.

Stage 2: Synthesis of 1-Phenylacetyl-4-arylthiosemicarbazides (Exemplar for Methodology)

The following protocol for the synthesis of 1-phenylacetyl-4-(4-chlorophenyl)thiosemicarbazide is adapted from established literature and serves as a blueprint for the condensation step[2].

Experimental Protocol:

  • Reaction Setup: Phenylacetic acid hydrazide (1 eq.) is dissolved in absolute ethanol.

  • Addition of Isothiocyanate: To this solution, 4-chlorophenyl isothiocyanate (1 eq.) is added.

  • Reaction: The reaction mixture is heated under reflux for 3-5 hours. The progress of the reaction is monitored by TLC.

  • Isolation and Purification: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield pure 1-phenylacetyl-4-(4-chlorophenyl)thiosemicarbazide[2].

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the hydrazide and the isothiocyanate, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate without significant decomposition.

  • Reflux Conditions: Heating under reflux ensures that the reaction is maintained at a constant and sufficiently high temperature to overcome the activation energy of the condensation reaction.

Method 2: Acyl Isothiocyanate-Hydrazine Reaction

This alternative strategy involves the initial synthesis of the highly reactive phenylacetyl isothiocyanate, which is then trapped with hydrazine hydrate. This method offers flexibility in the choice of the hydrazine component.

Stage 1: Synthesis of Phenylacetyl Isothiocyanate

Phenylacetyl isothiocyanate is typically prepared from phenylacetyl chloride and a thiocyanate salt.

Experimental Protocol:

  • Reaction Setup: Anhydrous acetone is placed in a round-bottom flask, and ammonium thiocyanate (or potassium thiocyanate) (1.1 eq.) is added. The mixture is stirred to form a suspension.

  • Addition of Acyl Chloride: Phenylacetyl chloride (1 eq.), dissolved in anhydrous acetone, is added dropwise to the cooled (0-5 °C) suspension with vigorous stirring.

  • Reaction: The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the isothiocyanate can be monitored by the disappearance of the acyl chloride spot on TLC. The resulting phenylacetyl isothiocyanate is typically used in situ for the subsequent reaction[3].

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Phenylacetyl chloride and the resulting phenylacetyl isothiocyanate are both sensitive to moisture, which would lead to hydrolysis and reduce the yield.

  • Acetone as Solvent: Acetone is a suitable aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

  • In situ Use: Phenylacetyl isothiocyanate is often reactive and can be unstable upon isolation. Using it immediately in the next step maximizes the overall yield.

Stage 2: Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide

The freshly prepared solution of phenylacetyl isothiocyanate is reacted with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: The solution of phenylacetyl isothiocyanate in acetone from the previous step is cooled in an ice bath.

  • Addition of Hydrazine: Hydrazine hydrate (1 eq.), dissolved in a small amount of acetone or ethanol, is added dropwise with continuous stirring.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid residue is triturated with cold water to remove any inorganic salts. The solid is then collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 2-(2-Phenylacetyl)hydrazinecarbothioamide.

Comparative Analysis

ParameterMethod 1: Hydrazide-Isothiocyanate CondensationMethod 2: Acyl Isothiocyanate-Hydrazine Reaction
Starting Materials Phenylacetic acid, Ethanol, Hydrazine hydrate, Aryl isothiocyanatePhenylacetyl chloride, Ammonium/Potassium thiocyanate, Hydrazine hydrate, Acetone
Key Intermediates Phenylacetic acid hydrazidePhenylacetyl isothiocyanate
Reaction Conditions Reflux in ethanol (Stage 2)Room temperature (both stages)
Reported Yields (for analogs) 90-93%[2]Generally high, but dependent on the stability of the isothiocyanate
Purity of Crude Product Generally high, often precipitates from the reaction mixtureMay require more extensive purification to remove by-products
Scalability Readily scalablePotentially challenging due to the reactivity of the isothiocyanate
Versatility Excellent for creating a library of compounds by varying the isothiocyanateExcellent for creating a library of compounds by varying the hydrazine component
Safety Considerations Hydrazine hydrate is toxic and corrosive. Isothiocyanates can be lachrymatory.Phenylacetyl chloride is corrosive and lachrymatory. Thiocyanate salts can release toxic gases upon acidification. Hydrazine hydrate is toxic.

Experimental Workflows

Method1 cluster_stage1 Stage 1: Phenylacetic Acid Hydrazide Synthesis cluster_stage2 Stage 2: Condensation A Phenylacetic Acid + Ethanol B H2SO4 (cat.) Reflux A->B C Ethyl Phenylacetate B->C D Hydrazine Hydrate Ethanol, Reflux C->D E Phenylacetic Acid Hydrazide D->E G Ethanol, Reflux E->G F Aryl Isothiocyanate F->G H 1-Phenylacetyl-4-aryl- thiosemicarbazide G->H

Caption: Workflow for Method 1: Hydrazide-Isothiocyanate Condensation.

Method2 cluster_stage1 Stage 1: Phenylacetyl Isothiocyanate Synthesis cluster_stage2 Stage 2: Hydrazine Addition A Phenylacetyl Chloride + NH4SCN B Anhydrous Acetone Room Temp. A->B C Phenylacetyl Isothiocyanate (in situ) B->C E Acetone, Room Temp. C->E D Hydrazine Hydrate D->E F 2-(2-Phenylacetyl)hydrazine- carbothioamide E->F

Caption: Workflow for Method 2: Acyl Isothiocyanate-Hydrazine Reaction.

Conclusion and Recommendations

Both Method 1 and Method 2 provide viable and reproducible pathways for the synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide and its derivatives.

  • Method 1 is arguably the more robust and straightforward approach, particularly for large-scale synthesis, due to the generally higher stability of the isothiocyanate starting materials and the high purity of the precipitated product. The reported high yields for analogous compounds make it an attractive option for efficient synthesis[2].

  • Method 2 offers greater flexibility when a variety of hydrazine derivatives are to be explored, as the common intermediate, phenylacetyl isothiocyanate, can be reacted with different nucleophiles. However, the reactivity and potential instability of the acyl isothiocyanate intermediate may require more careful handling and optimization to achieve high yields consistently.

The choice between these two methods will ultimately depend on the specific goals of the researcher, the availability of starting materials, and the desired scale of the reaction. For routine synthesis of the title compound, Method 1 is recommended. For the exploration of a diverse library of hydrazine adducts, Method 2 provides a more convergent synthetic design.

References

  • Hossain, G. M. G., Abedin, M., & Bachar, S. C. (2012). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. Journal of Scientific Research, 4(2), 453-462. Available at: [Link]

  • Hemdan, M. M. (2008). Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. Chinese Journal of Chemistry, 26(2), 388-392. Available at: [Link]

  • Request PDF. (2026, January 14). Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. ResearchGate. Available at: [Link]

  • Bakht, M. A., Islam, M., Siddiqui, A. A., & Abdulla, M. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 241-246. Available at: [Link]

  • Iqbal, R., Zareef, M., Ahmed, S., & Zaidi, J. H. (2006). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of the Chemical Society of Pakistan, 28(5), 442-446. Available at: [Link]

  • Khan, S. A., & Yusuf, M. (2009). Synthesis and biological evaluation of some new thiosemicarbazide and thiosemicarbazone derivatives. European Journal of Medicinal Chemistry, 44(6), 2270-2274. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Phenylacetyl)hydrazinecarbothioamide proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 2-(2-Phenylacetyl)hydrazinecarbothioamide (often referred to as 1-(phenylacetyl)-3-thiosemicarbazide).[1] Executive Safety Directive: Treat this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 2-(2-Phenylacetyl)hydrazinecarbothioamide (often referred to as 1-(phenylacetyl)-3-thiosemicarbazide).[1]

Executive Safety Directive: Treat this compound as Acutely Toxic (Oral) and a Severe Irritant . Do not dispose of via municipal drains or standard trash. The only validated disposal method is high-temperature chemical incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the specific risks associated with the thiosemicarbazide pharmacophore. This compound releases toxic nitrogen oxides (


) and sulfur oxides (

) upon decomposition.
PropertyData
Chemical Name 2-(2-Phenylacetyl)hydrazinecarbothioamide
Common Synonyms 1-(Phenylacetyl)-3-thiosemicarbazide; Phenylacetic acid thiosemicarbazide
CAS Number 19356-83-3 (Isomer/Analog reference: 645-48-7)
Molecular Formula

Hazard Class Toxic (6.1)
GHS Signal Word DANGER
Key Hazards Acute Toxicity (H301), Skin/Eye Irritation (H315/H319), Potential Carcinogen
Mechanistic Toxicity

The toxicity of hydrazinecarbothioamides stems from their ability to chelate essential metal ions (like Copper and Zinc) in metalloenzymes, inhibiting cellular respiration.[1] Furthermore, the hydrazine moiety (


) can metabolize into free radicals or alkylating agents, posing a genotoxic risk.

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating and processing waste containing 2-(2-Phenylacetyl)hydrazinecarbothioamide.

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder/Crystals) TypeCheck->Solid Pure Substance Liquid Liquid Waste (Mother Liquor/Solvents) TypeCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Paper/Tips) TypeCheck->Debris Trace PkgSolid Double-bag in HDPE or Glass Jar Solid->PkgSolid PkgLiquid Collect in Solvent Waste Carboy (No Bleach) Liquid->PkgLiquid PkgDebris Hazardous Waste Solid Bin Debris->PkgDebris Label Label: 'Toxic Waste - Thiosemicarbazide Derivative' PkgSolid->Label PkgLiquid->Label PkgDebris->Label Disposal Ship to Licensed Incinerator (High Temp) Label->Disposal

Figure 1: Segregation and disposal workflow ensuring zero environmental release.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)

Never discard solid thiosemicarbazides in trash bins.[1]

  • Containment: Transfer the solid material into a screw-top glass jar or a high-density polyethylene (HDPE) container.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as this may trigger rapid decomposition or fire.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Toxic Solid, Organic, N.O.S. (Contains 2-(2-Phenylacetyl)hydrazinecarbothioamide)."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the waste solvent is compatible with the carboy material (typically HDPE).

  • No Chemical Deactivation: Do NOT attempt to deactivate with bleach (sodium hypochlorite) in the lab.

    • Reasoning: Reaction of thiosemicarbazides with hypochlorite can generate chloramines (carcinogenic) or elemental sulfur precipitates that clog waste lines.

  • pH Check: Ensure the solution pH is between 5 and 9 to prevent acid-catalyzed hydrolysis which releases toxic hydrazine gas.[1]

  • Storage: Store in a dedicated "High Hazard - Toxic" carboy inside secondary containment.

C. Contaminated Materials (Sharps, Gloves, Weigh Boats)[1]
  • Gross Contamination: If a weigh boat or spatula has visible powder, treat it as Solid Waste (see Section A).

  • Trace Contamination: Gloves and paper towels should be placed in a dedicated hazardous solid waste bag (often yellow or red, depending on institutional color codes), not the general lab trash.

Emergency Response Protocols

Spill Cleanup (Solid)
  • Evacuate & PPE: Clear the area. Don double nitrile gloves, a lab coat, and a P100 particulate respirator (or work in a hood).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop up the material and placing it into a waste jar. Wipe the area with soap and water; dispose of all cleanup materials as hazardous waste.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, medical attention is urgent (risk of pulmonary edema).

  • Skin Contact: Wash with soap and water for 15 minutes. Thiosemicarbazides can be absorbed through the skin.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate emergency medical care.

Regulatory Compliance & Transport

  • US EPA/RCRA: This compound is likely classified under P-listed (acutely hazardous) or U-listed waste depending on the specific formulation and concentration, often falling under the generic hydrazine derivative codes.[1]

  • DOT Shipping:

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (Thiosemicarbazide derivative)[1][2][3][4][5][6]

    • UN Number: UN 2811[1][7][5]

    • Hazard Class: 6.1

    • Packing Group: II or III

References

  • National Institutes of Health (PubChem). 1-Phenylthiosemicarbazide Compound Summary (CID 2781094).[1] Available at: [Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Description for Hydrazine Derivatives. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Phenylacetyl)hydrazinecarbothioamide

Topic: Personal Protective Equipment & Handling Protocol for 2-(2-Phenylacetyl)hydrazinecarbothioamide Content Type: Operational Safety Guide (Senior Application Scientist Level) Audience: Researchers, Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for 2-(2-Phenylacetyl)hydrazinecarbothioamide Content Type: Operational Safety Guide (Senior Application Scientist Level) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Safety Directive

2-(2-Phenylacetyl)hydrazinecarbothioamide is a thiosemicarbazide derivative commonly used as an intermediate in the synthesis of antimicrobial and anticonvulsant agents. While specific toxicological data for this exact derivative may be limited, its structural moieties—a hydrazine core and a thioamide functional group—dictate that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Immediate Operational Hazards:

  • Sensitization: High probability of severe allergic skin reaction (Contact Dermatitis).

  • Systemic Toxicity: Hydrazine derivatives are hepatotoxic and potential carcinogens.

  • The "Trojan Horse" Effect: If dissolved in DMSO or DMF for biological assays, the solvent can accelerate the transport of this toxin through intact skin and nitrile gloves.

Core Rule: All handling of the neat solid must occur within a certified chemical fume hood. Zero open-bench handling is permitted.

Risk Assessment & Molecular Hazard Analysis

To understand the safety protocol, we must deconstruct the molecule’s reactivity.

Functional GroupAssociated HazardMechanism of Action
Hydrazine Moiety (-NH-NH-)Carcinogenicity & Hepatotoxicity Metabolic activation can generate reactive intermediates that bind to DNA or cellular proteins.
Thioamide Group (-CS-NH-)Toxic Decomposition Thermal decomposition or reaction with strong acids releases Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).
Phenylacetyl Group Lipophilicity Increases the molecule's ability to penetrate lipid bilayers (skin/cell membranes), enhancing systemic absorption.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following PPE configuration is required to prevent sensitization and exposure.

PPE ComponentSpecificationTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Hydrazines can permeate thin nitrile. The air gap between layers provides a diffusion break. Change outer gloves immediately upon splash.
Respiratory Engineering Control Primary Use Fume Hood. If outside hood (e.g., equipment failure), use P100/OV respirator.Solids pose an inhalation risk via dust. Solutions (if volatile) require Organic Vapor (OV) cartridges.
Body Protection Tyvek® Lab Coat (Disposable) or impervious apron over cotton coat.Cotton absorbs liquids, holding the toxin against the skin. Tyvek repels dust and splashes.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for powders that can become airborne or splashes that can run down the face.

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Hydrazine derivatives as dry powders can be electrostatically charged. Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering during weighing.

Phase B: Weighing & Solubilization (The Critical Step)
  • The Solvent Risk: You will likely dissolve this in DMSO (Dimethyl sulfoxide) for assays.

    • Warning: DMSO is a permeation enhancer. A drop of DMSO solution containing this compound on your skin will result in rapid systemic absorption.

  • Protocol:

    • Place a secondary containment tray inside the hood.

    • Weigh the solid into a tared vial inside the hood. Do not transport the open stock bottle to a balance outside the hood.

    • Add solvent (DMSO/DMF) slowly. Cap immediately.

    • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with methanol/ethanol to remove invisible dust residues before removing it from the hood.

Phase C: Decontamination
  • Surface Decon: Do not just use water. Hydrazines are best neutralized with a dilute oxidizer, but this can be dangerous if not controlled.

  • Standard Clean: Use a 10% Bleach solution (Sodium Hypochlorite) followed by water. The bleach oxidizes the hydrazine moiety, breaking it down.

    • Caution: Ensure no acids are present (Bleach + Acid = Chlorine Gas).

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls and decision points for handling this compound.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment: Check Solvent & Quantity Start->RiskAssess HoodCheck Engineering Control: Fume Hood > 80 fpm? RiskAssess->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No PPE Don PPE: Double Nitrile Gloves Splash Goggles Tyvek Coat HoodCheck->PPE Yes Handling Handling (Inside Hood): 1. Anti-static weighing 2. Dissolve in DMSO 3. Cap & Wipe vial PPE->Handling Spill Accidental Spill? Handling->Spill SpillResp Spill Response: 1. Evacuate Area 2. Absorb (Do not blot) 3. 10% Bleach Decon Spill->SpillResp Yes Waste Disposal: Segregate from Oxidizers Label 'Toxic/Sensitizer' Spill->Waste No SpillResp->Waste End END: Wash Hands Waste->End

Caption: Operational workflow for handling 2-(2-Phenylacetyl)hydrazinecarbothioamide, prioritizing engineering controls and spill response logic.

Waste Disposal & Incompatibility

Improper disposal of hydrazine derivatives is a frequent cause of lab accidents.

  • Segregation: NEVER dispose of this chemical in the same waste container as Oxidizers (e.g., Peroxides, Nitrates, Permanganates). The reaction can be hypergolic (ignite spontaneously) or explosive.

  • Labeling: Waste tags must explicitly state "Hydrazine Derivative" and "Sensitizer."

  • Aqueous Waste: If the compound is in an aqueous buffer, do not pour down the drain. Collect as "Aqueous Toxic Waste."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Thermo Fisher Scientific. (2021).
  • PubChem. (n.d.).[2] Compound Summary: Hydrazinecarbothioamide derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Safety and Health Standards.

Sources

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